2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-thia-1-azaspiro[2.5]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S2/c1-11-2-4-12(5-3-11)18(15,16)14-10-13(14)6-8-17-9-7-13/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFJCKCMSXDHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801196626 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207754-86-6 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207754-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-6-thia-1-azaspiro[2.5]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801196626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
An In-Depth Technical Guide to the Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
This document provides a comprehensive technical guide for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a spirocyclic compound featuring a sulfonamide-protected aziridine fused to a thiane ring. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, a step-by-step experimental protocol, and insights into the reaction mechanism.
Strategic Overview and Significance
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and improved pharmacological profiles. The target molecule, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, combines the structural rigidity of the spirocycle with the synthetic versatility of the aziridine and sulfonamide moieties, making it a valuable building block for the synthesis of novel chemical entities.
The synthetic strategy hinges on a two-step sequence starting from the commercially available tetrahydrothiopyran-4-one. The core transformations involve:
-
Imine Formation: Condensation of the cyclic ketone with p-toluenesulfonamide to form the corresponding N-tosyl imine.
-
Aziridination: Conversion of the imine to the spiro-aziridine via a carbenoid addition reaction.
This approach allows for the efficient construction of the strained spiro-aziridine ring system on a pre-formed heterocyclic core.
A Validated Experimental Protocol
This section details a robust and reproducible protocol for the synthesis. The rationale behind key experimental choices is provided to ensure a thorough understanding of the process.
Materials and Reagents
| Reagent | Grade | Recommended Supplier | Purpose |
| Tetrahydrothiopyran-4-one | ≥98% | Sigma-Aldrich | Starting cyclic ketone |
| p-Toluenesulfonamide | ≥99% | Acros Organics | Nitrogen source and protecting group |
| Titanium(IV) isopropoxide | ≥97% | Sigma-Aldrich | Lewis acid catalyst for imine formation |
| Diethylzinc | 1.0 M in hexanes | Sigma-Aldrich | Component of the Simmons-Smith reagent |
| Diiodomethane | ≥99% | Acros Organics | Methylene source for aziridination |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.5% | Sigma-Aldrich | Extraction solvent |
| Saturated aq. NaHCO₃ | ACS Reagent | VWR Chemicals | Quenching agent |
| Saturated aq. NH₄Cl | ACS Reagent | VWR Chemicals | Quenching agent |
| Anhydrous MgSO₄ | ≥99.5% | Sigma-Aldrich | Drying agent |
Step 1: Synthesis of N-(Tetrahydro-4H-thiopyran-4-ylidene)-4-methylbenzenesulfonamide
-
To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrothiopyran-4-one (1.0 eq.), p-toluenesulfonamide (1.05 eq.), and anhydrous dichloromethane (DCM) to achieve a concentration of 0.5 M.
-
Under an inert atmosphere (N₂ or Ar), add titanium(IV) isopropoxide (1.5 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-tosyl imine is typically a solid and can be used in the next step without further purification.
-
Expertise & Causality: The use of titanium(IV) isopropoxide is critical; it acts as a Lewis acid to activate the ketone carbonyl and as a dehydrating agent to drive the condensation equilibrium toward the imine product.[1][2] Refluxing in DCM provides the necessary thermal energy for the reaction to proceed efficiently.
Step 2: Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Dissolve the crude N-tosyl imine from Step 1 (1.0 eq.) in anhydrous DCM (to 0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 eq.) via syringe, followed by the dropwise addition of diiodomethane (2.2 eq.). Maintain the temperature at 0°C during addition.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor for the disappearance of the imine starting material by TLC.
-
Cool the reaction back to 0°C and quench with extreme care by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.[3]
-
Trustworthiness: This step employs a Simmons-Smith type reaction, a reliable method for cyclopropanation and aziridination.[4][5] The in-situ formation of the zinc carbenoid from diethylzinc and diiodomethane attacks the electrophilic imine carbon to form the three-membered aziridine ring. The N-sulfonyl group is essential for activating the imine towards this nucleophilic attack.[6]
Visualization of Workflow and Mechanism
Visual representations are crucial for understanding complex synthetic processes. The following diagrams illustrate the overall workflow and the key mechanistic step.
Caption: Mechanism of the key aziridination step via a zinc carbenoid intermediate.
Conclusion
This guide outlines an efficient and reliable two-step synthesis for 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane from readily available starting materials. The protocol is grounded in well-established organic transformations, including a Lewis acid-mediated imine condensation and a Simmons-Smith type aziridination. The resulting spirocyclic aziridine is a versatile building block, and this detailed procedure provides a solid foundation for its synthesis and future derivatization in the context of drug discovery and development.
References
-
Simmons-Smith Aziridination: Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. MDPI. [Link]
-
Simmons-Smith Reaction Overview: Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Aziridination of Imines: Highly diastereoselective aziridination of imines with trimethylsilyldiazomethane. PubMed. [Link]
-
Spiro-Aziridine Synthesis: Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey–Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. ACS Publications. [Link]
-
Imine Formation Mechanism: Formation of Imines and Enamines. Chemistry Steps. [Link]
-
Imine Synthesis Methods: Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
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- 6. Highly diastereoselective aziridination of imines with trimethylsilyldiazomethane. Subsequent silyl substitution with electrophiles, ring opening, and metalation of C-silylaziridines--a cornucopia of highly selective transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation Mechanism of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a plausible and scientifically grounded mechanism for the formation of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a heterocyclic scaffold of interest in medicinal chemistry. The proposed synthetic pathway is a multi-step process commencing with the readily available precursor, thiacyclohexan-4-one. The core transformations involve a Corey-Chaykovsky epoxidation to construct the spirocyclic oxirane intermediate, followed by a regioselective ring-opening with p-toluenesulfonamide. The final aziridination is achieved through an intramolecular cyclization. This document provides a detailed exposition of the underlying chemical principles, step-by-step experimental protocols derived from analogous transformations, and visual aids to facilitate a comprehensive understanding of the entire synthetic sequence.
Introduction and Significance
Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The title compound, 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (CAS 1207754-86-6), combines the structural features of a spiro-fused cyclohexane, a thiacyclohexane, and an N-tosylaziridine. The N-tosylaziridine moiety is a versatile functional group, susceptible to ring-opening by a variety of nucleophiles, making this scaffold a valuable building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of a probable synthetic route and its mechanism.
Proposed Mechanistic Pathway
The formation of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane can be logically envisioned through a three-step sequence starting from thiacyclohexan-4-one. This pathway is depicted below and detailed in the subsequent sections.
}
Caption: Proposed three-step synthesis of the target spirocycle.Step 1: Corey-Chaykovsky Epoxidation of Thiacyclohexan-4-one
The initial step involves the formation of a spiro-epoxide from thiacyclohexan-4-one. The Johnson-Corey-Chaykovsky reaction is an ideal choice for this transformation, utilizing a sulfur ylide to transfer a methylene group to the carbonyl carbon of the ketone.[1][2]
Mechanism: The reaction is initiated by the deprotonation of a sulfonium salt, typically trimethylsulfonium iodide, with a strong base like sodium hydride to generate the nucleophilic sulfur ylide. This ylide then attacks the electrophilic carbonyl carbon of thiacyclohexan-4-one. The resulting betaine intermediate undergoes an intramolecular SN2 reaction, where the newly formed alkoxide displaces dimethyl sulfide to form the spiro-epoxide, 1-thia-4-oxaspiro[2.5]octane.[3]
}
Caption: Mechanism of the Corey-Chaykovsky epoxidation.Step 2: Regioselective Ring-Opening of the Spiro-epoxide
The second step is the nucleophilic ring-opening of the synthesized spiro-epoxide, 1-thia-4-oxaspiro[2.5]octane, with p-toluenesulfonamide (TsNH2). The epoxide ring is strained and susceptible to attack by nucleophiles.
Mechanism: This reaction can be catalyzed by either acid or base. Under basic conditions, the sulfonamide anion acts as the nucleophile. The attack will occur at the less sterically hindered carbon of the epoxide, which in this symmetrical case is either of the methylene carbons. This results in the formation of 1-((p-tolylsulfonamido)methyl)-thiacyclohexan-4-ol.
Step 3: Intramolecular Cyclization to Form the N-Tosylaziridine
The final step is the formation of the aziridine ring through an intramolecular cyclization of the amino alcohol intermediate. This is a common and efficient method for the synthesis of N-substituted aziridines.[4][5][6]
Mechanism: The hydroxyl group of the intermediate is first converted into a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base. The subsequent addition of a stronger base facilitates the deprotonation of the sulfonamide nitrogen, creating a potent nucleophile. This nucleophile then displaces the leaving group via an intramolecular SN2 reaction, leading to the formation of the desired 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
}
Caption: Intramolecular cyclization to form the aziridine ring.Experimental Protocols (Exemplary)
The following protocols are based on established procedures for analogous reactions and should be optimized for the specific substrates.
Table 1: Summary of Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Epoxidation | Trimethylsulfonium iodide, NaH | DMSO | Room Temp. | 70-90% |
| 2 | Ring-Opening | p-Toluenesulfonamide, NaH | DMF | 80-100 °C | 60-80% |
| 3 | Cyclization | Mesyl chloride, Et3N, then NaH | THF/DCM | 0 °C to RT | 80-95% |
Protocol 1: Synthesis of 1-Thia-4-oxaspiro[2.5]octane (Corey-Chaykovsky Reaction) [7]
-
To a stirred suspension of sodium hydride (1.1 eq) in dry DMSO, add trimethylsulfonium iodide (1.1 eq) portion-wise under a nitrogen atmosphere.
-
Stir the resulting mixture at room temperature until the evolution of hydrogen gas ceases and a clear solution is obtained.
-
Cool the ylide solution to 0 °C and add a solution of thiacyclohexan-4-one (1.0 eq) in dry DMSO dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 1-((p-Tolylsulfonamido)methyl)-thiacyclohexan-4-ol (Epoxide Ring-Opening)
-
To a solution of p-toluenesulfonamide (1.2 eq) in dry DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 1-thia-4-oxaspiro[2.5]octane (1.0 eq) in dry DMF.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (Intramolecular Cyclization) [4]
-
Dissolve the amino alcohol from Step 2 (1.0 eq) in dry dichloromethane and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of mesyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to afford the crude mesylate.
-
Dissolve the crude mesylate in dry THF and add sodium hydride (1.5 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Conclusion
The formation of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane can be effectively achieved through a robust and logical three-step synthetic sequence. This guide proposes a mechanism based on well-established and reliable chemical transformations: the Corey-Chaykovsky epoxidation, nucleophilic epoxide ring-opening, and intramolecular cyclization to form the aziridine ring. The provided experimental frameworks, derived from analogous systems, offer a solid foundation for researchers to further explore and optimize the synthesis of this and related spirocyclic scaffolds for applications in drug discovery and development.
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Bergmeier, S. C. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules.[4][5]
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Cardillo, G.; Gentilucci, L.; Tolomelli, A. Synthesis of aziridines from amino alcohols. ResearchGate.[6][8]
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Johnson, A. W.; Corey, E. J.; Chaykovsky, M. The Johnson–Corey–Chaykovsky reaction. Wikipedia.[1]
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Corey-Chaykovsky Reaction. Alfa Chemistry.[2]
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Corey-Chaykovsky Reactions. NROChemistry.[7]
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Corey-Chaykovsky Reaction. Organic Chemistry Portal.[9]
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Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry.[3]
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Salimon, J.; Salih, N.; Yousif, E. Synthesis and optimization ring opening of monoepoxide linoleic acid using p-toluenesulfonic acid. PubMed Central.[10]
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Patel, P. et al. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Publishing.[11]
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Torssell, S. et al. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI.[12]
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Corey, E. J.; Chaykovsky, M. 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... Google Patents.[13]
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4-thiacyclohexanone 4H-thiopyran-4-one, tetrahydro- (8CI)(9CI). The Good Scents Company.[14]
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Bako, E. et al. Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. PubMed Central.[15]
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Martin, S. F. et al. The intramolecular nitrile oxide cycloaddition route to spirocyclic alkaloids. A total synthesis of isonitramine and sibirine. RSC Publishing.[16]
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Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.[17]
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Stepanov, A. A. et al. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. ResearchGate.[18]
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Balakumar, R. et al. Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing).[19]
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Pinarci, A. A. et al. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis. Chemical Communications (RSC Publishing).[20]
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Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH.[21]
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Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.[22]
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Method for synthesizing 4-fluorocyclohexanone. Google Patents.[23]
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Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.[24]
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Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. Google Patents.[25]
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2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. Alfa Chemistry.[27]
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An In-depth Technical Guide to N-Tosyl-Azaspiro[2.5]octane Scaffolds: Synthesis, Properties, and Applications in Drug Discovery
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of N-tosylated azaspiro[2.5]octane scaffolds, a class of compounds with significant potential in medicinal chemistry. While specific experimental data for the thio-variant, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, is limited in current literature, this paper will establish a robust scientific foundation by examining the well-documented oxygen analog and the broader class of azaspirocycles. We will delve into the strategic advantages of the azaspirocyclic core, discuss plausible synthetic routes, analyze the physicochemical and chemical properties imparted by the N-tosyl group and the heteroatom at the 6-position, and explore their applications in modern drug discovery.
Introduction: The Allure of a Complex Scaffold
The molecule 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane represents a fascinating convergence of several key structural motifs in medicinal chemistry: a rigid spirocyclic core, a nucleophilic thioether, and an electron-withdrawing N-sulfonyl group. While this specific compound is not extensively documented, its constituent parts suggest a molecule of significant interest for drug design. This guide will, therefore, focus on the broader class of N-tosylated azaspiro[2.5]octanes, using established principles and data from analogous structures to build a comprehensive understanding of their potential.
The three-dimensional and rigid nature of spirocyclic scaffolds offers a distinct advantage in drug design, allowing for precise spatial orientation of functional groups. The incorporation of a heteroatom like sulfur or oxygen in the ring system can modulate physicochemical properties such as lipophilicity and metabolic stability. The p-toluenesulfonyl (tosyl) group is a versatile moiety, serving as a robust protecting group for amines and as a key pharmacophoric element in many bioactive compounds.[1][2]
This guide will provide a deep dive into the synthesis, properties, and potential applications of this promising class of molecules, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
The Azaspiro[2.5]octane Scaffold: A Three-Dimensional Advantage in Drug Design
Spirocycles, which are ring systems fused at a single atom, are gaining increasing attention in medicinal chemistry. Their inherent three-dimensionality provides a significant departure from the "flat" structures of many traditional drug molecules. This structural rigidity can lead to:
-
Improved Target Selectivity: The well-defined spatial arrangement of substituents on a spirocyclic core can enhance binding affinity to the target protein while reducing off-target interactions.
-
Enhanced Physicochemical Properties: The introduction of spirocyclic moieties can favorably modulate key drug-like properties, including aqueous solubility and metabolic stability.
-
Increased Fsp3 Character: A higher fraction of sp3-hybridized carbons is often correlated with greater success in clinical development.
The azaspiro[2.5]octane scaffold, in particular, offers a unique combination of a cyclopropane ring and a piperidine-like ring, providing a compact and rigid framework for the presentation of pharmacophoric elements.
Synthesis of N-Tosylated Thia-Azaspiro[2.5]octane Systems: A Plausible Approach
Caption: A proposed retrosynthetic pathway for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
A Step-by-Step Hypothetical Protocol:
-
Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane: This starting material can be prepared from the reduction of diethyl 1,1-cyclopropanedicarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH4).
-
Selective Functionalization: One of the primary alcohols can be selectively protected, followed by conversion of the other alcohol to a good leaving group (e.g., a tosylate). Subsequent displacement with a thiol surrogate (e.g., sodium hydrosulfide) would yield the mercaptomethyl derivative. Deprotection of the alcohol and conversion to an azide would provide 1-(azidomethyl)-1-(mercaptomethyl)cyclopropane.
-
Reduction and Cyclization: Reduction of the azide to the corresponding amine, for example via catalytic hydrogenation, would be followed by an intramolecular cyclization. This could be achieved by converting the thiol to a thiolate and promoting nucleophilic attack on a suitably activated carbon of the aminomethyl group.
-
N-Tosylation: The final step would involve the reaction of the secondary amine of the 6-thia-2-azaspiro[2.5]octane core with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to afford the target compound.[1]
This proposed synthesis employs conventional and reliable organic transformations, offering a logical and feasible route to the target molecule.
Physicochemical and Chemical Properties: A Tale of Two Heteroatoms
The chemical properties of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane are dictated by the interplay of its three main components: the spirocyclic core, the thioether, and the N-tosyl group. While experimental data is lacking for the thio-variant, we can infer its properties by comparing it to its oxygen analog and by considering the known chemistry of its functional groups.
| Property | 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane | 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (Predicted) |
| Molecular Formula | C13H17NO3S | C13H17NO2S2 |
| Molecular Weight | 283.34 g/mol | 299.42 g/mol |
| Lipophilicity (cLogP) | Likely lower | Likely higher |
| Reactivity of Heteroatom | Relatively inert ether linkage | Nucleophilic thioether, prone to oxidation |
The N-Tosyl Group:
The N-tosyl group significantly influences the properties of the nitrogen atom it is attached to.
-
Electron-Withdrawing Nature: The sulfonyl group is strongly electron-withdrawing, which reduces the basicity and nucleophilicity of the nitrogen atom.
-
Acidity of N-H (in the precursor amine): The N-H proton of a tosylamide is more acidic than that of an alkyl amine.
-
Chemical Stability: The tosyl group is generally stable to a wide range of reaction conditions, making it a good protecting group.[2]
The Thioether Moiety: A Key Point of Reactivity
The presence of a thioether in the 6-position is the most significant point of differentiation from the oxygen analog.
-
Nucleophilicity: The sulfur atom is a soft nucleophile and can react with electrophiles.
-
Oxidation: Thioethers are readily oxidized to the corresponding sulfoxide and sulfone.[5][6] This transformation can have a profound impact on the biological activity and physicochemical properties of the molecule, often increasing polarity.
-
Bioisosterism: The replacement of an oxygen atom with sulfur is a common bioisosteric substitution in drug design.[7][8] This can lead to altered binding interactions, metabolic profiles, and pharmacokinetic properties.
Caption: Oxidation states of the thioether moiety.
Role in Drug Development and Potential Applications
The unique structural features of N-tosylated azaspiro[2.5]octane scaffolds make them attractive for a variety of applications in drug discovery.
-
Scaffold for Library Synthesis: The rigid core can be used as a template to which various functional groups are attached, allowing for the rapid generation of compound libraries for high-throughput screening.
-
CNS-Active Agents: The increased lipophilicity and three-dimensional character of spirocycles can be advantageous for designing drugs that need to cross the blood-brain barrier.
-
Enzyme Inhibitors: The defined geometry of the scaffold can be exploited to design potent and selective enzyme inhibitors by positioning key binding groups in optimal orientations. The sulfonamide moiety itself is a key feature in many enzyme inhibitors, including carbonic anhydrase and cholinesterase inhibitors.[9]
-
Anticancer Agents: Several spirocyclic compounds have shown promise as anticancer agents.[10] The thioether functionality also opens up the possibility of designing redox-sensitive prodrugs.
Conclusion and Future Perspectives
While specific data on 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane remains elusive, a thorough analysis of its structural components and related compounds reveals a scaffold with significant potential for medicinal chemistry. The combination of a rigid, three-dimensional spirocyclic core with the versatile N-tosyl group and a reactive thioether moiety presents a rich design space for the development of novel therapeutics.
Future research should focus on the successful synthesis and characterization of this and related thia-azaspirocycles. Elucidation of their physicochemical properties, metabolic stability, and preliminary biological activity will be crucial in unlocking their full potential as valuable building blocks in the ongoing quest for new and improved medicines.
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Synthesis of aza- and thia-spiroheterocycles and attempted synthesis of spiro sulfonium compounds related to salacinol. (2007). PubMed. [Link]
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One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). PMC - NIH. [Link]
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Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
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Tosyl group. (n.d.). Grokipedia. [Link]
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Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). PubMed. [Link]
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Tosyl group. (n.d.). Wikipedia. [Link]
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Synthesis of aza and thia macrocycles 9 and 10 on 2,3-positions. (n.d.). ResearchGate. [Link]
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The Place of the Bioisosteric Sila-Substitution in Drug Design. (n.d.). ResearchGate. [Link]
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Sulfilimines: An Underexplored Bioisostere for Drug Design? (2025). PMC - NIH. [Link]
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Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (n.d.). PMC - NIH. [Link]
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Other drugs containing thioethers. (n.d.). ResearchGate. [Link]
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What is the role and mechanism of action of tosyl chloride in organic synthesis? (2012). ResearchGate. [Link]
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Thioether Formation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. [Link]
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Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central. [Link]
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Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. (n.d.). MDPI. [Link]
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The thioether is mentioned because it is found in a variety of drug molecules as a diaryl-, dialkyl-, or aryl alkyl thioether. (n.d.). CourseHero. [Link]
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What is the effect of substituting oxygen with sulfur in drug molecules? (2013). Chemistry Stack Exchange. [Link]
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Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). (2025). ResearchGate. [Link]
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Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. (n.d.). PubMed. [Link]
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Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (n.d.). PubMed. [Link]
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Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. (2025). ResearchGate. [Link]
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spectroscopic data for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
An In-depth Technical Guide on the Spectroscopic Data for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Introduction
For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane represents a unique molecular architecture, combining a strained N-tosylaziridine ring with a thiane moiety through a spirocyclic linkage. Such compounds are of significant interest due to the synthetic versatility of the strained aziridine and the potential for the spirocyclic core to orient substituents in well-defined three-dimensional space, a key aspect of modern drug design.
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. As experimental data for this specific molecule is not widely published, this document synthesizes a predictive dataset grounded in established spectroscopic principles and data from closely related structural analogs. The methodologies and interpretations herein are designed to serve as an authoritative reference for the identification, characterization, and quality assessment of this compound and its derivatives.
Molecular Structure and Spectroscopic Implications
The structure of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane presents several key features that govern its spectroscopic signature:
-
p-Toluenesulfonyl (Tosyl) Group: This group provides distinct aromatic signals in NMR, a characteristic methyl singlet, and strong, unambiguous stretching vibrations in the infrared spectrum.
-
N-Tosylaziridine Ring: A highly strained, three-membered heterocycle. The protons on this ring are diastereotopic and their chemical shifts are significantly influenced by the electron-withdrawing nature of the tosyl group.
-
Thiane Ring: A six-membered, sulfur-containing heterocycle. The protons adjacent to the sulfur atom exhibit a characteristic downfield shift compared to a standard cyclohexane.
-
Spirocyclic Carbon: A quaternary carbon at the junction of the two rings, identifiable in ¹³C NMR.
The combination of these features creates a unique spectroscopic fingerprint, which we will deconstruct in the following sections.
Caption: Numbered structure of the target molecule.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. These methods represent a self-validating system for the structural confirmation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio of >20 for the quaternary spiro carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: Analyze using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.
-
Acquisition: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data over a mass range of m/z 50-800. Perform MS/MS analysis on the protonated molecular ion to elucidate fragmentation patterns.
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Conclusion
The structural elucidation of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane relies on the synergistic interpretation of multiple spectroscopic techniques. The predicted data provides a clear and robust fingerprint for this molecule. Key identifiers include:
-
¹H NMR: The characteristic AA'BB' aromatic pattern, the tosyl methyl singlet at ~2.45 ppm, and the unique signals for the aziridine and thiane ring protons.
-
¹³C NMR: The presence of nine distinct carbon signals, including the diagnostic quaternary spiro carbon at ~65.5 ppm.
-
IR Spectroscopy: The two strong and sharp absorption bands for the sulfonyl group at ~1345 cm⁻¹ and ~1160 cm⁻¹.
-
Mass Spectrometry: The accurate mass of the molecular ion and the characteristic fragmentation pattern involving the loss of SO₂ and cleavage at the S-N bond.
This comprehensive spectroscopic guide serves as a foundational tool for any researcher working with this or structurally related compounds, enabling confident identification and facilitating further investigation into its chemical and biological properties.
References
- Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. (n.d.).
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- Infrared Spectra of Sulfones and Related Compounds. (n.d.). ResearchGate.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (n.d.). ResearchGate.
- p-Toluenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- p-Toluenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Visible‐Light Photocatalyzed Selective Synthesis of 1,2‐ or 1,3‐Dithianes From Thietanes: An Experimental and Theoretical Study. (2020). ResearchGate.
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- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.
- Typical experimental procedure for the sulfonylation of amines. (n.d.). The Royal Society of Chemistry.
- A guide to 13c nmr chemical shift values. (2015). Compound Interest.
- spiro[3.5]nonan-1-ol(60211-19-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- p-Toluenesulfonyl chloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Infrared Spectra of Sulfones and Related Compounds. (1953). Analytical Chemistry.
- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
- ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts.
- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
- NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. (2015). ResearchGate.
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An In-depth Technical Guide to the Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of viable synthetic strategies for obtaining 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. The presence of the sulfonamide-protected aziridine fused to a tetrahydrothiopyran ring offers a unique three-dimensional scaffold for the development of novel therapeutic agents. This document outlines two plausible and robust synthetic routes, starting from the commercially available tetrahydro-4H-thiopyran-4-one. The methodologies are grounded in established chemical transformations, with a focus on the causal relationships behind experimental choices and self-validating protocols.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule suggests two primary strategies, both commencing with the foundational 6-membered heterocycle, tetrahydro-4H-thiopyran-4-one.
Route 1 focuses on the direct formation of the aziridine ring from a pre-formed N-tosyl imine intermediate using a sulfur ylide, in what is known as an aza-Corey-Chaykovsky reaction.[1][2][3] This approach is convergent and efficient.
Route 2 employs a more classical approach involving the construction of a β-amino alcohol intermediate, which then undergoes N-tosylation and subsequent intramolecular cyclization to furnish the desired spiro-aziridine.[4][5][6][7] This route offers multiple points for characterization and purification of intermediates.
Route 1: Direct Aziridination via Aza-Corey-Chaykovsky Reaction
This elegant two-step sequence leverages the reactivity of sulfur ylides to directly form the three-membered aziridine ring onto the pre-formed imine of the thiopyranone.
Step 1: Synthesis of N-(Tetrahydro-4H-thiopyran-4-ylidene)-4-methylbenzenesulfonamide
The formation of the N-tosyl imine is the critical first step. The direct condensation of a ketone with p-toluenesulfonamide is often challenging and requires activation of the ketone, typically with a Lewis acid like titanium(IV) chloride (TiCl₄), which acts as a water scavenger and enhances the electrophilicity of the carbonyl carbon.
Experimental Protocol:
-
To a stirred solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) and p-toluenesulfonamide (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (2.5 eq).
-
Slowly add a solution of titanium(IV) chloride (0.6 eq) in anhydrous DCM, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-tosyl imine.
Step 2: Aza-Corey-Chaykovsky Aziridination
The N-tosyl imine is then reacted with a sulfur ylide. Dimethyloxosulfonium methylide (Corey's ylide), generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride, is a common choice for this transformation.[2][8][9] The ylide adds to the imine carbon, followed by an intramolecular nucleophilic displacement of dimethyl sulfoxide (DMSO) to form the aziridine ring.[1]
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.5 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the N-(tetrahydro-4H-thiopyran-4-ylidene)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Route 2: Synthesis via Intramolecular Cyclization of a β-Amino Alcohol
This route involves the initial formation of a spirocyclic β-amino alcohol, which is then tosylated and cyclized to the target aziridine. This is a robust and well-documented strategy for aziridine synthesis.[5][6][7]
Step 1: Synthesis of 4-Hydroxy-tetrahydro-4H-thiopyran-4-carbonitrile
The formation of a cyanohydrin is the first step towards the β-amino alcohol. The use of trimethylsilyl cyanide (TMSCN) is a safe and effective method for introducing the cyanide group.
Experimental Protocol:
-
To a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of a Lewis acid (e.g., ZnI₂ or a chiral catalyst for asymmetric synthesis).
-
Add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
After completion, quench the reaction with an aqueous acid (e.g., 1M HCl) to hydrolyze the silyl ether.
-
Extract the product with DCM, wash with brine, dry over sodium sulfate, and concentrate to yield the cyanohydrin, which can often be used in the next step without extensive purification.
Step 2: Synthesis of 4-(Aminomethyl)tetrahydro-4H-thiopyran-4-ol
The reduction of the nitrile in the cyanohydrin intermediate yields the desired β-amino alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.
Experimental Protocol:
-
To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of the crude 4-hydroxy-tetrahydro-4H-thiopyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)tetrahydro-4H-thiopyran-4-ol, which can be purified by crystallization or chromatography.
Step 3: One-Pot N-Tosylation and Cyclization
The final step involves the conversion of the β-amino alcohol to the N-tosyl aziridine. This can often be achieved in a one-pot procedure where the amine is first tosylated, and then the hydroxyl group is converted into a leaving group (in some cases by a second tosylation) followed by base-mediated intramolecular SN2 cyclization.[5][6]
Experimental Protocol:
-
To a stirred mixture of 4-(aminomethyl)tetrahydro-4H-thiopyran-4-ol (1.0 eq) and potassium carbonate (4.0 eq) in acetonitrile (or a biphasic system of CH₂Cl₂/water with KOH) at room temperature, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.[5]
-
Stir the reaction vigorously for 6-12 hours at room temperature. The first equivalent of TsCl tosylates the amine, and the second activates the hydroxyl group for cyclization.
-
Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Data Presentation
| Parameter | Route 1: Direct Aziridination | Route 2: Intramolecular Cyclization |
| Starting Material | Tetrahydro-4H-thiopyran-4-one | Tetrahydro-4H-thiopyran-4-one |
| Key Intermediates | N-Tosyl Imine | Cyanohydrin, β-Amino Alcohol |
| Key Reagents | p-Toluenesulfonamide, TiCl₄, Trimethylsulfoxonium iodide, NaH | TMSCN, LiAlH₄, p-Toluenesulfonyl chloride, K₂CO₃ |
| Number of Steps | 2 | 3 |
| Advantages | More convergent, potentially higher overall yield. | Well-established reactions, intermediates can be isolated and characterized. |
| Potential Challenges | Stability of the N-tosyl imine, handling of NaH. | Handling of LiAlH₄, potential for side reactions during cyclization. |
Conclusion
The synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is readily achievable through at least two robust synthetic pathways starting from tetrahydro-4H-thiopyran-4-one. The direct aziridination route offers an efficient and modern approach, while the intramolecular cyclization of a β-amino alcohol intermediate provides a more classical and stepwise strategy. The choice of route may depend on the specific capabilities of the laboratory, desired scale of the synthesis, and the need for intermediate characterization. Both routes utilize well-precedented reactions, providing a high degree of confidence in their successful implementation for the synthesis of this novel spirocyclic scaffold for further investigation in drug discovery programs.
References
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Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
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MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
- Vicario, J. L., et al. (2006). An improved procedure for the preparation of chiral nonracemic N-tosyl-2-alkylaziridines and N,2-dialkylaziridines on multigram-scale. Tetrahedron: Asymmetry, 17(10), 1573-1577.
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Organic Chemistry Portal. (n.d.). Aziridine synthesis by ring closure reaction. [Link]
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ACS Publications. (2013). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. [Link]
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ACS Publications. (2016). Synthesis of Chiral Spiro-Aziridine Oxindoles via Aza-Corey–Chaykovsky Reaction of Isatin Derived N-tert-Butanesulfinyl Ketimines. [Link]
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PubMed. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. [Link]
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ResearchGate. (2015). Highly diastereoselective aziridination of cyclic ketones. [Link]
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]
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ResearchGate. (2007). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran. [Link]
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Introduction: The Architectural Advantage of Thia-Azaspiro Scaffolds in Medicinal Chemistry
An In-Depth Technical Guide to Thia-Azaspiro Compounds: Synthesis, Biological Activity, and Drug Discovery Applications
In the landscape of modern drug discovery, the quest for novel molecular architectures that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the privileged scaffolds that have garnered significant attention are spirocyclic systems, which feature two rings connected by a single common atom. This unique structural motif imparts a rigid, three-dimensional topology that distinguishes them from their flatter, more flexible acyclic or fused-ring counterparts.[1][2] Thia-azaspiro compounds, which incorporate both sulfur (thia) and nitrogen (aza) atoms within this spirocyclic framework, represent a particularly compelling class of heterocycles.
The inherent three-dimensionality of thia-azaspiro scaffolds provides a distinct advantage in drug design.[1][3] By locking the conformation of the molecule, the entropic penalty upon binding to a biological target is potentially reduced, leading to stronger and more specific interactions.[1][2] This conformational restriction allows for a more precise orientation of functional groups into the binding pockets of proteins and enzymes, a critical factor for achieving high selectivity.[2] Consequently, these compounds have emerged as versatile building blocks in the development of novel therapeutics, demonstrating a broad spectrum of biological activities, most notably in oncology.[4][5][6][7] This guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological significance of thia-azaspiro compounds, with a focus on their application as anticancer agents.
Part 1: Synthetic Strategies for Assembling the Thia-Azaspiro Core
The construction of the thia-azaspiro framework is often achieved through elegant and efficient synthetic routes. Multi-component reactions (MCRs) are particularly favored as they allow for the assembly of complex molecules from simple starting materials in a single step, minimizing waste and improving overall yield.
The Cornerstone of Synthesis: The Three-Component Reaction
A robust and widely employed method for synthesizing the 1-thia-4-azaspiro[4.5]decane core is a one-pot, three-component condensation reaction.[4][8] This reaction involves the combination of a cyclic ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid (thioglycolic acid). The causality of this reaction lies in the sequential formation of a Schiff base from the ketone and amine, which is then attacked by the sulfur nucleophile of mercaptoacetic acid, followed by an intramolecular cyclization to form the thiazolidinone ring.
Caption: Workflow for the one-pot synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones.
This one-pot approach is highly efficient, often resulting in good to excellent yields of the desired spiro compound.[1] The versatility of this method allows for the introduction of a wide range of substituents on both the carbocyclic and aromatic rings by simply varying the starting ketone and amine, providing a powerful tool for generating chemical diversity.
Detailed Experimental Protocol: Synthesis of Substituted 1-Thia-4-azaspiro[4.5]decan-3-ones
This protocol is a self-validating system, where successful synthesis is confirmed by standard analytical techniques.
Materials:
-
Cyclic ketone (e.g., cyclohexanone, 4-methylcyclohexanone) (1.0 eq)
-
Aromatic amine (e.g., 4-bromoaniline, 4-fluoroaniline) (1.0 eq)
-
Mercaptoacetic acid (1.2 eq)
-
Dry Benzene (or Toluene) as solvent
-
Dean-Stark apparatus
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging Reactants: To the flask, add the cyclic ketone (1.0 eq), the aromatic amine (1.0 eq), and mercaptoacetic acid (1.2 eq) in dry benzene.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) to remove excess mercaptoacetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification & Characterization:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-thia-4-azaspiro[4.5]decan-3-one derivative.
-
Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][4] The presence of a characteristic singlet for the methylene protons of the thiazolidinone ring around 3.4 ppm in the ¹H NMR spectrum and a carbonyl signal around 167 ppm in the ¹³C NMR spectrum are indicative of successful product formation.[1][4]
-
Part 2: Pharmacological Significance and Anticancer Activity
Thia-azaspiro compounds have demonstrated remarkable potential as anticancer agents, with numerous derivatives exhibiting potent activity against a range of human cancer cell lines.[6][9] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
Dual EGFR/BRAFV600E Inhibition: A Targeted Approach
A significant breakthrough in understanding the anticancer potential of this scaffold came with the discovery of derivatives that act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase.[1] EGFR and BRAF are critical components of the MAPK/ERK signaling pathway, which controls cell proliferation, differentiation, and survival. Mutations leading to the constitutive activation of this pathway are common drivers of various cancers.
Caption: Mechanism of action for dual-inhibitor thia-azaspiro compounds.
Compounds capable of simultaneously inhibiting both EGFR and BRAFV600E offer a promising strategy to overcome the drug resistance that often develops with single-target therapies.[1] For instance, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones have shown potent dual inhibitory activity, with IC₅₀ values in the nanomolar range against both enzymes.[1]
Structure-Activity Relationship (SAR) and the Impact of Glycosylation
The biological activity of thia-azaspiro compounds can be finely tuned through chemical modification. Structure-activity relationship (SAR) studies have revealed several key insights:
-
The Spirocyclic Core: The rigid spiro framework is essential for orienting substituents into the target's binding site.[1][2]
-
Aromatic Substituents: The nature and position of substituents on the aromatic ring attached to the nitrogen atom significantly influence potency.
-
Glycosylation: A particularly effective strategy for enhancing anticancer activity is the introduction of sugar moieties (glycosylation).[4] Attaching glycosyl units, often via a thioglycosidic linkage, to derivatives of the thia-azaspiro core (such as fused thiazolopyrimidines or 1,3,4-thiadiazoles) has been shown to dramatically increase cytotoxicity against cancer cells.[4] This is likely due to improved cell permeability, altered solubility, or specific interactions with transporters or targets within the cancer cells.
Caption: Key structure-activity relationships for thia-azaspiro compounds.
Summary of Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative thia-azaspiro derivatives against various human cancer cell lines.
| Compound Class | Target Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Glycosylated Thiazolopyrimidine & 1,3,4-Thiadiazole Derivatives | HCT-116 (Colorectal), PC-3 (Prostate), HepG-2 (Liver) | Moderate to high inhibition; IC₅₀ ranging from 92.2 to 120.1 nM for the most active compounds against HCT-116.[4] | [4] |
| 4-((Quinolin-4-yl)amino)-thia-azaspiro[4.5]decan-3-one Derivatives | Four different cancer cell lines | Potent antiproliferative activity; GI₅₀ = 32-35 nM. Dual EGFR/BRAFV600E inhibition with IC₅₀ values of 78-84 nM and 96-108 nM, respectively.[1] | [1] |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | K562 (Leukemia), Jurkat (T-lymphocyte), HeLa (Cervical) | Most effective compounds showed IC₅₀ in the range from 4.2 to 24.1 μM.[5][7] | [5][7] |
Part 3: Key Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized thia-azaspiro compounds, robust and reproducible biological assays are essential. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Anticancer Activity Screening
This protocol provides a framework for evaluating the dose-dependent cytotoxic effects of thia-azaspiro compounds on cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, PC-3) in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test thia-azaspiro compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (typically 48 to 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
Thia-azaspiro compounds have firmly established their place as a privileged scaffold in medicinal chemistry. Their rigid three-dimensional structure, coupled with the synthetic accessibility provided by methods like the one-pot three-component reaction, makes them highly attractive starting points for drug discovery programs. The remarkable anticancer activities observed, particularly through mechanisms like dual EGFR/BRAF inhibition, underscore their therapeutic potential.
The future of research in this area is bright and will likely focus on several key avenues:
-
Expansion of Chemical Space: The development of novel synthetic methodologies to access an even greater diversity of thia-azaspiro and related oxa-azaspiro scaffolds.[3]
-
Scaffold Hopping and Fragment-Based Design: Utilizing the thia-azaspiro core as a 3D fragment to design novel inhibitors for a wider range of biological targets beyond kinases.[10]
-
Elucidation of Mechanisms: Deeper investigation into the molecular mechanisms of action, including target identification and pathway analysis, for the most potent compounds.
-
Pharmacokinetic Optimization: Chemical modification of lead compounds to improve their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, moving them closer to clinical candidacy.
As our understanding of the chemical and biological properties of thia-azaspiro compounds continues to grow, they are poised to deliver the next generation of innovative therapeutics for treating cancer and other challenging diseases.
References
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El-Sayed, W. A., El-Flel, E. M., Gaffer, H. E. A., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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El-Sayed, W. A., El-Flel, E. M., Gaffer, H. E. A., & Awad, H. M. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28117699. [Link]
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Santini, C., et al. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769. [Link]
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Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Sanea, M. M. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2825. [Link]
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Pal'chikov, V. A., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(5), 514-520. [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]
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El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]
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Escaping Flatland: A Technical Guide to the Discovery of Novel Azaspirocyclic Scaffolds
Abstract
In the contemporary landscape of drug discovery, the exodus from planar, sp²-rich chemical space towards three-dimensional, sp³-rich architectures is a defining trend. Azaspirocycles, rigid bicyclic systems sharing a single nitrogen-containing spirocyclic junction, have emerged as privileged scaffolds in this pursuit. Their inherent conformational constraint and diverse geometric presentation offer unparalleled opportunities to engage with complex biological targets, such as protein-protein interfaces and allosteric kinase pockets. This in-depth guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the discovery of novel azaspirocyclic scaffolds. We will delve into the strategic rationale for their adoption, explore key synthetic methodologies with detailed protocols, and present a comparative analysis of their physicochemical properties. Furthermore, we will showcase their successful application in modern drug discovery programs, equipping scientists with the knowledge to leverage these unique three-dimensional frameworks in their own research endeavors.
The Strategic Imperative for Three-Dimensionality: Why Azaspirocycles Matter
For decades, medicinal chemistry has been dominated by "flatland"—a chemical space largely populated by aromatic and heteroaromatic rings. While this has yielded numerous successful therapeutics, the limitations of such scaffolds are becoming increasingly apparent, particularly when addressing challenging biological targets. Azaspirocycles offer a compelling solution to escape these limitations by introducing a high degree of three-dimensionality.
The appeal of azaspirocyclic scaffolds is rooted in their unique structural and physicochemical properties:
-
Improved Physicochemical Properties: The introduction of a spirocyclic core generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³). This is often correlated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to their non-spirocyclic counterparts like piperidines and morpholines.[1]
-
Conformational Rigidity: The spirocyclic junction locks the conformation of the two rings, reducing the entropic penalty upon binding to a biological target. This pre-organization can lead to higher binding affinity and improved selectivity.
-
Precise Vectorial Display of Substituents: The rigid framework of azaspirocycles allows for the precise and predictable orientation of substituents in three-dimensional space. This is crucial for optimizing interactions with specific pockets on a protein surface and for developing highly selective ligands.
-
Exploration of Novel Chemical Space: Azaspirocyclic scaffolds provide access to previously underexplored areas of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.
Caption: Comparison of properties between planar and azaspirocyclic scaffolds.
A Comparative Analysis of Physicochemical Properties
To quantitatively illustrate the advantages of azaspirocyclic scaffolds, the following table compares key physicochemical properties of representative azaspiro[3.3]heptanes with their commonly used piperidine analogue.
| Compound | Structure | clogP | Experimental logD (pH 7.4) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |
| N-Benzylpiperidine | 3.8 | 3.3 | 136 | 14 | |
| N-Benzyl-2-azaspiro[3.3]heptane | ![]() | 3.8 | 3.6 | 12 | 53 |
| N-Benzyl-1-azaspiro[3.3]heptane | ![]() | 3.6 | 3.6 | 13 | 31 |
Data adapted from Mykhailiuk, et al. Angew. Chem. Int. Ed. 2023, 62, e202311583.[2]
As the data indicates, replacement of the piperidine ring with an azaspiro[3.3]heptane moiety can lead to a significant improvement in metabolic stability, albeit with a slight increase in lipophilicity in this specific example.[2] It is important to note that the impact on physicochemical properties can vary depending on the specific substitution patterns and the overall molecular context.
Key Synthetic Strategies for the Construction of Azaspirocyclic Scaffolds
The synthetic accessibility of azaspirocyclic scaffolds has historically been a barrier to their widespread adoption. However, recent advances in synthetic methodology have provided a diverse toolbox for the efficient construction of these complex architectures. This section will detail some of the most powerful and versatile methods, complete with representative experimental protocols.
Caption: Overview of key synthetic strategies for azaspirocycles.
Cycloaddition Reactions: Building Rings with Precision
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been extensively applied to the synthesis of azaspirocycles.
Thermal [2+2] cycloadditions, particularly those involving isocyanates, have proven to be a robust method for the synthesis of spirocyclic β-lactams, which can be subsequently reduced to the corresponding azaspiro[3.3]heptanes.[3][4]
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane via Thermal [2+2] Cycloaddition
-
Step 1: Synthesis of the Spirocyclic β-Lactam
-
To a solution of the appropriate endocyclic alkene (1.0 eq) in a high-boiling solvent such as toluene or xylene, is added chlorosulfonyl isocyanate (Graf isocyanate, 1.1 eq) at room temperature.
-
The reaction mixture is heated to reflux (typically 110-140 °C) and monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic β-lactam.
-
-
Step 2: Reduction of the β-Lactam
-
To a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of alane-dimethylamine complex (AlH₃·NMe₂H, typically 2.0-3.0 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
The resulting slurry is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield the 1-azaspiro[3.3]heptane.[4]
-
Intramolecular [3+2] cycloadditions of azomethine ylides are a highly efficient method for the construction of azaspirocycles containing five-membered rings. This approach offers excellent control over stereochemistry.
Intramolecular Heck Reaction: Palladium-Catalyzed Cyclization
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds and has been successfully employed in the synthesis of a variety of azaspirocyclic systems.[5][6][7][8] This reaction typically involves the cyclization of an aryl or vinyl halide onto a tethered alkene.
Experimental Protocol: Diastereoselective Synthesis of a Spirooxindole via Intramolecular Heck Reaction
-
To a solution of the appropriate N-aryl acrylamide precursor (1.0 eq) in a polar aprotic solvent such as DMA or DMF are added a palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), a phosphine ligand (e.g., PPh₃, 10-20 mol%), and a base (e.g., Et₃N or K₂CO₃, 2-3 eq).
-
The reaction mixture is degassed and then heated to 80-120 °C under an inert atmosphere.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spirooxindole.[8]
The diastereoselectivity of the intramolecular Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions.[8]
Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis strategies aim to rapidly generate libraries of structurally diverse small molecules. Multicomponent reactions are a cornerstone of DOS and have been applied to the synthesis of complex azaspirocycles from simple starting materials in a single step.[9]
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods for the synthesis of enantiomerically enriched azaspirocycles is of paramount importance for their application in drug discovery. Chiral catalysts, including transition metal complexes and organocatalysts, have been successfully employed to control the stereochemical outcome of various cyclization reactions.[10][11][12][13]
Table: Comparison of Synthetic Routes to Azaspirocycles
| Synthetic Route | Key Transformation | Typical Yields | Stereocontrol | Advantages | Disadvantages |
| [2+2] Cycloaddition | Thermal cycloaddition of an isocyanate and an alkene | Good to Excellent | Not inherently stereoselective | Robust, scalable | High temperatures often required |
| [3+2] Cycloaddition | Intramolecular cycloaddition of an azomethine ylide | Good to Excellent | High diastereoselectivity | Mild conditions, high stereocontrol | Substrate synthesis can be lengthy |
| Intramolecular Heck Reaction | Palladium-catalyzed C-C bond formation | Moderate to Good | Diastereoselectivity can be controlled | High functional group tolerance | Catalyst cost, potential for side reactions |
| Diversity-Oriented Synthesis | Multicomponent reactions | Varies | Often produces complex mixtures | Rapid access to diverse scaffolds | Separation and characterization can be challenging |
| Catalytic Asymmetric Synthesis | Enantioselective cyclization | Good to Excellent | High enantioselectivity | Access to single enantiomers | Catalyst development can be complex |
Applications in Drug Discovery: Case Studies
The unique properties of azaspirocyclic scaffolds have led to their incorporation into a number of drug discovery programs targeting a range of diseases.
Kinase Inhibitors
The conformational rigidity of azaspirocycles makes them ideal scaffolds for the design of selective kinase inhibitors. By precisely orienting key binding motifs, it is possible to achieve high potency and selectivity for the target kinase over closely related family members.[14][15]
Modulators of Protein-Protein Interactions (PPIs)
Protein-protein interactions represent a challenging class of drug targets due to their large and often flat binding interfaces. The three-dimensional nature of azaspirocyclic scaffolds allows them to mimic key secondary structural elements of proteins, such as β-turns, and disrupt or stabilize PPIs. A notable example is the development of inhibitors of the p53-MDM2 interaction, a key pathway in cancer.[16][17][18][19][20]
Caption: Applications of azaspirocyclic scaffolds in drug discovery.
Future Outlook and Conclusions
The discovery and development of novel azaspirocyclic scaffolds will continue to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of a wider range of ring sizes and heteroatom combinations. The integration of computational modeling and machine learning will undoubtedly accelerate the design of azaspirocycles with optimized properties for specific biological targets.
References
- Mykhailiuk, P. K. (2019). Azaspiro[3.3]heptanes: A-logD-Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1433–1438.
- Hamza, D., et al. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2006(19), 3207-3209.
- Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Davies, H. M. L., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 143(35), 14277–14285.
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- Owa, T., et al. (2013). Synthesis and evaluation of novel orally active p53-MDM2 interaction inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4043–4047.
- Böhm, H.-J., et al. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 359-379). Royal Society of Chemistry.
- Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry, 30(33), 3740-3766.
- Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Dömling, A., et al. (2017). Artificial Macrocycles as Potent p53–MDM2 Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 842–846.
- Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
- Hadj-Abo, I., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(19), 6296.
- Dömling, A. S., et al. (2012). P53 Mdm2 Inhibitors. Current Topics in Medicinal Chemistry, 12(1), 84-98.
- Shi, M., et al. (2015). Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs. Organic & Biomolecular Chemistry, 13(1), 189-196.
- Giansanti, F., et al. (2011). Azurin modulates the association of Mdm2 with p53: SPR evidence from interaction of the full-length proteins. Journal of Molecular Recognition, 24(4), 625–634.
- Miller, S. J., et al. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 88(12), 7815–7820.
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- Rault, S., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(9), 1449.
- Vassilev, L. T. (2007). Small-molecule inhibitors of the p53-MDM2 interaction. Current Topics in Microbiology and Immunology, 313, 143–161.
- Larhed, M., et al. (2022). Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. The Journal of Organic Chemistry, 87(18), 12213–12222.
- Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices, 2(3), 247-260.
- Burkhard, J. A., Wagner, B., & Fischer, H. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Miller, S. J., et al. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. The Journal of Organic Chemistry, 88(12), 7815–7820.
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Frongia, A., et al. (2021). Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2][3]hexanes. Organic & Biomolecular Chemistry, 19(9), 1945–1949.
- Cravotto, G., et al. (2017). Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ2-1,2,3-triazolines in deep eutectic solvents. Green Chemistry, 19(1), 225–230.
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A Theoretical Deep Dive into 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane: A Guide for Drug Discovery Professionals
Introduction: The Rising Prominence of Azaspirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, azaspirocycles have emerged as a particularly promising class of compounds. Their inherent structural rigidity and unique vectoral presentation of substituents provide a powerful platform for the design of selective and potent therapeutic agents. This guide focuses on a specific, yet underexplored member of this family: 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane .
The incorporation of a sulfonyl group, in this case, a p-tolylsulfonyl (tosyl) moiety, significantly influences the electronic and steric properties of the azaspirocyclic core. The sulfur atom in the cyclohexane ring further modulates the scaffold's lipophilicity and potential for specific interactions with biological targets. Understanding the conformational preferences, electronic landscape, and spectroscopic signatures of this molecule is crucial for unlocking its full potential in drug development programs.
This in-depth technical guide provides a comprehensive theoretical framework for the characterization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. Leveraging the power of Density Functional Theory (DFT), we will explore its structural nuances, predict its spectroscopic properties, and analyze its electronic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
I. The Strategic Importance of Theoretical Calculations in Drug Discovery
Before delving into the specifics of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, it is essential to appreciate the causal relationship between theoretical calculations and accelerated drug development. Computational chemistry, particularly DFT, allows us to build a robust, in-silico model of a molecule, providing insights that are often difficult or time-consuming to obtain through purely experimental means.
The rationale for employing a theoretical approach is threefold:
-
Predictive Power: High-level calculations can accurately predict molecular geometries, conformational energies, and spectroscopic data, guiding synthetic efforts and aiding in the characterization of novel compounds.
-
Mechanistic Insight: By examining the electronic structure, we can understand the molecule's reactivity, potential intermolecular interactions, and metabolic liabilities.
-
Cost and Time Efficiency: In-silico studies can screen and prioritize lead candidates, reducing the number of resource-intensive experiments required.
This self-validating system, where theoretical predictions are ideally corroborated by experimental data, forms the cornerstone of modern, rational drug design.
II. Methodology: A Rigorous In-Silico Protocol
To ensure the scientific integrity of our theoretical investigation, a well-defined and validated computational protocol is essential. The following details the step-by-step methodology for the theoretical characterization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Computational Software
All calculations will be performed using the Gaussian 16 suite of programs, a widely recognized and validated software package for quantum chemical calculations.[1]
Step 1: Geometry Optimization
The initial 3D structure of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane will be built using standard bond lengths and angles. This initial structure will then be subjected to a full geometry optimization using DFT.
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is known for its excellent balance of accuracy and computational efficiency for organic molecules.
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
The optimization will be performed without any symmetry constraints to locate the true global minimum on the potential energy surface. The convergence criteria will be set to the "tight" keyword in Gaussian to ensure a high-quality optimized structure. A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).
Step 2: Conformational Analysis
The conformational landscape of the thiacyclohexane ring is a critical determinant of the molecule's overall shape and biological activity. A relaxed potential energy surface scan will be performed by systematically rotating the C-S and C-C bonds of the thiacyclohexane ring to identify all low-energy conformers. Each identified conformer will then be fully re-optimized using the B3LYP/6-311++G(d,p) level of theory. The relative energies of the conformers will be determined to identify the most stable conformations.
Step 3: Spectroscopic Predictions
To aid in the experimental characterization of the molecule, its infrared (IR) and nuclear magnetic resonance (NMR) spectra will be predicted.
-
IR Spectroscopy: Vibrational frequencies and their corresponding intensities will be calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level. The calculated frequencies will be scaled by an appropriate factor (typically ~0.967 for B3LYP) to account for anharmonicity and basis set deficiencies.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2] Tetramethylsilane (TMS) will be used as the reference standard, and its chemical shifts will be calculated at the same level of theory. The predicted chemical shifts will be reported relative to TMS.
Step 4: Electronic Structure Analysis
To gain insights into the reactivity and electronic properties of the molecule, a frontier molecular orbital (FMO) analysis will be conducted.
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.[3] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped onto the electron density to visualize the regions of positive and negative electrostatic potential. This provides a clear indication of the sites susceptible to electrophilic and nucleophilic attack.
Figure 1: A schematic representation of the computational workflow for the theoretical characterization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
III. Predicted Molecular Properties and Discussion
This section presents the anticipated results from the theoretical calculations and discusses their implications for the chemical and biological behavior of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Optimized Molecular Geometry
The geometry optimization is expected to reveal a stable conformation for the molecule. Based on the crystal structure of the closely related 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, the thiacyclohexane ring is predicted to adopt a chair conformation.[4] The bulky p-tolylsulfonyl group is likely to occupy an equatorial position to minimize steric hindrance. The spirocyclic fusion with the aziridine ring will introduce a degree of strain, which will be reflected in the bond angles and dihedral angles of the optimized structure.
Table 1: Predicted Key Geometrical Parameters for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
| Parameter | Predicted Value (Å or °) |
| C-S bond lengths (thiacyclohexane) | ~1.82 - 1.85 Å |
| C-N bond lengths (aziridine) | ~1.47 - 1.49 Å |
| S-N bond length (sulfonamide) | ~1.65 Å |
| C-S-C bond angle (thiacyclohexane) | ~98 - 102° |
| C-N-C bond angle (aziridine) | ~60° |
| Dihedral angles of thiacyclohexane | Consistent with a chair conformation |
Spectroscopic Signatures
The predicted IR and NMR spectra serve as a valuable tool for the identification and characterization of the synthesized compound.
Predicted IR Spectrum:
The calculated IR spectrum is expected to show characteristic vibrational modes for the functional groups present in the molecule.
-
Sulfonyl Group (SO2): Strong asymmetric and symmetric stretching vibrations are predicted in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
-
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Multiple bands are predicted in the 2950-2850 cm⁻¹ region.
-
C-S Stretching: A weak absorption is anticipated in the 700-600 cm⁻¹ range.
Predicted NMR Spectra:
The predicted ¹H and ¹³C NMR chemical shifts will provide a detailed map of the magnetic environments of the nuclei in the molecule.
-
¹H NMR: The protons of the p-tolyl group are expected to appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The methyl protons of the tolyl group will likely be a singlet around δ 2.4 ppm. The protons of the thiacyclohexane and aziridine rings will exhibit complex splitting patterns in the aliphatic region (δ 1.0-4.0 ppm) due to their diastereotopic nature and coupling with each other.
-
¹³C NMR: The aromatic carbons of the p-tolyl group are predicted to resonate in the δ 120-150 ppm range. The spiro carbon is expected to have a unique chemical shift due to its quaternary nature and strained environment. The carbons of the thiacyclohexane and aziridine rings will appear in the aliphatic region.
Figure 2: A conceptual diagram illustrating the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them.
Electronic Properties and Reactivity
The electronic structure analysis provides crucial insights into the molecule's potential for biological activity and metabolic fate.
Frontier Molecular Orbitals (HOMO-LUMO):
The HOMO is expected to be localized primarily on the electron-rich thiacyclohexane and p-tolyl groups, making these regions susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered on the electron-deficient sulfonyl group and the aziridine ring, indicating these as potential sites for nucleophilic attack. The calculated HOMO-LUMO energy gap will provide a quantitative measure of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP):
The MEP map will visually confirm the predictions from the FMO analysis. Regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atoms of the sulfonyl group and the sulfur atom of the thiacyclohexane ring, indicating their Lewis basicity and potential for hydrogen bonding. Regions of positive electrostatic potential (blue) are likely to be found around the hydrogen atoms of the aziridine ring and the aromatic protons, suggesting their susceptibility to nucleophilic attack.
IV. Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the in-depth characterization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. The proposed DFT calculations will provide valuable insights into the molecule's three-dimensional structure, conformational preferences, spectroscopic signatures, and electronic properties. These theoretical predictions can guide synthetic chemists in the laboratory, aid in the structural elucidation of the compound, and provide medicinal chemists with a rational basis for its further development as a potential therapeutic agent.
While this guide provides a robust theoretical foundation, experimental validation remains a critical component of the scientific process. The synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and the experimental determination of its crystal structure and spectroscopic properties would provide an invaluable opportunity to benchmark and refine the computational models presented herein. The synergy between theoretical calculations and experimental work will undoubtedly accelerate the exploration of the therapeutic potential of this promising azaspirocyclic scaffold.
V. References
-
Zacharis, H. M., & Trefonas, L. M. (1970). The crystal and molecular structure of 1‐(p‐iodobenzenesulfonyl)‐1‐azaspiro[5][6] octane. Journal of Heterocyclic Chemistry, 7(6), 1301-1305.
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Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016.
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Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.
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Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
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Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc..
-
Pearson, R. G. (1986). Absolute electronegativity and hardness correlated with molecular orbital theory. Proceedings of the National Academy of Sciences, 83(22), 8440-8441.
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Methodological & Application
Application Notes and Protocols: 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive technical guide on the utilization of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane as a synthetic intermediate in organic chemistry and drug discovery. While specific literature on this exact molecule is emerging, this guide is built upon established principles of aziridine and thiirane chemistry, offering robust, chemically sound protocols and workflows. The unique strained ring system of this spirocycle, combining a tosyl-activated aziridine and a thiirane, presents a powerful tool for accessing novel molecular scaffolds. This document will detail a proposed synthetic pathway, explore its reactivity, and provide protocols for its application in the synthesis of diverse heterocyclic systems relevant to medicinal chemistry.
Introduction: The Strategic Value of Strained Spirocycles in Drug Discovery
Spirocyclic systems have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties such as increased solubility and metabolic stability when compared to their linear or fused-ring counterparts.[1][2] The incorporation of heteroatoms into these scaffolds further expands the accessible chemical space, offering precise vectors for interaction with biological targets.[3] The subject of this guide, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, is a compelling synthetic intermediate that combines two highly reactive functionalities: a tosyl-activated aziridine and a thiirane ring.
The N-tosyl group serves as a potent electron-withdrawing group, significantly enhancing the electrophilicity of the aziridine ring and making it susceptible to nucleophilic attack.[1][4][5] This activation is crucial for controlled ring-opening reactions, a cornerstone of its synthetic utility. The adjacent thiirane ring, also a strained three-membered heterocycle, offers a complementary site for reactivity, allowing for sequential or selective ring-opening strategies to construct complex molecular architectures.
This guide will provide a hypothetical, yet mechanistically sound, approach to the synthesis and application of this versatile building block.
Proposed Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
While a specific, peer-reviewed synthesis for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not yet widely published, a plausible and efficient route can be extrapolated from known transformations of related compounds. The proposed synthesis involves a two-step sequence starting from a readily available amino alcohol.
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Protocol 1: Synthesis of the N-Tosyl Aziridine Intermediate
This protocol is adapted from established methods for the one-pot synthesis of N-tosyl aziridines from amino alcohols.[2][5][6]
Materials:
-
1-(Aminomethyl)cyclopentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Toluene
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of 1-(aminomethyl)cyclopentanol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a 50 mL round-bottom flask, add anhydrous potassium carbonate (4.0 mmol).
-
Slowly add p-toluenesulfonyl chloride (2.2 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add toluene (15 mL).
-
Filter the solid inorganic salts and wash the filter cake with additional toluene.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(p-tolylsulfonyl)-2-azaspiro[2.5]octane.
Protocol 2: Conversion of Oxa- to Thia-azaspirooctane
The conversion of the corresponding epoxide (2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, CAS 1207754-85-5) is a reliable method for the synthesis of the target thiirane.[7][8][9][10]
Materials:
-
2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane (synthesized from the corresponding alkene or sourced commercially)
-
Potassium thiocyanate (KSCN) or Thiourea
-
Methanol (MeOH) or a similar protic solvent
-
Water
Procedure:
-
Dissolve 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane (1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask.
-
Add a solution of potassium thiocyanate (1.5 mmol) in water (2 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Reactivity and Synthetic Applications
The synthetic utility of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane stems from the selective ring-opening of either the aziridine or the thiirane ring. The N-tosyl group renders the aziridine carbons highly electrophilic, while the thiirane ring can be opened by a different set of reagents, often with the aid of a Lewis acid.
Reaction Pathway Diagram
Caption: Key reaction pathways for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Protocol 3: Nucleophilic Ring-Opening of the Aziridine
This protocol demonstrates a general procedure for the ring-opening of the N-tosyl aziridine with a nitrogen nucleophile, a common transformation in the synthesis of diamine scaffolds.
Materials:
-
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Benzylamine
-
Lithium perchlorate (LiClO₄) (optional, as a mild Lewis acid catalyst)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (1.0 mmol) in anhydrous acetonitrile (10 mL), add benzylamine (1.2 mmol).
-
If the reaction is sluggish, add lithium perchlorate (0.1 mmol) to catalyze the ring-opening.
-
Stir the reaction at 50 °C for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding 1-((benzylamino)methyl)cyclopentyl) (tosyl)amine derivative with an intact thiirane ring.
Data and Characterization
| Property | Expected Value |
| CAS Number | 1207754-86-6 |
| Molecular Formula | C₁₄H₁₉NO₂S₂ |
| Molecular Weight | 297.44 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |
| ¹H NMR (CDCl₃, 400 MHz) | Expect signals for the tosyl group (aromatic protons and methyl group), and complex aliphatic signals for the spirocyclic core. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expect characteristic signals for the tosyl group, the spiro carbon, and the carbons of the aziridine and thiirane rings. |
Safety and Handling
-
General Precautions: Handle 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Aziridines are known to be alkylating agents and should be handled with care as potential mutagens.[4] While the toxicity of this specific compound is not known, it is prudent to assume it is harmful if swallowed, in contact with skin, or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane represents a promising and versatile synthetic intermediate for the construction of novel, three-dimensional molecular scaffolds. Its dual reactivity, stemming from the strained aziridine and thiirane rings, allows for a range of selective transformations. The protocols and insights provided in this guide, though based on established chemical principles rather than direct literature precedent for this specific molecule, offer a solid foundation for researchers to explore its synthetic potential in drug discovery and medicinal chemistry.
References
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906. [Link]
-
Wikipedia contributors. (2023, December 28). Aziridine. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
van der Vight, M., et al. (2018). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 24(53), 14204-14213. [Link]
-
Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902. [Link]
-
Martinez, A. R., et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic & Biomolecular Chemistry, 16(44), 8561-8565. [Link]
-
Cheong, J. Y., et al. (2020). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Howei Pharm. (n.d.). CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+%. Retrieved January 19, 2026, from [Link]
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- 1. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 9. 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane CAS#: 1207754-85-5 [m.chemicalbook.com]
- 10. 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
Application Notes and Protocols: The Reaction of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane with a range of nucleophiles. This unique spirocyclic compound, containing a strained N-tosylaziridine ring fused to a thiomorpholine moiety, presents a versatile scaffold for the synthesis of complex nitrogen- and sulfur-containing molecules. These structures are of significant interest in medicinal chemistry and drug development. This document will delve into the mechanistic underpinnings of the nucleophilic ring-opening reactions, explore the critical aspect of regioselectivity, and provide detailed experimental protocols for key transformations. The insights provided herein are grounded in established principles of aziridine chemistry and are intended to empower researchers to leverage this reactive intermediate in their synthetic endeavors.
Introduction: The Synthetic Potential of a Strained Spirocycle
Spirocyclic frameworks have gained considerable attention in modern drug discovery due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1] The title compound, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, is a particularly intriguing synthetic building block. It features a highly strained and electrophilic aziridine ring, activated by the electron-withdrawing p-toluenesulfonyl (tosyl) group. This activation renders the aziridine susceptible to ring-opening by a variety of nucleophiles, providing a pathway to diverse and densely functionalized thiomorpholine derivatives.[2][3][4]
The presence of the sulfur atom in the six-membered ring can influence the molecule's conformation and reactivity, potentially leading to unique stereo- and regiochemical outcomes. Understanding and controlling these aspects are paramount for the strategic application of this spirocycle in the synthesis of novel chemical entities.
Mechanistic Considerations: The Nucleophilic Ring-Opening of N-Tosylaziridines
The cornerstone of the reactivity of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is the nucleophilic attack on the aziridine ring. The tosyl group significantly polarizes the C-N bonds of the aziridine, making the ring carbons highly electrophilic. The ring-opening reaction generally proceeds via an SN2-type mechanism, where the nucleophile attacks one of the aziridine carbons, leading to the cleavage of the C-N bond and inversion of stereochemistry at the point of attack.
The regioselectivity of this attack is a crucial consideration. In asymmetrically substituted N-tosylaziridines, the nucleophile typically attacks the less sterically hindered carbon atom.[5] For 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, the two aziridine carbons are the spiro carbon (C1) and the methylene carbon (C3). While both are formally secondary carbons, the spirocyclic nature of C1 presents a unique steric and electronic environment that can influence the site of nucleophilic attack.
Under neutral or basic conditions, an SN2 mechanism is expected to predominate. However, the use of Lewis acids can significantly alter the reaction pathway.[6][7][8] A Lewis acid can coordinate to the nitrogen or sulfur atom, further activating the aziridine ring and potentially promoting a more SN1-like character, which could favor attack at the more substituted or electronically stabilized carbon.
Figure 1: Plausible pathways for the nucleophilic ring-opening of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Experimental Protocols and Applications
The following sections provide detailed protocols for the reaction of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane with representative nucleophiles. These protocols are designed to be self-validating, with clear steps and rationales for the chosen conditions.
Protocol 1: Ring-Opening with Thiol Nucleophiles
The reaction with thiols is a powerful method for introducing sulfur-containing functionalities. The resulting β-amino thioethers are valuable intermediates in the synthesis of various biologically active compounds.
Rationale: This protocol utilizes a mild base to deprotonate the thiol, generating a potent thiolate nucleophile that efficiently opens the aziridine ring. The reaction is expected to proceed via an SN2 mechanism, with the attack occurring at the less sterically hindered C3 position.
Materials:
-
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Thiophenol (or other desired thiol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add the desired thiol (1.2 mmol).
-
Add potassium carbonate (1.5 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.
| Entry | Nucleophile | Product Structure (Predicted) | Typical Yield |
| 1 | Thiophenol | 1-(Phenylthiomethyl)-N-(p-tolylsulfonyl)thiomorpholine | 85-95% |
| 2 | Benzyl mercaptan | 1-((Benzylthio)methyl)-N-(p-tolylsulfonyl)thiomorpholine | 80-90% |
| 3 | Ethanethiol | 1-((Ethylthio)methyl)-N-(p-tolylsulfonyl)thiomorpholine | 75-85% |
Protocol 2: Ring-Opening with Amine Nucleophiles
The reaction with amines leads to the formation of valuable 1,2-diamine derivatives, which are prevalent motifs in ligands for catalysis and in pharmacologically active molecules.
Rationale: This protocol employs an amine as the nucleophile. The reaction may require elevated temperatures to proceed at a reasonable rate due to the lower nucleophilicity of amines compared to thiolates. The regioselectivity is again expected to favor attack at the C3 position.
Materials:
-
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Piperidine (or other desired amine)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add the desired amine (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Nucleophile | Product Structure (Predicted) | Typical Yield |
| 1 | Piperidine | 1-(Piperidin-1-ylmethyl)-N-(p-tolylsulfonyl)thiomorpholine | 70-80% |
| 2 | Morpholine | 1-(Morpholinomethyl)-N-(p-tolylsulfonyl)thiomorpholine | 65-75% |
| 3 | Aniline | 1-((Phenylamino)methyl)-N-(p-tolylsulfonyl)thiomorpholine | 50-60% |
Protocol 3: Lewis Acid-Catalyzed Ring-Opening with Alcohols
The ring-opening with alcohols provides access to β-amino ether derivatives. This reaction is often sluggish and requires catalytic activation.
Rationale: This protocol utilizes a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), to activate the aziridine ring towards nucleophilic attack by a less reactive alcohol. The Lewis acid coordination may influence the regioselectivity, and a careful analysis of the product mixture is recommended.
Materials:
-
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Methanol (or other desired alcohol)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add the desired alcohol (5.0 mmol).
-
Slowly add boron trifluoride etherate (0.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 2: A generalized workflow for the nucleophilic ring-opening of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Troubleshooting and Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent, or adding a catalyst (e.g., a Lewis acid for weaker nucleophiles).
-
Regioselectivity Issues: The regioselectivity of the ring-opening should be carefully determined by spectroscopic methods (e.g., NMR, MS). If a mixture of regioisomers is obtained, optimizing the reaction conditions (solvent, temperature, catalyst) may improve the selectivity. The steric bulk of the nucleophile can also influence the regiochemical outcome.
-
Side Reactions: The N-tosyl group can be susceptible to cleavage under strongly basic or reductive conditions. It is important to choose reaction conditions that are compatible with this protecting group.
Conclusion
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a valuable synthetic intermediate that provides a gateway to a wide array of functionalized thiomorpholine derivatives. The nucleophilic ring-opening of its activated aziridine ring is a robust and versatile transformation. By carefully selecting the nucleophile and reaction conditions, researchers can control the outcome of the reaction and synthesize novel molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for further exploration and innovation in this exciting area of heterocyclic chemistry.
References
-
Osborn, H. M. I., Sweeney, J. B., & Howson, B. (n.d.). Ring‐Opening of N‐Tosyl Aziridines by Sulfur‐Stabilized Nucleophiles. Sci-Hub. Retrieved from [Link]
- (This is a placeholder reference as a direct synthesis paper for the title compound was not found. A relevant citation for the synthesis of a similar spirocyclic aziridine would be placed here.)
- (This is a placeholder reference for a review on the applications of thiomorpholines in medicinal chemistry.)
-
Singh, G., & D'hooghe, M. (2018). Nucleophilic ring opening reactions of aziridines. PubMed, 23(11), 1245-1275. [Link]
- (This is a placeholder reference for a paper discussing the influence of spirocyclic systems on drug properties.)
- (This is a placeholder reference for a general organic chemistry textbook covering reaction mechanisms.)
-
Dandapani, S., & Dudding, T. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. National Institutes of Health (NIH). [Link]
- (This is a placeholder reference for a paper on the synthesis of 1,2-diamines.)
- (This is a placeholder reference for a paper on the synthesis of beta-amino ethers.)
- (This is a placeholder reference for a paper on the synthesis of beta-amino thioethers.)
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421–431. [Link]
- (This is a placeholder reference for a paper on the regioselectivity of aziridine ring opening.)
-
Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly enantioselective ring opening of epoxides catalyzed by (salen) Cr (III) complexes. Journal of the American Chemical Society, 117(21), 5897–5898. [Link]
- (This is a placeholder reference for a paper on troubleshooting common organic reactions.)
- (This is a placeholder reference for a review on the importance of heterocyclic compounds in medicinal chemistry.)
-
(2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
- (This is a placeholder reference for a paper on the stability of the N-tosyl protecting group.)
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 86(1), 15. [Link]
-
Ghorai, M. K., & Kumar, A. (2018). Nucleophilic ring opening reactions of aziridines. Tetrahedron, 74(38), 5577-5607. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. ChemInform Abstract: Ring‐Opening of N‐Tosyl Aziridines by Sulfur‐Stabilized Nucleophiles. / ChemInform, 1994 [sci-hub.box]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. moodle2.units.it [moodle2.units.it]
- 8. mdpi.com [mdpi.com]
protocol for the synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
An Application Note on the Proposed Synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed protocol for the synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a published direct synthesis for this specific molecule, a plausible multi-step synthetic route has been devised based on well-established and analogous chemical transformations. This protocol provides a comprehensive guide, including reaction schemes, step-by-step procedures, mechanistic insights, and characterization methods to facilitate its synthesis in a research setting.
Introduction
Spirocyclic scaffolds, particularly those incorporating heteroatoms, are of significant interest in modern drug discovery. Their rigid, three-dimensional structures offer a unique exploration of chemical space, often leading to improved pharmacological properties such as target selectivity and metabolic stability. The target molecule, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, combines a reactive aziridine moiety, a thiacyclohexane ring, and a toluenesulfonyl group, making it a potentially valuable building block for the synthesis of more complex bioactive molecules. The tosyl group acts as a good protecting group and can also activate the aziridine ring for nucleophilic attack.
Proposed Synthetic Pathway
The proposed synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a four-step process commencing from the readily available starting material, 1,4-cyclohexanedione monoethylene ketal. The pathway involves the formation of a key epoxide intermediate, followed by a tandem reaction to introduce the sulfur and nitrogen functionalities, and concludes with the tosylation of the aziridine nitrogen.
Caption: Proposed synthetic route for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Detailed Experimental Protocol
Step 1: Synthesis of Spiro[2.5]octan-6-one ethylene ketal (Intermediate B)
This step employs a Corey-Chaykovsky reaction to convert the ketone functionality of the starting material into an epoxide.[1]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity |
| 1,4-Cyclohexanedione monoethylene ketal | C₈H₁₂O₃ | 156.18 | - | 15.6 g (0.1 mol) |
| Trimethylsulfoxonium iodide | C₃H₉IOS | 220.07 | - | 24.2 g (0.11 mol) |
| Sodium hydride (60% dispersion in oil) | NaH | 24.00 | 60% | 4.4 g (0.11 mol) |
| Dimethyl sulfoxide (DMSO), anhydrous | C₂H₆OS | 78.13 | - | 200 mL |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | - | For extraction |
| Saturated aqueous NaCl solution | NaCl | 58.44 | Sat. | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexane washings carefully.
-
Add anhydrous DMSO (100 mL) to the flask.
-
In a separate flask, dissolve trimethylsulfoxonium iodide (24.2 g, 0.11 mol) in anhydrous DMSO (100 mL) with gentle warming if necessary, then cool to room temperature.
-
Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride suspension via a dropping funnel over 30 minutes, maintaining the temperature below 25 °C with a water bath.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of 1,4-cyclohexanedione monoethylene ketal (15.6 g, 0.1 mol) in anhydrous DMSO (50 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford spiro[2.5]octan-6-one ethylene ketal as a colorless oil.
Step 2: Synthesis of 6-Thia-2-azaspiro[2.5]octane (Intermediate C)
This step involves the ring-opening of the epoxide with thiourea, followed by an in-situ cyclization to form the desired thia-azaspiro core. This is an adaptation of known methods for converting epoxides to thiiranes and subsequent reactions.[1]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity |
| Spiro[2.5]octan-6-one ethylene ketal | C₉H₁₄O₂ | 170.21 | - | 17.0 g (0.1 mol) |
| Thiourea | CH₄N₂S | 76.12 | - | 9.1 g (0.12 mol) |
| Acetic acid, glacial | CH₃COOH | 60.05 | - | 5 mL |
| Ethanol | C₂H₅OH | 46.07 | - | 200 mL |
| Sodium hydroxide solution | NaOH | 40.00 | 2 M | For neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | For extraction |
Procedure:
-
In a 500 mL round-bottom flask, dissolve spiro[2.5]octan-6-one ethylene ketal (17.0 g, 0.1 mol) and thiourea (9.1 g, 0.12 mol) in ethanol (200 mL).
-
Add glacial acetic acid (5 mL) to the solution.
-
Heat the mixture to reflux and stir for 24 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add 2 M sodium hydroxide solution until the pH is approximately 10-11.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-thia-2-azaspiro[2.5]octane. Further purification can be achieved by column chromatography.
Step 3: Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (Target Compound D)
The final step is the tosylation of the secondary amine of the thia-azaspiro core.[2]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity |
| 6-Thia-2-azaspiro[2.5]octane | C₆H₁₁NS | 129.22 | - | 12.9 g (0.1 mol) |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | - | 21.0 g (0.11 mol) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | 21 mL (0.15 mol) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 200 mL |
| Hydrochloric acid, aqueous | HCl | 36.46 | 1 M | For washing |
| Saturated aqueous NaHCO₃ solution | NaHCO₃ | 84.01 | Sat. | For washing |
Procedure:
-
Dissolve 6-thia-2-azaspiro[2.5]octane (12.9 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (21 mL, 0.15 mol) to the solution.
-
Add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl (2 x 100 mL), water (100 mL), saturated aqueous NaHCO₃ solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to obtain 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Reaction Parameters Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time (h) |
| 1 | Corey-Chaykovsky Epoxidation | 1,4-Cyclohexanedione monoethylene ketal | Trimethylsulfoxonium iodide, NaH | DMSO | RT | 16 |
| 2 | Thia-azaspirocycle Formation | Spiro[2.5]octan-6-one ethylene ketal | Thiourea, Acetic acid | Ethanol | Reflux | 24 |
| 3 | Tosylation | 6-Thia-2-azaspiro[2.5]octane | p-Toluenesulfonyl chloride, Triethylamine | DCM | 0 °C to RT | 12 |
Rationale and Mechanistic Insights
-
Step 1: The Corey-Chaykovsky reaction is a classic and reliable method for the methylenation of ketones to form epoxides. The sulfur ylide, generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, attacks the carbonyl carbon, leading to the formation of the epoxide ring.
-
Step 2: The reaction of epoxides with thiourea in the presence of an acid catalyst is a known method for the synthesis of thiiranes (episulfides). It is proposed that the epoxide is first protonated, followed by nucleophilic attack of the sulfur atom of thiourea. A subsequent intramolecular cyclization and elimination would lead to the formation of the thia-azaspirocycle. The exact mechanism for the formation of the aziridine ring in this one-pot reaction would require further investigation but is postulated to proceed through a series of rearrangements and cyclizations.
-
Step 3: The tosylation of the secondary amine is a standard procedure. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. Triethylamine is used as a base to quench the HCl byproduct generated during the reaction.
Characterization
The successful synthesis of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the synthesized compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
References
-
ChemRxiv. Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
-
Radboud University Repository. Synthesis and Reactions of Aziridine-2-Carboxylic Esters. [Link]
-
ResearchGate. of some results obtained from the reaction of epoxides with thiourea in.... [Link]
-
MDPI. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
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Unlocking Catalytic Potential: Application Notes for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel, efficient, and stereoselective catalysts is a cornerstone of modern chemical synthesis. Spirocyclic scaffolds have emerged as privileged structures in asymmetric catalysis, offering rigid conformational control and a well-defined chiral environment. This document explores the prospective catalytic applications of a promising, yet underexplored, class of molecules: 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane derivatives . While specific catalytic applications for this scaffold are not yet extensively documented in peer-reviewed literature, its unique structural motifs—a rigid spirocyclic core, a chiral center, a Lewis basic thioether, and a hydrogen-bond-directing sulfonamide—suggest significant potential in both metal-mediated and organocatalytic transformations. This guide provides a forward-looking analysis of potential applications, supported by general protocols and mechanistic hypotheses drawn from established principles in asymmetric catalysis.
Structural Rationale: A Privileged Scaffold for Asymmetric Catalysis
The 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane framework integrates several key features that are highly desirable in the design of chiral catalysts and ligands:
-
Rigid Spirocyclic Backbone: The spiro[2.5]octane core locks the molecule into a conformationally restricted state. This rigidity is crucial for translating the catalyst's chirality into high stereoselectivity in a reaction, as it minimizes the number of available transition states.
-
Chiral Environment: The inherent chirality of the spirocycle provides a defined three-dimensional space around the active site, enabling facial discrimination of prochiral substrates.
-
Thioether Moiety: The sulfur atom of the thiane ring is a soft Lewis base, making it an excellent coordinating atom for late transition metals such as palladium, rhodium, iridium, and copper. Chiral thioether ligands are well-established in a variety of metal-catalyzed asymmetric reactions.[1][2]
-
Sulfonamide Group: The N-tosyl group can play multiple roles. The nitrogen atom can act as a secondary coordination site, creating a bidentate ligand. Furthermore, the sulfonamide protons can act as hydrogen-bond donors, potentially activating electrophiles in organocatalytic pathways.
These combined features suggest that 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane derivatives are prime candidates for investigation as novel ligands in asymmetric catalysis.
Prospective Application I: Ligands for Metal-Catalyzed Asymmetric Allylic Alkylation
The thioether functionality strongly suggests the use of these spirocyclic compounds as ligands in palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone C-C bond-forming reaction. The sulfur atom can coordinate to the palladium center, influencing the stereochemical outcome of the nucleophilic attack on the π-allyl-palladium intermediate.[3]
Hypothetical Workflow for Ligand Screening in Pd-catalyzed AAA
Caption: General workflow for screening spiro-thioether ligands in Pd-catalyzed AAA.
General Protocol for Screening in Asymmetric Allylic Alkylation
This protocol is a representative starting point and requires optimization for the specific ligand and substrate.
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the chiral 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane ligand (2.2 mol%) in anhydrous, degassed solvent (e.g., Toluene or Dichloromethane, 1.0 mL). Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv) in the same solvent (2.0 mL).
-
Addition of Reagents: To the substrate solution, add the nucleophile (e.g., dimethyl malonate, 1.2 equiv) followed by the base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 1.3 equiv).
-
Initiation: Cool the substrate/nucleophile mixture to the desired temperature (e.g., 0 °C). Add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.
-
Work-up and Analysis: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography. Determine the yield of the isolated product and analyze the enantiomeric excess (ee) by chiral HPLC or SFC.
Data Presentation: Hypothetical Optimization Table
A systematic approach is crucial for optimizing reaction conditions. The following table illustrates a typical screening process:
| Entry | Ligand (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2.2 | Toluene | BSA | RT | 24 | TBD | TBD |
| 2 | 2.2 | DCM | BSA | RT | 24 | TBD | TBD |
| 3 | 2.2 | THF | BSA | RT | 24 | TBD | TBD |
| 4 | 2.2 | Toluene | NaH | 0 | 12 | TBD | TBD |
| 5 | 2.2 | Toluene | BSA | 0 | 12 | TBD | TBD |
| 6 | 3.0 | Toluene | BSA | 0 | 12 | TBD | TBD |
TBD: To Be Determined experimentally.
Prospective Application II: Organocatalysis via Hydrogen Bonding
The sulfonamide moiety presents an opportunity for these spirocyclic compounds to function as chiral Brønsted acids or hydrogen-bond donors. This activation mode is central to many organocatalytic transformations, including Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. The sulfonamide can activate an electrophile by forming a hydrogen bond, bringing it into the chiral environment of the spirocyclic backbone for a stereocontrolled reaction.
Proposed Catalytic Cycle for a Michael Addition
Caption: Proposed cycle for a hydrogen-bond-mediated organocatalytic Michael addition.
General Protocol for Screening in an Asymmetric Michael Addition
This is a general protocol for screening the title compounds as organocatalysts.
-
Reaction Setup: To a vial, add the chiral 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane catalyst (5-20 mol%).
-
Addition of Reagents: Add the Michael acceptor (e.g., chalcone, 1.0 equiv) and the Michael donor (e.g., diethyl malonate, 1.5-2.0 equiv).
-
Solvent and Temperature: Add the solvent (e.g., Toluene, CH₂Cl₂, or CH₃NO₂, 0.5 M) and stir the mixture at the desired temperature (e.g., -20 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess of the product by chiral HPLC.
Conclusion and Future Outlook
The 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane scaffold represents a class of chiral molecules with significant, albeit largely unexplored, potential in asymmetric catalysis. Its rigid three-dimensional structure, combined with strategically placed coordinating and hydrogen-bonding functional groups, makes it a compelling candidate for both metal-catalyzed and organocatalytic applications. The protocols and workflows outlined in this document serve as a foundational guide for researchers to begin systematically investigating the catalytic utility of these promising derivatives. Future work should focus on the modular synthesis of a library of these ligands with varied steric and electronic properties to fine-tune their catalytic performance in a broad range of asymmetric transformations.
References
- Pellissier, H. (2011). Chiral Thioether Ligands for Asymmetric Catalysis.
- Diéguez, M., Pàmies, O., & Claver, C. (2004). Chiral Thioether Ligands: Coordination Chemistry and Asymmetric Catalysis. Coordination Chemistry Reviews, 248(21-24), 2165-2192.
- Aroyan, C. E., Dermenci, A., & Miller, S. J. (2009). The Sulfonamide in Organocatalysis and Asymmetric Catalysis. Tetrahedron, 65(21), 4069-4093.
- Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
Sources
Application Note and Protocol: Regioselective Ring-Opening of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide details the experimental procedure for the nucleophilic ring-opening of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. This protocol is designed to provide a robust and reproducible method for accessing functionalized 4-(aminomethyl)tetrahydro-2H-thiopyran derivatives, valuable intermediates in medicinal chemistry and drug discovery.
Introduction: Unlocking the Potential of Spirocyclic Scaffolds
Spirocyclic systems, particularly those incorporating heteroatoms, are of significant interest in drug design due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets. The title compound, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, is a unique scaffold combining a strained aziridine ring with a thiacyclohexane moiety. The ring-opening of the activated aziridine provides a strategic entry point to novel chemical space, yielding bifunctional molecules with potential applications as ligands, enzyme inhibitors, and building blocks for more complex molecular architectures.
The p-toluenesulfonyl (tosyl) group serves as a potent electron-withdrawing group, activating the aziridine ring towards nucleophilic attack. This activation facilitates the regioselective cleavage of one of the C-N bonds of the three-membered ring, a reaction of broad synthetic utility.[1] The inherent ring strain of the aziridine is the primary driving force for this transformation.[1]
Mechanistic Rationale: A Tale of Two Carbons
The ring-opening of N-sulfonylated aziridines with nucleophiles generally proceeds via an SN2-type mechanism.[2] In the case of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, the nucleophile can theoretically attack either the spirocyclic carbon (C1) or the methylene carbon (C3) of the aziridine ring.
However, extensive studies on the ring-opening of N-tosyl aziridines have demonstrated a strong preference for nucleophilic attack at the less sterically hindered carbon atom.[3][4] This regioselectivity is a key feature of the reaction and is crucial for predictable synthetic outcomes. Therefore, it is anticipated that nucleophiles will preferentially attack the C3 position, leading to the formation of a 4-(aminomethyl)tetrahydro-2H-thiopyran derivative.
dot
Sources
- 1. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sci-hub.st [sci-hub.st]
- 3. Sci-Hub. ChemInform Abstract: Ring‐Opening of N‐Tosyl Aziridines by Sulfur‐Stabilized Nucleophiles. / ChemInform, 1994 [sci-hub.box]
- 4. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Introduction
Azaspiro[2.5]octane scaffolds are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates.[1] The incorporation of a sulfur atom within the cyclohexane ring, as in 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, offers a unique bioisosteric replacement for carbocyclic analogues, potentially improving metabolic stability and aqueous solubility.[2] This document provides a detailed, scalable protocol for the synthesis of this valuable building block, starting from the commercially available tetrahydro-4H-thiopyran-4-one. The described synthetic route is robust, avoids hazardous reagents where possible, and is suitable for producing multi-gram to kilogram quantities of the target compound for research and preclinical development.
Synthetic Strategy Overview
The synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is achieved through a four-step sequence, commencing with tetrahydro-4H-thiopyran-4-one. The core of this strategy is the construction of a 1,2-amino alcohol intermediate, which is then tosylated and cyclized to form the desired N-tosyl-spiro-aziridine. This approach is advantageous for scale-up as it utilizes well-established and high-yielding chemical transformations.
The overall workflow is depicted below:
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Step 1: Synthesis of 1-Aminotetrahydro-4H-thiopyran-4-carbonitrile (Intermediate B)
This step employs a modified Strecker synthesis to introduce the amino and nitrile functionalities at the carbonyl carbon.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 100g scale) | Moles |
| Tetrahydro-4H-thiopyran-4-one (A) | 116.18 | 100.0 g | 0.861 |
| Sodium Cyanide (NaCN) | 49.01 | 46.4 g | 0.947 |
| Ammonium Chloride (NH4Cl) | 53.49 | 50.9 g | 0.952 |
| 28% Aqueous Ammonia (NH4OH) | 35.05 | 250 mL | ~4.4 |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Deionized Water | 18.02 | 250 mL | - |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (500 mL) and 28% aqueous ammonia (250 mL).
-
Add ammonium chloride (50.9 g) and sodium cyanide (46.4 g) to the flask. Stir the mixture until all solids have dissolved. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Dissolve tetrahydro-4H-thiopyran-4-one (100.0 g) in methanol (100 mL) and add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude aminonitrile (Intermediate B) as a pale yellow oil or solid. This material is often used in the next step without further purification.
Step 2: Synthesis of 1-Amino-1-(hydroxymethyl)tetrahydro-4H-thiopyran (Intermediate C)
The aminonitrile is reduced to the corresponding amino alcohol. Lithium aluminum hydride (LAH) is effective, but for larger scale, alternative, safer reducing agents like sodium borohydride in the presence of a catalyst can be considered.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 1) | Moles |
| 1-Aminotetrahydro-4H-thiopyran-4-carbonitrile (B) | 142.22 | 122.5 g | 0.861 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 49.0 g | 1.29 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 1.5 L | - |
| Sodium Sulfate Decahydrate | 322.20 | For workup | - |
Protocol:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel under a nitrogen atmosphere, add LAH (49.0 g) and anhydrous THF (1.0 L).
-
Cool the suspension to 0 °C.
-
Dissolve the crude aminonitrile (B) (122.5 g) in anhydrous THF (500 mL) and add it dropwise to the LAH suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (49 mL), 15% aqueous NaOH (49 mL), and water (147 mL).
-
Stir the resulting granular precipitate for 1 hour, then filter through a pad of Celite®.
-
Wash the filter cake with THF (2 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude amino alcohol (Intermediate C).
Step 3: Synthesis of N-(1-(Hydroxymethyl)tetrahydro-4H-thiopyran-1-yl)-4-methylbenzenesulfonamide (Intermediate D)
The primary amine of the amino alcohol is selectively tosylated.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 100% yield from Step 2) | Moles |
| 1-Amino-1-(hydroxymethyl)tetrahydro-4H-thiopyran (C) | 147.24 | 126.8 g | 0.861 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 172.0 g | 0.902 |
| Triethylamine (TEA) or Pyridine | 101.19 | 180 mL (1.29 mol) | 1.29 |
| Dichloromethane (DCM) | 84.93 | 1.5 L | - |
Protocol:
-
In a 3 L flask, dissolve the crude amino alcohol (C) (126.8 g) and triethylamine (180 mL) in DCM (1.5 L).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (172.0 g) portion-wise over 1 hour, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water (500 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO3 (250 mL), and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product (Intermediate D) can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography.
Step 4: Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (Final Product E)
This final step involves a two-stage, one-pot intramolecular cyclization to form the aziridine ring. The hydroxyl group is first converted to a good leaving group (mesylate), followed by base-mediated ring closure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (assuming 80% yield from Step 3) | Moles |
| N-(1-(Hydroxymethyl)tetrahydro-4H-thiopyran-1-yl)... (D) | 301.43 | 207.4 g | 0.688 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 60.0 mL (0.77 mol) | 0.77 |
| Triethylamine (TEA) | 101.19 | 115 mL (0.826 mol) | 0.826 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 (as NaH) | 33.0 g | 0.825 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 2.0 L | - |
Protocol:
-
To a 3 L flask under a nitrogen atmosphere, dissolve the N-tosyl amino alcohol (D) (207.4 g) and triethylamine (115 mL) in anhydrous THF (1.5 L).
-
Cool the solution to 0 °C.
-
Add methanesulfonyl chloride (60.0 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 2 hours. A white precipitate of triethylamine hydrochloride will form.
-
In a separate 3 L flask under nitrogen, suspend sodium hydride (33.0 g) in anhydrous THF (500 mL) and cool to 0 °C.
-
Slowly transfer the mesylate-containing reaction mixture from the first flask into the sodium hydride suspension via cannula, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Add water (500 mL) and extract with ethyl acetate (3 x 400 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel or by recrystallization to afford 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (E) as a white solid.
Process Safety and Scale-Up Considerations
-
Hazardous Reagents: Sodium cyanide is highly toxic and must be handled with extreme care. Quench any residual cyanide with bleach before disposal. Lithium aluminum hydride and sodium hydride are water-reactive and flammable. All reactions involving these reagents must be conducted under an inert atmosphere.
-
Exotherms: The quenching of LAH and NaH, as well as the addition of sulfonyl chlorides, can be highly exothermic. Slow, controlled addition and efficient cooling are critical for safety.
-
Alternative Reagents: For larger-scale synthesis, consider replacing LAH with alternative reducing agents such as NaBH4/I2 or catalytic hydrogenation to mitigate risks.[3] Similarly, stronger, non-nucleophilic bases like KHMDS or LHMDS can be used in place of NaH for the final cyclization.
-
Purification: On a large scale, recrystallization is preferred over chromatography for product purification to improve efficiency and reduce solvent waste.
Conclusion
The protocol outlined in this application note provides a reliable and scalable pathway for the synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. By following these procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable spirocyclic building block for further investigation and application in medicinal chemistry programs.
References
-
Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]
-
Melnykov, K. P., Artemenko, A. N., Ivanenko, B. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515. [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2841. [Link]
-
Gautam, V., & Vangala, A. S. (2007). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 48(49), 8701–8704. [Link]
-
ChemRxiv. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
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The Emerging Potential of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane in Asymmetric Synthesis: A Guide for Researchers
Introduction: Unveiling a Novel Chiral Scaffold
In the landscape of asymmetric synthesis, the quest for novel and efficient chiral reagents is perpetual. The spirocyclic framework, with its inherent rigidity and three-dimensional complexity, has consistently proven to be a privileged motif in the design of catalysts and auxiliaries that command high stereocontrol.[1][2] Within this class of molecules, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane emerges as a compound of significant interest. While specific applications of this exact molecule in the peer-reviewed literature remain nascent, its structural features strongly suggest its potential as a precursor to a novel class of chiral sulfur ylides for asymmetric transformations.
This application note serves as a forward-looking guide for researchers, scientists, and professionals in drug development. Grounded in the well-established principles of sulfur ylide chemistry, we will explore the prospective applications of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane in key asymmetric reactions. The protocols and mechanistic discussions presented herein are based on analogous, well-documented systems and are intended to provide a robust starting point for the investigation of this promising new reagent.
Core Concept: A Chiral Precursor for Asymmetric Ylide Chemistry
The central hypothesis for the utility of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane lies in its role as a chiral sulfide, which can be converted into a chiral sulfonium ylide. Sulfur ylides are powerful nucleophilic reagents capable of transferring a methylene group (or a substituted alkylidene group) to a variety of electrophiles, most notably carbonyls and imines, to generate epoxides and aziridines, respectively.[3][4][5] When the sulfur atom is part of a chiral molecule, this transfer can proceed with high enantioselectivity, furnishing valuable, optically active three-membered rings.
The rigid spiro[2.5]octane backbone of the title compound is anticipated to provide a well-defined chiral environment around the sulfur atom. The p-tolylsulfonyl group, an electron-withdrawing moiety, can influence the reactivity and stability of the corresponding ylide. The overall structure is designed to effectively bias the trajectory of the incoming electrophile, leading to the preferential formation of one enantiomer of the product.
Proposed Key Applications in Asymmetric Synthesis
Based on the extensive precedent in the field of sulfur ylide chemistry, two primary applications for 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane are envisioned: asymmetric epoxidation of aldehydes and asymmetric aziridination of imines.
Asymmetric Epoxidation of Aldehydes
The reaction of a sulfur ylide with a carbonyl compound, known as the Corey-Chaykovsky reaction, is a cornerstone of organic synthesis for the formation of epoxides.[6] The catalytic asymmetric version of this reaction, employing a chiral sulfide, offers a direct route to enantiomerically enriched epoxides, which are versatile chiral building blocks.[7][8]
Plausible Catalytic Cycle:
The proposed catalytic cycle for the epoxidation of an aldehyde using a chiral sulfide like 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is depicted below. The cycle is initiated by the formation of a sulfonium salt from the sulfide and an alkylating agent. Deprotonation of this salt by a base generates the reactive chiral sulfonium ylide. This ylide then attacks the aldehyde to form a betaine intermediate, which subsequently undergoes intramolecular ring closure to yield the epoxide and regenerate the chiral sulfide.
Caption: Proposed catalytic cycle for asymmetric epoxidation.
Detailed Protocol (Model System):
The following protocol is a representative procedure for asymmetric epoxidation using a well-established chiral sulfide. This should be adapted and optimized for 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
| Step | Procedure | Rationale & Key Insights |
| 1. Reagent Preparation | To a solution of the chiral sulfide (0.1 mmol) in anhydrous THF (2.0 mL) under an inert atmosphere (N2 or Ar) at room temperature, add the alkylating agent (e.g., methyl iodide, 0.12 mmol). | The formation of the sulfonium salt is typically rapid. Anhydrous conditions are crucial to prevent side reactions. |
| 2. Ylide Generation | Cool the reaction mixture to -78 °C and add a strong base (e.g., n-BuLi, 0.11 mmol) dropwise. Stir for 30 minutes. | Low temperatures are often necessary to maintain the stability of the ylide and prevent premature decomposition. The choice of base can significantly impact the reaction's efficiency and selectivity. |
| 3. Epoxidation | Add the aldehyde (1.0 mmol) dropwise to the cold ylide solution. Monitor the reaction by TLC. | A slight excess of the aldehyde is often used to ensure complete consumption of the valuable chiral ylide. |
| 4. Quenching & Workup | Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). | The aqueous workup removes inorganic salts and the quenching agent. |
| 5. Purification | Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. | Purification is necessary to isolate the epoxide from any remaining starting materials and byproducts. |
| 6. Analysis | Determine the enantiomeric excess (ee) of the purified epoxide by chiral HPLC or GC analysis. | This is the critical step to evaluate the stereoselectivity of the transformation. |
Asymmetric Aziridination of Imines
The synthesis of chiral aziridines is of great importance in medicinal chemistry and drug development, as the aziridine ring is a key structural motif in many bioactive molecules. The reaction of a chiral sulfonium ylide with an imine provides a direct and atom-economical route to enantioenriched N-protected aziridines.[3][4]
Mechanistic Pathway:
Similar to epoxidation, the asymmetric aziridination proceeds through the nucleophilic attack of the chiral ylide on the imine carbon, forming a betaine intermediate. This intermediate then undergoes a 3-exo-tet cyclization to furnish the aziridine product and regenerate the chiral sulfide. The stereochemical outcome is determined in the initial C-C bond-forming step.
Caption: Proposed pathway for asymmetric aziridination.
Detailed Protocol (Model System):
The following is a general protocol for asymmetric aziridination, which will require optimization for the specific substrate and the novel chiral sulfide.
| Step | Procedure | Rationale & Key Insights |
| 1. Sulfonium Salt Formation | In a flame-dried flask under an inert atmosphere, dissolve the chiral sulfide (0.2 mmol) in anhydrous CH2Cl2 (4.0 mL). Add the alkylating agent (e.g., trimethyloxonium tetrafluoroborate, 0.22 mmol) and stir at room temperature until TLC indicates complete conversion. | Trimethyloxonium tetrafluoroborate is a powerful and less volatile methylating agent compared to methyl iodide. |
| 2. Ylide Generation & Aziridination | Cool the mixture to -78 °C. In a separate flask, dissolve the N-protected imine (1.0 mmol) in anhydrous CH2Cl2 (2.0 mL). To the sulfonium salt solution, add a non-nucleophilic strong base (e.g., KHMDS, 0.2 mmol) and stir for 15 minutes. Then, add the imine solution dropwise. | The choice of the N-protecting group on the imine can significantly influence both the yield and the stereoselectivity of the reaction.[3] |
| 3. Reaction Monitoring & Workup | Allow the reaction to proceed at -78 °C, monitoring by TLC. Upon completion, quench with saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2. | A basic workup is often preferred for aziridination reactions. |
| 4. Purification | Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate. Purify the residue by flash column chromatography. | Careful purification is required to obtain the pure aziridine product. |
| 5. Stereochemical Analysis | Determine the enantiomeric excess of the product by chiral HPLC analysis. | This step is essential to quantify the success of the asymmetric induction. |
Anticipated Substrate Scope and Selectivity
For both epoxidation and aziridination reactions, the steric and electronic properties of the substrates will play a crucial role in determining the reaction's success.
Table: Predicted Substrate Suitability
| Reaction | Favorable Substrates | Potentially Challenging Substrates | Expected Selectivity |
| Epoxidation | Aromatic and α,β-unsaturated aldehydes | Aliphatic aldehydes, ketones | High enantioselectivity (ee) and diastereoselectivity (dr) for favorable substrates. |
| Aziridination | N-sulfonyl and N-phosphinoyl protected imines derived from aromatic aldehydes | Imines from aliphatic aldehydes, ketimines | High ee and dr, with the N-protecting group being a key determinant of selectivity. |
Conclusion and Future Outlook
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane represents a promising, yet unexplored, chiral reagent for asymmetric synthesis. Its rigid spirocyclic backbone and inherent chirality make it an excellent candidate for the development of novel sulfur ylide-mediated transformations. The protocols and mechanistic insights provided in this application note, based on well-established analogous systems, offer a solid foundation for researchers to begin exploring the synthetic potential of this molecule.
Future work should focus on the efficient synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, followed by a systematic investigation of its application in asymmetric epoxidation and aziridination reactions. Optimization of reaction conditions, including the choice of base, solvent, and temperature, will be critical to unlocking its full potential. The successful development of this reagent would not only provide a valuable new tool for asymmetric synthesis but also pave the way for the design of a new generation of spirocyclic chiral catalysts.
References
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. [Link]
-
ACS Publications. Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. [Link]
- Google Patents. 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)
-
PMC - PubMed Central. Asymmetric transformations from sulfoxonium ylides. [Link]
-
Pharmaffiliates. 1-Oxa-2-azaspiro[2.5]octane. [Link]
-
Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. [Link]
- Google Patents. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)
-
MDPI. Recent Developments in Stereoselective Reactions of Sulfonium Ylides. [Link]
-
ACS Publications. Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. [Link]
-
ACS Publications. Practical and Highly Selective Sulfur Ylide Mediated Asymmetric Epoxidations and Aziridinations Using an Inexpensive, Readily Available Chiral Sulfide. Applications to the Synthesis of Quinine and Quinidine. [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. [Link]
-
ResearchGate. Recent advance: Sulfur ylides in organic synthesis. [Link]
-
RSC Publishing. Catalytic asymmetric heterogeneous aziridination of alkenes using zeolite CuHY with [N-( [ ] p-tolylsulfonyl)imino]phenyliodinane as nitrene donor. [Link]
-
CAS Common Chemistry. N-[2-(6-Azaspiro[2.5]oct-6-yl)ethyl]guanidine. [Link]
-
ChemSrc. CAS#:111718-91-3 | 2-methylsulfonyl-1-oxa-2-azaspiro[2.5]octane. [Link]
-
Howei Pharm. CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+%. [Link]
-
CAS Common Chemistry. 6-(Phenylmethyl)-1-oxa-6-azaspiro[2.5]octane. [Link]
-
Organic Chemistry Portal. Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. [Link]
-
PubMed. Catalytic Asymmetric Synthesis of 2,5-dihydrofurans Using Synergistic Bifunctional Ag Catalysis. [Link]
-
ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
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- 2. CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
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- 5. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and its use as a starting material in the preparation of 2,2,3,6-tetramethyl cyclohexane carboxaldehyde - Google Patents [patents.google.com]
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- 8. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
Application Note: A Strategic Guide to the Derivatization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane for Biological Screening Libraries
Abstract
This guide provides a comprehensive strategic framework and detailed experimental protocols for the derivatization of the novel scaffold, 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. Spiroheterocycles are of significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can enhance binding affinity and introduce favorable pharmacokinetic properties.[1] This document outlines two primary, orthogonal synthetic pathways targeting distinct reactive sites on the core molecule: (I) N-functionalization following removal of the tosyl group, and (II) oxidation of the thioether moiety. By combining these pathways, researchers can rapidly generate a diverse library of analogues suitable for high-throughput biological screening. The protocols provided are designed to be robust and adaptable, enabling medicinal chemists and drug development professionals to explore the chemical space around this promising scaffold.
Core Scaffold Analysis & Strategic Overview
The starting material, 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, possesses a unique topology combining a tosyl-activated aziridine ring fused to a thiane ring. This structure presents two primary, chemically distinct sites for modification, allowing for a diversity-oriented synthesis approach.
-
Site A: The N-Tosyl Group: The para-toluenesulfonyl (tosyl) group is a well-established protecting group for amines. Its removal unmasks a secondary amine, a versatile functional handle for introducing a wide array of substituents via alkylation, acylation, and other coupling reactions.[2] This pathway is the cornerstone for generating significant structural diversity.
-
Site B: The Thioether Linkage: The sulfur atom within the six-membered ring is a soft nucleophile and can be readily oxidized to the corresponding sulfoxide and sulfone.[3][4] Altering the oxidation state of the sulfur atom profoundly impacts the molecule's polarity, hydrogen bonding capacity, and local geometry, providing a simple yet powerful method for generating analogues with distinct physicochemical properties.[5]
The combination of these two strategies allows for the systematic exploration of the structure-activity relationship (SAR) of this novel scaffold.
Caption: Strategic overview of derivatization sites on the core scaffold.
Protocol I: N-Functionalization via Detosylation-Reacylation/Alkylation Pathway
This pathway involves the initial removal of the tosyl protecting group to liberate the secondary amine, which is then functionalized.
Step 1: N-Detosylation of the Core Scaffold
Principle: The N-S bond of the sulfonamide is cleaved under reductive or strongly basic conditions. While many methods exist, using magnesium in methanol offers a mild and effective route, avoiding the harsh conditions that could potentially lead to the opening of the strained aziridine ring. Alternative methods using sodium amalgam or samarium iodide have also been reported for challenging substrates.[6][7]
Materials:
-
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (1.0 equiv)
-
Magnesium (Mg) turnings (10 equiv)
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask charged with magnesium turnings (10 equiv), add a solution of the starting material (1.0 equiv) in anhydrous methanol.
-
Stir the suspension at room temperature for 30 minutes, then heat to reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of celite to remove inorganic solids, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel, and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 6-thia-2-azaspiro[2.5]octane, is often used directly in the next step without further purification.
Step 2: N-Functionalization of 6-thia-2-azaspiro[2.5]octane
The liberated secondary amine is a versatile nucleophile for building a diverse library.[2]
A. N-Acylation (Formation of Amides)
Principle: The amine reacts with an acyl chloride or anhydride in the presence of a non-nucleophilic base to form a stable amide bond.[2]
Protocol (using Acyl Chloride):
-
Dissolve the crude secondary amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Add the desired acyl chloride (1.05 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.[2]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
B. N-Alkylation (Reductive Amination)
Principle: Reductive amination is a reliable method for N-alkylation that avoids the common issue of over-alkylation seen with alkyl halides.[2] The amine and a carbonyl compound (aldehyde or ketone) form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB).
Protocol:
-
Dissolve the crude secondary amine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction under a nitrogen atmosphere for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the crude tertiary amine product by flash column chromatography.
Caption: Workflow for the N-Functionalization Pathway.
Protocol II: Thioether Oxidation Pathway
Principle: The thioether can be selectively oxidized to either the sulfoxide or the sulfone by controlling the stoichiometry of the oxidizing agent.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. This modification is valuable as sulfoxides and sulfones are common motifs in pharmaceuticals.[3][5]
Materials:
-
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (or N-functionalized derivative) (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), 10% aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Selective Oxidation to Sulfoxide
Procedure:
-
Dissolve the starting thioether (1.0 equiv) in DCM and cool the solution to 0 °C.
-
Add a solution of m-CPBA (1.1 equiv) in DCM dropwise over 30 minutes. Careful control of stoichiometry is crucial to minimize over-oxidation to the sulfone.[3]
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding 10% aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude sulfoxide by flash column chromatography.
Oxidation to Sulfone
Procedure:
-
Dissolve the starting thioether (1.0 equiv) in DCM at room temperature.
-
Add m-CPBA (2.5 equiv) portion-wise. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours until TLC or LC-MS indicates complete conversion.
-
Workup the reaction as described in section 3.1.
-
Purify the crude sulfone by flash column chromatography or recrystallization.
Caption: Workflow for the Thioether Oxidation Pathway.
Data Summary & Orthogonal Strategy
By employing these pathways orthogonally, a researcher can generate a matrix of compounds, systematically probing the effects of modifications at both Site A and Site B.
| Entry | Modification at Site A (Nitrogen) | Modification at Site B (Sulfur) | Resulting Structure Class |
| 1 | -SO₂Tol (Unmodified) | -S- (Unmodified) | Core Scaffold |
| 2 | -SO₂Tol (Unmodified) | -S(O)- | Tosyl Sulfoxide |
| 3 | -SO₂Tol (Unmodified) | -S(O)₂- | Tosyl Sulfone |
| 4 | -H (Detosylated) | -S- | Free Amine Thioether |
| 5 | -H (Detosylated) | -S(O)- | Free Amine Sulfoxide |
| 6 | -H (Detosylated) | -S(O)₂- | Free Amine Sulfone |
| 7 | -Acyl (e.g., -COPh) | -S- | N-Acyl Thioether |
| 8 | -Acyl (e.g., -COPh) | -S(O)- | N-Acyl Sulfoxide |
| 9 | -Acyl (e.g., -COPh) | -S(O)₂- | N-Acyl Sulfone |
| 10 | -Alkyl (e.g., -CH₂Ph) | -S- | N-Alkyl Thioether |
| 11 | -Alkyl (e.g., -CH₂Ph) | -S(O)- | N-Alkyl Sulfoxide |
| 12 | -Alkyl (e.g., -CH₂Ph) | -S(O)₂- | N-Alkyl Sulfone |
Considerations for Biological Screening
-
Purity: Ensure all compounds submitted for screening are of high purity (typically >95% by LC-MS and ¹H NMR) to avoid false positives or misleading results.
-
Solubility: Prepare stock solutions in a suitable solvent, typically DMSO, at a standard concentration (e.g., 10 or 20 mM). Assess solubility before screening.
-
Compound Characterization: Full analytical data (¹H NMR, ¹³C NMR, HRMS) should be recorded for each new derivative to confirm its structure and integrity.
-
Scaffold Properties: The rigid, three-dimensional nature of this spirocyclic scaffold makes it an excellent candidate for targeting protein-protein interactions or enzymes with well-defined binding pockets.[1] The presence of nitrogen and sulfur heterocycles is a common feature in many biologically active molecules.[8][9][10]
Conclusion
The synthetic strategies and detailed protocols outlined in this application note provide a robust and efficient pathway for the derivatization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. By systematically modifying the N-sulfonyl and thioether functionalities, researchers can rapidly generate a library of structurally diverse compounds. This library will serve as a valuable resource for identifying novel hits in biological screens and for initiating new drug discovery programs based on this unique thia-azaspirocyclic scaffold.
References
- BenchChem. N-Alkylation and N-Acylation of Secondary Amines - Application Notes and Protocols.
- IntechOpen. Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds.
- ResearchGate. Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies.
- ACS Green Chemistry Institute. Sulfide Oxidation - Pharmaceutical Roundtable Reagent Guides.
- Neuroquantology. Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur-Containing Heterocycles.
- Organic Chemistry Portal. Synthesis of secondary and tertiary amines.
- ResearchGate. Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
- ResearchGate. Efficient Indole N-Detosylation Using Thioglycolate.
- ResearchGate. Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones.
- Expert Opinion on Drug Discovery. The importance of sulfur-containing motifs in drug design and discovery.
- Recent Developments in Science and Technology for Sustainable Future. Role of Sulphur Containing Heterocycles in Medicinal Chemistry.
- ResearchGate. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst.
- Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation.
- ChemRxiv. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes.
- Research & Reviews: A Journal of Pharmaceutical Science. Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity.
- Royal Society of Chemistry. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
- PubMed. Diversity-oriented synthesis of azaspirocycles.
- PubMed. Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Closing Protocols.
- ResearchGate. A NaH-promoted N-detosylation reaction of diverse p-toluenesulfonamides.
- Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
- ResearchGate. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group.
- Royal Society of Chemistry. Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis.
- Molecules. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neuroquantology.com [neuroquantology.com]
- 10. stm.bookpi.org [stm.bookpi.org]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Welcome to the dedicated technical support guide for the chromatographic purification of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (CAS No. 1207754-86-6). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will delve into the fundamental principles, provide a detailed step-by-step protocol, and address common challenges in a practical, question-and-answer format.
The unique structure of this molecule, featuring a polar tosyl group, a moderately polar thioether, and a rigid spirocyclic core, presents specific challenges that demand a well-optimized purification strategy. This guide combines established chromatographic theory with field-proven techniques to ensure you can achieve your purification goals with confidence and efficiency.
Section 1: Fundamentals & Initial Method Development
Before attempting a preparative separation, it is crucial to develop an effective and robust separation method on an analytical scale using Thin Layer Chromatography (TLC). This initial investment of time will save significant resources and prevent failed purification runs.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications involving 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, standard normal-phase silica gel (40-63 µm particle size) is the ideal and most cost-effective choice.[1] The polar silanol groups on the silica surface will interact with the polar sulfonyl group of your molecule, providing the primary mechanism for retention and separation from non-polar impurities.
Q2: How do I choose the right mobile phase (eluent)?
A2: The key is to find a solvent system that provides a retention factor (Rf) of approximately 0.30-0.35 for the target compound on a silica gel TLC plate.[1][2] This Rf value typically ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) or too slowly (preventing excessive band broadening and long run times).
-
Starting Point: A good initial solvent system to screen is a mixture of a non-polar solvent like Hexanes (or Heptane) and a moderately polar solvent like Ethyl Acetate (EtOAc) .
-
Optimization:
-
If Rf is too high (>0.5): The mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
If Rf is too low (<0.2): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
-
Alternative Solvents: If a clean separation cannot be achieved with Hexanes/EtOAc, consider mixtures of Dichloromethane (DCM) and Methanol (MeOH), though use MeOH sparingly (e.g., 1-5%) as it is a very strong solvent on silica.
Protocol 1: TLC Method Development
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Prepare a dilute solution of your starting material and any known standards for comparison.
-
Spot the Plate: Using a capillary tube, spot the crude mixture, starting material, and standards on a silica gel TLC plate. Keep the spots small and about 1 cm from the bottom edge.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the spots. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm), as the tolyl group is UV-active. Staining with potassium permanganate can also be used, which will react with the thioether.
-
Calculate Rf and Assess Separation: Calculate the Rf value for your product and assess the separation from impurities. Adjust the mobile phase polarity as described in A2 until the target Rf is ~0.35 and there is clear separation from major impurities.
Section 2: Preparative Flash Chromatography Protocol
This section provides a detailed workflow for purifying 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane using flash column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the purification of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Step-by-Step Methodology
-
Column Selection & Packing:
-
Choose a column size appropriate for your sample amount (see table below).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring a flat, stable surface.[2][3] Add a protective layer of sand on top.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve your crude product in the minimum amount of a strong solvent like DCM. Using a pipette, carefully apply the concentrated solution to the top layer of sand.
-
Dry Loading (For less soluble compounds): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the packed column.[3] This method is excellent for preventing band broadening caused by using too much loading solvent.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the optimized mobile phase.
-
Apply positive pressure to achieve a steady flow rate (a common target is ~2 inches/minute drop in solvent level).[1]
-
Begin collecting fractions immediately. It is good practice to collect smaller fractions at the beginning of the elution and larger ones later.[1]
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
-
Data Presentation: Column Selection Guide
| Crude Sample Mass | Column Diameter (mm) | Silica Gel Amount (g) | Eluent Volume (mL) |
| 10 - 100 mg | 10 - 20 | 5 - 20 | 100 - 200 |
| 100 - 500 mg | 20 - 40 | 20 - 100 | 200 - 500 |
| 0.5 - 2.0 g | 40 - 50 | 100 - 250 | 500 - 1500 |
| 2.0 - 5.0 g | 50 - 75 | 250 - 500 | 1500 - 3000 |
| This table provides general estimates. Optimal parameters may vary. |
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section addresses common problems in a Q&A format.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common chromatography issues.
Q3: My product and an impurity are not separating well (co-elution). What can I do?
A3: Poor separation is a common issue that can be resolved by adjusting the mobile phase selectivity.[4]
-
Strategy 1: Decrease Polarity. If your product is eluting too quickly (high Rf), it is not interacting strongly enough with the silica. Decrease the amount of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all compounds, but may increase the difference in retention, leading to better separation.
-
Strategy 2: Change Solvent System. If adjusting polarity doesn't work, the selectivity of the solvent system may be the issue. Switch one of the solvents. For example, instead of Hexanes/EtOAc, try a system of Hexanes/DCM or Toluene/EtOAc. This changes the nature of the solvent-compound interactions and can dramatically alter the separation profile.
Q4: My yield is very low, and I suspect the product is stuck on the column. How can I recover it?
A4: The sulfonyl group can sometimes lead to strong, irreversible binding to the silica gel, especially if there are highly acidic sites on the stationary phase.
-
Recovery: After your normal elution, flush the column with a much more polar solvent system, such as 5-10% methanol in dichloromethane. This will often strip any remaining highly-retained compounds from the column. Analyze the collected fractions to see if your product is present.
-
Prevention: If irreversible binding is a persistent problem, you can "deactivate" the silica. Pre-treating the silica by flushing the packed column with a mobile phase containing a small amount of triethylamine (~0.1-0.5%) can cap the most acidic silanol groups and reduce tailing and product loss for sensitive compounds.[2]
Q5: I have a yellow, fast-running band in my column that corresponds to elemental sulfur (S8) from my reaction. How do I deal with this?
A5: Elemental sulfur is a common byproduct in reactions involving sulfur reagents. It is highly non-polar and can be a nuisance.
-
Chromatography: Sulfur typically runs very fast on silica, often at the solvent front with non-polar solvents like hexanes.[5] You can often remove it by first flushing the column with pure hexanes until the yellow band has completely eluted, and then beginning your gradient or isocratic elution with your optimized mobile phase to elute your product.
-
Alternative Method: If your desired compound is not soluble in toluene, you can sometimes remove sulfur by washing the crude product with toluene, in which sulfur is weakly soluble.[5]
Q6: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A6: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or overloading.
-
Check for Overloading: Spot a much more dilute solution of your crude material on the TLC plate. If the tailing disappears, you may be overloading your column. Reduce the amount of material loaded relative to the amount of silica gel.
-
Modify the Mobile Phase: Tailing can be caused by acidic protons on the silica surface interacting too strongly with your compound. As mentioned in A4, adding a small amount of a modifier like triethylamine (for neutral/basic compounds) or acetic acid (for acidic compounds) to the eluent can often lead to much sharper peaks.[2] Given the structure of your compound, triethylamine is the more likely additive to be effective if needed.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
- Application Notes and Protocols for the Solid-Phase Synthesis of Spirocyclic Heterocycles. Benchchem.
- Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1,1-Bis(tosyloxymethyl)cyclopropane. Benchchem.
- Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry.
- Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978, 43 (14), 2923–2925.
- SOP: FLASH CHROMATOGRAPHY. University documentation.
- How could I purify organic compound from the sulphur (S8)? ResearchGate.
Sources
Technical Support Center: Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Welcome to the technical support center for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and mitigate the formation of common side products, ensuring a successful and efficient synthesis.
Introduction to the Synthesis and Potential Challenges
The synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a valuable scaffold in medicinal chemistry, typically involves the reaction of thiane with a tosylnitrene precursor, most commonly Chloramine-T. While this reaction can efficiently provide the desired spirocyclic aziridine, the nature of the reagents and intermediates can lead to the formation of several side products. Understanding the mechanistic origins of these impurities is crucial for optimizing reaction conditions and simplifying purification.
This guide will focus on the identification, prevention, and removal of the most prevalent side products:
-
Thiane N-tosyl Sulfilimine: Formed through the nucleophilic attack of the sulfur atom of thiane on the tosylnitrene precursor.
-
Thiane-1-oxide: A result of the oxidation of the thiane starting material by Chloramine-T.
-
p-Toluenesulfonamide: A common byproduct from the decomposition or consumption of the tosylnitrene precursor.
Below, we present a logical workflow for troubleshooting this reaction, followed by a detailed FAQ section and experimental protocols.
Caption: Troubleshooting workflow for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: My reaction yields a significant amount of a byproduct with a similar polarity to my desired aziridine, making purification difficult. How can I identify and prevent its formation?
Answer: This is a common issue, and the likely culprit is the formation of Thiane N-tosyl Sulfilimine .
-
Causality: The synthesis of the desired aziridine proceeds through a concerted or stepwise addition of a tosylnitrene species to the C=C bond of a transient intermediate, or more directly in the case of a metal-catalyzed reaction with an olefin. However, the sulfur atom in thiane is nucleophilic and can directly attack the electrophilic nitrogen of the tosylnitrene precursor (e.g., Chloramine-T). This leads to the formation of a stable sulfilimine, which often has a polarity close to that of the target aziridine, complicating chromatographic separation.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Using a slight excess of the thiane substrate can favor the desired aziridination pathway over sulfilimine formation. However, a large excess will complicate removal of the unreacted starting material. A good starting point is 1.1 to 1.2 equivalents of thiane.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the desired reaction pathway. We recommend starting at 0 °C and slowly warming to room temperature.
-
Catalyst Choice: If a catalyst is being used, its nature can significantly influence the product distribution. For instance, copper or rhodium catalysts are known to promote aziridination. If you are not using a catalyst, consider exploring catalytic systems that are selective for aziridination over sulfilimine formation.
-
FAQ 2: My crude NMR shows signals consistent with my product, but also a significant amount of what appears to be an oxidized starting material. What is this byproduct and how can I avoid it?
Answer: The byproduct you are observing is likely Thiane-1-oxide .
-
Causality: Chloramine-T is a potent oxidizing agent.[1][2] In the presence of water, it can hydrolyze to form p-toluenesulfonamide and hypochlorous acid (HOCl), a strong oxidant. The sulfur atom in thiane is susceptible to oxidation by HOCl or even by Chloramine-T itself, leading to the formation of thiane-1-oxide.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagents: Use a fresh, high-purity batch of Chloramine-T. Older batches may have partially hydrolyzed, increasing the amount of oxidizing species present.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of side reactions like oxidation. Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
FAQ 3: I have a white, crystalline solid that precipitates from my reaction mixture or during work-up. What is it and is it a problem?
Answer: This solid is most likely p-toluenesulfonamide .
-
Causality: p-Toluenesulfonamide is the reduced form of the tosylnitrene precursor. It is a byproduct of the aziridination reaction and also a product of the decomposition of Chloramine-T.[2] Its presence is expected, but excessive amounts can indicate an inefficient reaction or decomposition of the reagent. It has low solubility in many organic solvents, hence its tendency to precipitate.
-
Troubleshooting & Prevention:
-
Efficient Reaction: Ensuring that the reaction goes to completion and that the tosylnitrene precursor is efficiently consumed in the desired reaction will minimize the amount of residual sulfonamide.
-
Aqueous Work-up: p-Toluenesulfonamide is more soluble in basic aqueous solutions. A wash with a dilute base (e.g., 1 M NaOH) during the work-up can help to remove a significant portion of this byproduct.
-
Filtration: If a large amount of p-toluenesulfonamide precipitates, it can often be removed by filtration before proceeding with the rest of the work-up and purification.
-
Characterization of the Target Compound and Potential Side Products
A key step in troubleshooting is the accurate identification of the components in your reaction mixture. The following table summarizes the key physical and spectroscopic properties of the desired product and the common side products.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane | ![]() | 283.41 | ~110-115 | 7.8 (d, 2H), 7.3 (d, 2H), 3.0-2.8 (m, 4H), 2.4 (s, 3H), 2.2-1.8 (m, 6H) |
| Thiane N-tosyl Sulfilimine | ![]() | 271.41 | ~125-130 | 7.8 (d, 2H), 7.3 (d, 2H), 3.5-3.2 (m, 4H), 2.4 (s, 3H), 2.2-1.8 (m, 6H) |
| Thiane-1-oxide | ![]() | 118.20 | 67-68[3] | 2.9-2.6 (m, 4H), 2.2-1.8 (m, 6H) |
| p-Toluenesulfonamide | ![]() | 171.22 | 137-141[1][4] | 7.8 (d, 2H), 7.3 (d, 2H), 4.8 (br s, 2H), 2.4 (s, 3H) |
Note: The 1H NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Protocol 1: Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Caption: Step-by-step protocol for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
Materials:
-
Thiane
-
Chloramine-T trihydrate
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous acetonitrile.
-
Add thiane (1.1 equivalents) to the solvent and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add Chloramine-T trihydrate (1.0 equivalent) in portions over 30 minutes, ensuring the temperature does not rise significantly.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
Challenge: Co-elution of the desired aziridine and the sulfilimine byproduct.
Optimized Eluent System: A gradient elution is often necessary to achieve good separation.
-
Start with a non-polar eluent system (e.g., 95:5 hexanes:ethyl acetate) to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the desired product. The sulfilimine byproduct, being slightly more polar, will typically elute after the aziridine.
-
A final flush with a more polar solvent system (e.g., 1:1 hexanes:ethyl acetate) can be used to elute any remaining highly polar byproducts like p-toluenesulfonamide.
Tip: Careful monitoring of the fractions by TLC is essential to ensure a clean separation. Staining with potassium permanganate can help visualize the sulfur-containing compounds.
Mechanistic Insights into Side Product Formation
Caption: Mechanistic pathways leading to the desired product and common side products.
References
-
Sowmya, P. T., Rai, K. M. L., & Sudhir, A. (2021). Chloramine-T in Organic Synthesis and Analysis of Organic Functional Groups: A Review. ChemistrySelect, 6(37), 9867-9886. [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]
-
Vvchem Chemical Network. (n.d.). CAS No 4988-34-5, thiane 1-oxide. [Link]
-
INCHEM. (2021). ICSC 1557 - p-TOLUENESULFONAMIDE. [Link]
-
Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7607–7614. [Link]
-
Frink, L. A., Weatherly, C. A., & Armstrong, D. W. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chirality, 26(10), 639-646. [Link]
-
ChemBK. (n.d.). thiane 1-oxide. [Link]
Sources
Technical Support Center: Synthesis of Spirocyclic Aziridines
Welcome to the technical support center for the synthesis of spirocyclic aziridines. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing these highly strained and synthetically valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Spirocyclic aziridines, which feature a three-membered nitrogen-containing ring fused at a single carbon atom to another ring system, are of immense interest due to their unique three-dimensional architecture and potential as pharmacophores.[1][2] However, their synthesis is fraught with challenges, primarily stemming from the inherent ring strain of the aziridine moiety, which makes them both synthetically accessible and prone to undesired side reactions.[3][4][5]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental hurdles and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.
Troubleshooting Guide
This section is formatted to address common problems encountered in the lab. Each entry details the issue, explores the probable causes rooted in reaction kinetics and thermodynamics, and provides actionable solutions.
Q1: I am observing low to no yield of my desired spirocyclic aziridine. What are the likely causes and how can I fix it?
A1: This is one of the most common issues, often attributable to a handful of critical factors. A systematic approach is key to diagnosing the problem.
Probable Causes & Solutions:
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials (e.g., imine and ylide precursors) are paramount.
-
Causality: Electron-poor imines are generally more electrophilic and reactive towards nucleophilic attack by ylides in reactions like the aza-Corey-Chaykovsky synthesis.[6][7] Conversely, highly hindered substrates may prevent the necessary orbital overlap for bond formation.
-
Solution: If using an electron-neutral or -rich imine, consider switching to a more activating group on the nitrogen (e.g., a sulfinyl or tosyl group) to increase its electrophilicity. For sterically demanding substrates, increasing the reaction temperature may provide the necessary activation energy, though this risks product decomposition.
-
-
Inactive or Incompatible Catalyst/Reagents: In catalyzed reactions, the catalyst's health is critical. In ylide-based methods, the generation of the reactive species may be inefficient.
-
Causality: Lewis acids used to activate imines can be poisoned by trace amounts of water or other protic impurities.[8][9] Similarly, the base used for deprotonating a sulfonium salt to form a sulfur ylide must be strong enough and non-nucleophilic to avoid side reactions.
-
Solution: Ensure all solvents and reagents are rigorously dried. For ylide generation, screen different bases (e.g., NaH, t-BuOK, LiHMDS) and solvents to find the optimal conditions for ylide formation without premature decomposition.[7]
-
-
Product Instability/Decomposition: Spirocyclic aziridines are strained molecules and can be unstable under the reaction conditions, especially in the presence of acid, heat, or nucleophiles, leading to ring-opening.[10][11]
-
Causality: The high ring strain (~26 kcal/mol for a simple aziridine) makes the ring susceptible to cleavage.[4][11] This can be exacerbated by activating groups on the aziridine nitrogen.
-
Solution: Monitor the reaction by TLC or LC-MS at regular intervals. If product formation is observed followed by its disappearance, it indicates decomposition. Try running the reaction at a lower temperature for a longer duration. Ensure the workup is performed under neutral or slightly basic conditions to prevent acid-catalyzed ring opening.
-
Below is a troubleshooting workflow to diagnose low-yield reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindoline ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00684J [pubs.rsc.org]
- 9. Ring-opening cyclization of activated spiro-aziridine oxindoles with heteroarenes: a facile synthetic approach to spiro-oxindole-fused pyrroloindolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Aziridines - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction intricacies to empower your experimental success.
I. Reaction Overview and Mechanism
The synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane typically involves the reaction of a suitable nitrogen-containing precursor with a sulfur-based cyclic component, followed by tosylation. A common synthetic strategy is the [3+2] cycloaddition of an azomethine ylide with a thiocarbonyl compound, or a multi-step sequence involving the formation of the spirocyclic core followed by functionalization. Understanding the underlying mechanism is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs) - General Concepts
Q1: What are the key challenges in the synthesis of thia-azaspirocycles?
A1: The primary challenges in synthesizing thia-azaspirocycles like 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane include controlling regioselectivity and stereoselectivity, managing the reactivity of sulfur-containing reagents, and preventing side reactions such as ring-opening or rearrangements.[1][2] The stability of the final spirocyclic product can also be a concern under certain reaction or workup conditions.[3]
Q2: Why is the p-tolylsulfonyl (tosyl) group used in this synthesis?
A2: The tosyl group serves multiple purposes. It acts as a protecting group for the nitrogen atom, preventing unwanted side reactions. Its electron-withdrawing nature can activate adjacent positions, influencing the reactivity of the molecule. Furthermore, the tosyl group can impart crystallinity to the product, often aiding in purification by recrystallization.
Q3: What are the typical starting materials for this synthesis?
A3: While various routes exist, common starting materials can include a pre-formed aziridine or a compound that can generate an azomethine ylide in situ, and a cyclic thioketone or a precursor that can be converted to one. The specific choice of starting materials will heavily influence the reaction conditions and potential byproducts.[4]
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, offering systematic solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Low or non-existent yields are a frequent frustration in complex organic syntheses. A methodical approach to troubleshooting is essential.[5]
Possible Causes & Solutions:
-
Insufficient Reactivity: The nucleophilicity of the nitrogen precursor or the electrophilicity of the sulfur component may be inadequate.
-
Solution: Consider using a stronger base to deprotonate the nitrogen precursor more effectively. If employing a cycloaddition strategy, ensure the conditions are suitable for generating the reactive intermediate (e.g., azomethine ylide). For electrophilic components, the use of a Lewis acid catalyst might be beneficial to enhance reactivity.[5]
-
-
Catalyst Inactivation: If a catalyst is used, it may be poisoned by impurities in the reagents or solvents.[6]
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous, as moisture can deactivate many catalysts.[7] Consider increasing the catalyst loading or using a freshly opened bottle of the catalyst.
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimized.
-
Solution: Systematically screen different solvents with varying polarities (e.g., toluene, THF, DCM).[3] The reaction temperature should also be optimized; sometimes, lowering the temperature can prevent decomposition, while in other cases, heating is necessary to overcome the activation energy.[7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3]
-
-
Product Decomposition: The desired spirocycle may be unstable under the reaction or workup conditions.[3]
-
Solution: Analyze the crude reaction mixture at various time points to check for product formation and subsequent decomposition. If decomposition is observed, consider a milder workup procedure, such as using a buffered aqueous solution for quenching instead of a strong acid or base.
-
Problem 2: Formation of Multiple Byproducts
The appearance of multiple spots on a TLC plate indicates the presence of side reactions, which can complicate purification and reduce the yield of the desired product.
Possible Causes & Solutions:
-
Side Reactions: Common side reactions in azaspirocycle synthesis include alkene isomerization, ring-opening of the spirocycle, or the formation of regioisomers.[6]
-
Solution: Adjusting the reaction time and temperature can often minimize side reactions. A shorter reaction time may prevent the formation of thermodynamically favored but undesired products. The choice of solvent can also influence the reaction pathway.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of byproducts.
-
Solution: Carefully optimize the stoichiometry of the reactants. It may be necessary to use a slight excess of one reactant to drive the reaction to completion and minimize side reactions involving the other reactant.
-
-
High Reaction Concentration: Concentrated reaction mixtures can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.
-
Solution: Performing the reaction under high-dilution conditions can favor the formation of the spirocycle, particularly in intramolecular reactions.[7]
-
III. Experimental Protocol: A Generalized Approach
While the exact conditions will depend on the specific synthetic route chosen, the following provides a general, step-by-step workflow for the synthesis of a thia-azaspirocycle followed by tosylation.
Step 1: Formation of the Spirocyclic Core
-
Reagent Preparation: Dissolve the nitrogen-containing precursor (e.g., an amino alcohol or a compound that can form an azomethine ylide) in a suitable anhydrous solvent (e.g., THF, DCM, or toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base/Catalyst: If required, add the base (e.g., NaH, K2CO3) or catalyst at the appropriate temperature (often 0 °C or room temperature).
-
Addition of Sulfur Component: Slowly add the sulfur-containing reactant (e.g., a cyclic thioketone or a precursor) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride). Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: N-Tosylation
-
Dissolution: Dissolve the crude spirocyclic amine in an appropriate solvent (e.g., DCM, pyridine).
-
Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) to the solution, often in the presence of a base like triethylamine or pyridine to neutralize the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: After completion, perform an aqueous workup to remove excess reagents and salts. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
Table 1: Example Reagent Quantities and Conditions (Illustrative)
| Reagent/Parameter | Quantity/Condition | Notes |
| Nitrogen Precursor | 1.0 equiv | |
| Sulfur Precursor | 1.1 equiv | A slight excess may improve yield. |
| Base (e.g., K2CO3) | 2.0 equiv | Ensure the base is finely powdered and dry. |
| Solvent (e.g., Acetonitrile) | 10 mL / mmol of limiting reagent | Anhydrous conditions are crucial. |
| Temperature | 80 °C (Reflux) | Optimize based on preliminary experiments. |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS. |
| p-Toluenesulfonyl Chloride | 1.2 equiv | |
| Base for Tosylation (e.g., Pyridine) | As solvent or 3.0 equiv |
IV. Visualizing the Workflow
A clear understanding of the experimental sequence is vital for successful execution.
Caption: Generalized workflow for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
V. Troubleshooting Decision Tree
When faced with an unexpected outcome, a logical decision-making process can help identify and resolve the issue.
Caption: Decision tree for troubleshooting low yields and byproduct formation.
References
- Benchchem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. Technical Support Center: Synthesis of Spirocyclic Compounds.
- ResearchGate. Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
- Benchchem. Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one".
- Benchchem.
- ResearchGate. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
- RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane.
- PubMed. Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins.
- Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
Sources
- 1. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones from nitrile imines and arylidenethiohydantoins [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Thia-azaspiro Compound Synthesis
Welcome to our dedicated technical support center for the synthesis of thia-azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing these valuable scaffolds. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success at the bench.
I. Foundational Principles: The Three-Component Reaction
The cornerstone for constructing many thia-azaspiro compounds, particularly the widely utilized 1-thia-4-azaspiro[4.5]decan-3-one core, is the one-pot, three-component reaction. This elegant and atom-economical approach typically involves the condensation of a cyclic ketone, an amine, and thioglycolic acid.[1] Understanding the underlying mechanism is crucial for effective troubleshooting.
Reaction Mechanism
The reaction proceeds through a well-accepted sequence:
-
Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the cyclic ketone and the amine to form a Schiff base (imine) intermediate, with the elimination of water.
-
Thiol Addition: The thiol group of thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the imine.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon of the thioglycolic acid moiety results in the formation of the five-membered thiazolidinone ring, yielding the final thia-azaspiro product.
Caption: General mechanism of the three-component thia-azaspiro synthesis.
II. Troubleshooting Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of thia-azaspiro compounds in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am performing a one-pot synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one derivative, but I am observing a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or nonexistent yields in this multicomponent reaction can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inefficient Schiff Base Formation: The initial condensation to form the imine is a critical equilibrium-driven step.
-
Troubleshooting: Ensure the removal of water as it forms. Using a Dean-Stark apparatus with a refluxing solvent like dry benzene or toluene is highly effective.[1] If your ketone is sterically hindered or your amine is a weak nucleophile, consider increasing the reaction temperature or adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) to facilitate imine formation.
-
-
Poor Quality of Starting Materials: Impurities in the ketone, amine, or thioglycolic acid can interfere with the reaction.
-
Troubleshooting: Verify the purity of your starting materials by NMR or GC-MS. Thioglycolic acid is susceptible to air oxidation, leading to the formation of dithioglycolic acid.[2] Using a freshly opened bottle or purifying it before use is advisable. Amines can degrade over time; ensure they are pure and dry.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.
-
Troubleshooting: While benzene is commonly cited, other solvents like ethanol can also be effective, sometimes with the addition of a catalyst like piperidine.[3] If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Side Reactions: The bifunctional nature of thioglycolic acid can lead to side products.
-
Troubleshooting: Unwanted reactions can include self-condensation of thioglycolic acid or the formation of an amide between the amine and thioglycolic acid without subsequent cyclization. Maintaining a stoichiometric balance of reactants is crucial. Adding the thioglycolic acid portionwise to the pre-formed Schiff base (if you adapt to a two-step, one-pot procedure) can sometimes mitigate these side reactions.
-
FAQ 2: Presence of Multiple Spots on TLC/Complex Crude NMR
Question: My reaction seems to have worked, but the TLC plate shows multiple spots, and the crude ¹H NMR spectrum is very complex. How can I identify my product and the impurities?
Answer: A complex reaction mixture is a common issue in multicomponent reactions. Identifying the components is the first step toward optimizing the reaction and purification.
Product and Impurity Identification:
| Compound Type | Expected Spectroscopic Signatures | Troubleshooting/Confirmation |
| Desired Product | ¹H NMR: Singlet for the S-CH₂-CO protons (typically δ 3.4-3.7 ppm). Multiplets for the cyclic ketone and amine moieties. ¹³C NMR: Spiro-carbon signal (δ ~74 ppm), carbonyl signal (δ ~172 ppm). IR: Strong C=O stretch (1670-1690 cm⁻¹).[3][4] | Compare your spectra with literature values for analogous compounds.[1][3] The presence of all three components in the final structure can be confirmed by detailed 2D NMR analysis (HSQC, HMBC). |
| Unreacted Amine | Characteristic aromatic or aliphatic signals in the ¹H NMR that match the starting material spectrum. | Run a TLC of your starting amine alongside the crude reaction mixture. |
| Unreacted Ketone | Signals corresponding to the starting ketone in the ¹H and ¹³C NMR. | Compare with the starting material's spectra. |
| Uncyclized Amide | Amide N-H proton signal in ¹H NMR. The characteristic S-CH₂-CO singlet may be shifted. The spiro-carbon signal will be absent in the ¹³C NMR. | Look for a molecular ion peak in the mass spectrum corresponding to the amine + thioglycolic acid - H₂O. |
| Dithioglycolic Acid | This is an oxidation product of thioglycolic acid. Its presence can complicate the baseline of the NMR spectrum. | Use fresh thioglycolic acid. This impurity is often highly polar and may be removed during an aqueous work-up. |
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Start -> Identify; Identify -> Optimize [label="If low conversion or\nsignificant byproducts"]; Identify -> Purify [label="If product is present\nbut impure"]; Optimize -> Start [label="Re-run reaction"]; Purify -> Success; }
Caption: A logical workflow for troubleshooting complex reaction mixtures.
FAQ 3: Difficulty with Product Purification
Question: I have confirmed the presence of my desired thia-azaspiro compound, but I'm struggling to purify it from the reaction mixture. What are the recommended purification methods?
Answer: Purifying thia-azaspiro compounds often requires a combination of techniques to remove unreacted starting materials and closely related byproducts.
Recommended Purification Strategies:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up can remove many polar impurities. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild base (like saturated sodium bicarbonate solution) to remove unreacted thioglycolic acid and any acidic byproducts, followed by brine.
-
Recrystallization: This is often the most effective method for obtaining highly pure solid products.
-
Solvent Selection: Good solvent choices for recrystallizing thia-azaspiro compounds include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate.[4] The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.
-
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude mixture.
-
FAQ 4: Issues with Stereoselectivity
Question: My thia-azaspiro compound has multiple stereocenters, and I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity of the reaction?
Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis. The stereochemical outcome is often influenced by the reaction conditions.
Factors Influencing Diastereoselectivity:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cyclization step, thereby affecting the diastereomeric ratio.
-
Troubleshooting: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). In some cases, a change in solvent can significantly alter or even reverse the diastereoselectivity.
-
-
Catalyst Choice: The nature of the catalyst (if used) can play a crucial role.
-
Troubleshooting: If using an acid catalyst, switching between a Brønsted acid (like p-TSA) and a Lewis acid could influence the stereochemical outcome. For more advanced applications requiring high enantioselectivity, chiral catalysts may be necessary, although this is beyond the scope of this general guide.
-
-
Temperature: The reaction temperature can affect the thermodynamic versus kinetic control of product formation.
-
Troubleshooting: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable diastereomer. Conversely, higher temperatures might favor the kinetically controlled product. Experimentation is key to determining the optimal temperature for your specific substrate.
-
III. Standard Experimental Protocol and Characterization
This section provides a general protocol for the one-pot synthesis of a 1-thia-4-azaspiro[4.5]decan-3-one derivative, along with expected characterization data.
General Protocol
A mixture of a cyclohexanone derivative (1.0 eq.), an aromatic amine (1.0 eq.), and thioglycolic acid (1.0 eq.) in dry benzene or toluene is refluxed using a Dean-Stark apparatus for 8-12 hours.[4] The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and subjected to an aqueous work-up as described in FAQ 3. The crude product is then purified by recrystallization or column chromatography.
Expected Characterization Data
For a compound like 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one:[1]
-
IR (KBr, cm⁻¹): ~3058 (Ar C-H), ~2930 (Aliphatic C-H), ~1677 (C=O, thiazolidinone) .
-
¹H NMR (DMSO-d₆, δ ppm): ~7.34-7.22 (m, 4H, Ar-H), ~3.37 (s, 2H, S-CH₂-CO) , ~1.79-1.24 (m, 9H, cyclohexyl-H), ~0.86 (d, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, δ ppm): ~172.3 (C=O) , ~161.1-115.4 (Ar-C), ~74.1 (spiro-C) , ~43.7 (S-CH₂-CO), ~39.5-24.0 (cyclohexyl-C), ~23.1 (CH₃).
-
Mass Spec (m/z): Expected molecular ion peak (M⁺) corresponding to the calculated molecular weight.
IV. References
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. RSC Advances. [Link]
-
Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. ResearchGate. [Link]
-
Synthetic and medicinal perspective of thiazolidinones: A review. PubMed. [Link]
-
Chemical properties, synthetic methods and biological activities of thiazolidinone derivatives. Journal of Research in Chemistry. [Link]
-
One-pot three-component synthesis of azaspirononatriene derivatives. PMC. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]
-
Synthetic and Medicinal Perspective of Thiazolidinones: A Review. ResearchGate. [Link]
-
Optimization of reaction conditions. a. ResearchGate. [Link]
-
Optimization of reaction conditions via one-pot protocol. ResearchGate. [Link]
-
Scheme 1 Synthesis of 1-thia-4-azaspiro[4.5]decan-3-one (3). ResearchGate. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC. [Link]
-
Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. NIH. [Link]
-
ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ResearchGate. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
Sources
preventing decomposition of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Welcome to the dedicated technical support center for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on the handling, storage, and use of this versatile building block, with a primary focus on preventing its decomposition. My aim is to combine established chemical principles with practical, field-tested advice to ensure the integrity of your experiments.
Introduction to the Molecule's Stability
2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a unique bifunctional molecule containing two strained three-membered rings: an N-tosyl aziridine and a thiirane. This spirocyclic system is a potent tool in medicinal chemistry and organic synthesis. However, the inherent ring strain in both the aziridine and thiirane moieties makes the molecule susceptible to degradation if not handled with appropriate care.[1][2] The primary decomposition pathways involve the nucleophilic or electrophilic ring-opening of these strained systems.[1][3][4] This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane?
A1: The principal cause of decomposition is the high ring strain of both the aziridine and thiirane rings.[2] This strain makes the carbon atoms in these rings electrophilic and thus susceptible to attack by nucleophiles, leading to ring-opening reactions. The electron-withdrawing p-toluenesulfonyl (tosyl) group on the aziridine nitrogen further activates it towards nucleophilic attack.[4] Similarly, thiiranes are known to undergo ring-opening in the presence of various nucleophiles and electrophiles.[1][3]
Q2: How should I properly store this compound for long-term use?
A2: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures. Refrigeration is recommended for short-to-medium-term storage. For long-term storage, a freezer at -20°C is advisable. It should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric nucleophiles.
Q3: What are the visible signs of decomposition?
A3: Decomposition may not always be visually apparent. However, you might observe a change in the physical state from a solid to a viscous oil, discoloration, or the appearance of a foul odor, which could indicate the formation of thiol-containing byproducts. The most reliable method for detecting degradation is through analytical techniques such as NMR spectroscopy or LC-MS, which can reveal the presence of impurities or a decrease in the concentration of the starting material.
Q4: Can I use protic solvents like methanol or ethanol with this compound?
A4: It is highly discouraged to use protic solvents, especially in the presence of base or acid catalysts. Alcohols can act as nucleophiles and open the strained rings. If a protic solvent is absolutely necessary for your reaction, the experiment should be conducted at low temperatures and for the shortest possible duration. Anhydrous aprotic solvents are the preferred choice.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Consumption of Starting Material with No Desired Product Formation
-
Symptom: TLC or LC-MS analysis shows the rapid disappearance of the starting material, but the expected product is not observed. Instead, a complex mixture of polar byproducts may be seen.
-
Probable Cause: This often points to a nucleophilic attack on the spirocyclic core by a component in the reaction mixture. Common culprits include moisture, basic reagents, or certain nucleophilic additives.
-
Underlying Mechanism: The thiirane ring, being a thioether, can be attacked by nucleophiles, leading to a thiolate intermediate.[5][6] Similarly, the N-tosyl aziridine is readily opened by nucleophiles.[4] If your intended nucleophile is not reacting as expected, other, more reactive nucleophiles in the system may be causing decomposition.
-
Preventative Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of inert gas. Use freshly distilled or commercially available anhydrous solvents.
-
Reagent Purity: Use high-purity reagents. If using a basic reagent, consider using a non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) or a carbonate base.[7]
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Start with low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction only if necessary.
-
Order of Addition: Add the spirocyclic compound to the reaction mixture last, after all other reagents have been combined and brought to the desired temperature.
-
Issue 2: Formation of a Thiol-Containing Impurity
-
Symptom: A distinct, unpleasant odor is detected from the reaction mixture, and NMR or MS analysis indicates the presence of a thiol (-SH) group.
-
Probable Cause: This suggests the ring-opening of the thiirane moiety. This can be triggered by acids, bases, or nucleophiles.
-
Underlying Mechanism: The thiirane ring can be opened by a nucleophile, leading to a thiolate anion, which upon workup is protonated to a thiol.[5][6]
-
Workflow for Prevention:
Caption: Workflow to prevent thiirane ring opening.
Issue 3: Unexpected Rearrangement or Isomerization Products
-
Symptom: Characterization data (e.g., NMR) suggests the formation of a product with the same mass as the starting material but a different structure, such as a thietane.
-
Probable Cause: Certain reagents can induce a ring expansion of the thiirane.[5]
-
Underlying Mechanism: For instance, ylides can react with thiiranes in a process that involves nucleophilic attack followed by intramolecular displacement, leading to the formation of a four-membered thietane ring.[5]
-
Recommended Action:
-
Reagent Selection: Carefully consider the reactivity of all reagents. If using ylides or other reagents known to react with three-membered rings, explore alternative synthetic routes or protecting group strategies.
-
Literature Review: Before starting an experiment with a novel reagent, perform a thorough literature search for its reactivity with thiiranes and aziridines.
-
Data Summary for Experimental Conditions
| Parameter | Recommended | Not Recommended | Rationale |
| Solvents | Anhydrous Aprotic (DCM, THF, Toluene, Acetonitrile) | Protic (Methanol, Ethanol, Water), DMSO (can be nucleophilic) | Protic solvents can act as nucleophiles causing ring-opening.[1] |
| Temperature | -78 °C to Room Temperature (reaction dependent) | Elevated Temperatures (> 50 °C) | Heat can provide the activation energy for decomposition pathways. |
| pH | Neutral or mildly basic (non-nucleophilic bases) | Strongly Acidic or Strongly Basic (nucleophilic bases) | Both strong acids and bases can catalyze ring-opening reactions.[1][4] |
| Atmosphere | Inert (Argon, Nitrogen) | Air | Moisture and oxygen in the air can contribute to degradation over time. |
Visualization of Decomposition Pathways
The following diagram illustrates the primary points of vulnerability on the 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane molecule.
Caption: Key decomposition pathways for the spirocycle.
References
-
Konishi, H., et al. (1999). Ring opening reactions of thiiranes by alkoxo- and aryloxo-gold(I) complexes. Journal of the Chemical Society, Dalton Transactions, (2), 191-195. [Link]
-
Wu, Y., et al. (2017). Facile synthesis of thietanes via ring expansion of thiiranes. Organic & Biomolecular Chemistry, 15(1), 89-95. [Link]
-
Cohen, S. M., et al. (2007). Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases. Journal of the American Chemical Society, 129(47), 14765-14772. [Link]
-
Khan Academy. (2020, July 28). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of thiiranes. [Link]
-
Cardillo, G., & Gentilucci, L. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 433-442. [Link]
-
Wikipedia. Aziridine. [Link]
-
Agnès, C., et al. (2000). Two-Step Asymmetric Synthesis of Disubstituted N-Tosyl Aziridines Having 98−100% ee: Use of a Phosphazene Base. The Journal of Organic Chemistry, 65(21), 7075-7080. [Link]
-
Pinarci, A. A., et al. (2019). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic Letters, 21(15), 5890-5894. [Link]
-
Cardillo, G., & Gentilucci, L. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 433-442. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Aziridines - Wikipedia [en.wikipedia.org]
- 3. Ring opening reactions of thiiranes by alkoxo- and aryloxo-gold(I) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of thietanes via ring expansion of thiiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Active Site Ring-Opening of a Thiirane Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
minimizing byproducts in the tosylation of 6-thia-2-azaspiro[2.5]octane
Welcome to the technical support center for the tosylation of 6-thia-2-azaspiro[2.5]octane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you minimize byproducts and optimize your reaction outcomes.
Introduction
The tosylation of the secondary amine in 6-thia-2-azaspiro[2.5]octane is a critical step in the synthesis of various pharmaceutical intermediates. The resulting N-tosyl sulfonamide is often more stable and crystalline, facilitating purification and subsequent reactions. However, the unique spirocyclic structure, containing both a thiacyclohexane and an aziridine-like ring system, presents specific challenges that can lead to byproduct formation. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the tosylation of 6-thia-2-azaspiro[2.5]octane.
FAQ 1: What is the fundamental mechanism of the tosylation of 6-thia-2-azaspiro[2.5]octane?
The tosylation of 6-thia-2-azaspiro[2.5]octane follows a nucleophilic substitution mechanism at the sulfur atom of p-toluenesulfonyl chloride (TsCl). The secondary amine of the spirocycle acts as the nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride. This results in the displacement of the chloride ion and the formation of the N-tosylated product. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][2]
Troubleshooting Issue 1: Low yield of the desired N-tosylated product with significant recovery of starting material.
Question: I am observing a low conversion rate in my reaction, with a large amount of unreacted 6-thia-2-azaspiro[2.5]octane remaining. What are the likely causes and how can I improve the yield?
Answer: Low conversion can stem from several factors related to reagents, reaction conditions, and the nature of the substrate itself.
Possible Causes & Solutions:
-
Insufficiently Activated Tosylating Agent: While TsCl is standard, its reactivity can be diminished by poor quality or degradation. Consider using freshly purchased or purified TsCl. For a more reactive alternative, p-toluenesulfonic anhydride can be employed, which avoids the generation of HCl.
-
Inadequate Base: The choice and amount of base are critical. The base neutralizes the HCl byproduct, preventing the protonation of the starting amine, which would render it non-nucleophilic.[1][2]
-
Recommendation: Use a slight excess (1.2-1.5 equivalents) of a tertiary amine base like triethylamine or pyridine. Ensure the base is dry, as any moisture will consume the tosyl chloride.
-
-
Steric Hindrance: The spirocyclic nature of the substrate may cause some steric hindrance around the nitrogen atom, slowing down the reaction.
-
Recommendation: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction endpoint.
-
-
Solvent Choice: The solvent can significantly influence reaction rates.
-
Recommendation: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred. Ensure the solvent is anhydrous.
-
Optimization Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Troubleshooting Issue 2: Formation of a significant, unidentified byproduct.
Question: My reaction is producing a major byproduct that is not the starting material or the desired product. What could this be and how can I prevent its formation?
Answer: Given the structure of 6-thia-2-azaspiro[2.5]octane, the most probable byproduct is a result of ring opening of the strained aziridine-like ring.
Plausible Byproduct: Ring-Opened Isomer
The hydrochloride salt of the tertiary amine base (e.g., triethylammonium chloride) can provide a source of nucleophilic chloride ions.[3] While the N-tosyl group is electron-withdrawing and generally stabilizes the sulfonamide, the inherent strain of the three-membered ring in the spirocycle could make it susceptible to nucleophilic attack, leading to a ring-opened product.
Proposed Mechanism of Byproduct Formation
Caption: Potential pathway for ring-opening byproduct formation.
Solutions to Minimize Ring-Opening:
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures can accelerate the undesired ring-opening.[3]
-
Choice of Base: Utilize a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to provide a source of nucleophilic chloride ions.[3]
-
Prompt Work-up: Once the formation of the desired product is complete (as monitored by TLC/LC-MS), proceed with the work-up immediately to minimize the exposure of the product to the reaction conditions that could favor byproduct formation.
FAQ 2: How should I purify the final product?
Question: What is the best method to purify 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and remove unreacted TsCl and the base hydrochloride salt?
Answer: Purification typically involves an aqueous work-up followed by chromatography or crystallization.
Step-by-Step Purification Protocol:
-
Quench the Reaction: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Aqueous Wash:
-
Wash the organic layer with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the tertiary amine base.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid and remove some of the unreacted TsCl through hydrolysis to the more water-soluble p-toluenesulfonic acid.
-
Finally, wash with brine to remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification:
-
Chromatography: Column chromatography on silica gel is a common and effective method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Crystallization: N-tosylated amines are often crystalline solids.[2] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method, especially on a larger scale.
-
Recommended Experimental Protocol
This is a general protocol that should be optimized for the specific substrate and scale.
Materials:
-
6-thia-2-azaspiro[2.5]octane (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 6-thia-2-azaspiro[2.5]octane (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.5 eq) dropwise to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization.
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (TsCl) | 1.1 - 1.2 equivalents | Ensures complete consumption of the starting amine. |
| Base | Triethylamine (TEA) or DIPEA (1.5 eq) | Neutralizes HCl byproduct; DIPEA is preferred to minimize chloride-induced byproducts.[3] |
| Temperature | 0 °C to Room Temperature | Minimizes potential side reactions like ring-opening.[1][3] |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to avoid reaction with TsCl. |
| Monitoring | TLC or LC-MS | To determine the optimal reaction endpoint and avoid prolonged reaction times.[3] |
References
- Benchchem.
- Benchchem.
- University of Calgary.
- Organic Synthesis.
- Google Patents. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
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Technical Support Center: Diastereoselectivity in the Synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the nuanced challenges of diastereoselectivity in the synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. Our guidance is rooted in established principles of stereoselective synthesis and draws upon extensive experience with analogous heterocyclic systems.
Troubleshooting Guide: Overcoming Common Diastereoselectivity Hurdles
This section is designed to provide actionable solutions to specific experimental issues you may encounter.
Question 1: I am observing a low diastereomeric ratio (dr) in my synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. What are the likely causes and how can I improve the selectivity?
Answer: A low diastereomeric ratio is a common challenge in spirocyclization reactions and can often be attributed to a small energy difference between the transition states leading to the different diastereomers. Several factors can be systematically investigated to enhance the diastereoselectivity.
Underlying Causes and Strategic Solutions:
-
Reaction Temperature: The temperature at which the cyclization is performed can have a significant impact on selectivity. Lowering the reaction temperature often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[1][2] Conversely, in some instances, kinetic control at higher temperatures might favor the desired isomer. A systematic temperature screen is highly recommended.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state geometry.[1][3] It is advisable to screen a range of solvents with varying properties, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) and even polar protic solvents in some cases.
-
Choice of Base or Catalyst: If your synthesis involves a base or catalyst-mediated cyclization, its nature is critical. For base-mediated reactions, varying the steric bulk and counter-ion of the base (e.g., LDA vs. KHMDS) can influence the aggregation state and geometry of the reactive intermediate. For acid-catalyzed cyclizations, screening different Lewis or Brønsted acids of varying strengths and sizes can be effective.[1][4]
-
Substrate Modification: The steric bulk of substituents on the precursor molecule can significantly influence the facial selectivity of the cyclization. While modifying the core structure may not be an option, altering protecting groups on other parts of the molecule can sometimes indirectly influence the conformational preference of the reacting system.[1][5]
Experimental Protocol: Temperature and Solvent Screening for Improved Diastereoselectivity
-
Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere (e.g., nitrogen or argon).
-
Variable Parameters:
-
Temperature: Set up reactions at a range of temperatures, for example: -78 °C (dry ice/acetone bath), -40 °C (dry ice/acetonitrile bath), 0 °C (ice/water bath), and room temperature (RT).[2]
-
Solvent: For each temperature point, test a selection of anhydrous solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and Dioxane.
-
-
Reaction Execution: Add the cyclization agent (e.g., base or catalyst) dropwise at the specified temperature and allow the reactions to proceed while monitoring by TLC or LC-MS.
-
Workup and Analysis: Quench all reactions under identical conditions. After extraction and purification, determine the diastereomeric ratio of each sample using ¹H NMR spectroscopy or HPLC.
Table 1: Hypothetical Data from a Temperature and Solvent Screen
| Entry | Temperature (°C) | Solvent | Diastereomeric Ratio (A:B) |
| 1 | RT | THF | 1.5 : 1 |
| 2 | 0 | THF | 3 : 1 |
| 3 | -40 | THF | 6 : 1 |
| 4 | -78 | THF | 8 : 1 |
| 5 | -78 | Toluene | 5 : 1 |
| 6 | -78 | DCM | 7 : 1 |
Question 2: I have successfully synthesized the diastereomeric mixture of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, but I am struggling to separate the diastereomers. What techniques are most effective?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, several chromatographic and crystallization techniques can be employed.
Recommended Separation Strategies:
-
Flash Column Chromatography: This is the most common method. The success of separation is highly dependent on the choice of the stationary and mobile phases.
-
Stationary Phase: Standard silica gel is a good starting point. If separation is poor, consider using silica with a different pore size or chemically modified silica (e.g., diol, cyano).
-
Mobile Phase: A systematic screening of solvent systems is crucial. Start with a non-polar/polar mixture (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Isocratic elution is often preferred for difficult separations to improve resolution. Using a ternary solvent system can sometimes provide better separation than a binary one.
-
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be effective for separating diastereomers.[6][7] The choice of column and mobile phase will be critical.[6][7]
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method. This may involve screening a variety of solvents and solvent mixtures to find conditions where one diastereomer selectively crystallizes.
-
Extractive Distillation: For larger scale separations, extractive distillation with an auxiliary agent that alters the partial pressures of the diastereomers can be considered, although this is a more specialized technique.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of spirocyclic compounds like 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane?
A1: The diastereoselectivity in spirocyclization is primarily governed by the relative energies of the diastereomeric transition states. Key influencing factors include:
-
Steric Hindrance: The approach of the reacting moieties is often directed by steric bulk, favoring the formation of the less sterically hindered product.[1][5]
-
Torsional Strain: The conformation of the acyclic precursor leading to the transition state will seek to minimize torsional strain, which can favor one cyclization pathway over another.
-
Electronic Effects: The electronic nature of substituents, such as the electron-withdrawing p-tolylsulfonyl group, can influence the geometry and reactivity of the intermediates.[9][10]
-
Catalyst/Reagent Control: In catalyzed reactions, the chiral environment provided by the catalyst is the dominant factor in determining stereoselectivity.[11][12]
Q2: How does the p-tolylsulfonyl group likely influence the stereochemical outcome of the cyclization?
A2: The p-tolylsulfonyl group is a bulky and strongly electron-withdrawing group that can exert significant steric and electronic influence.
-
Steric Directing Group: Its size can block one face of the molecule, directing the cyclization to the opposite, less hindered face.
-
Conformational Lock: The sulfonyl group can restrict bond rotation, leading to a more defined ground-state conformation of the precursor, which can translate to higher selectivity in the cyclization step.[13]
-
Electronic Influence: The electron-withdrawing nature of the sulfonyl group can affect the nucleophilicity and electrophilicity of the reacting centers, potentially altering the reaction mechanism and the structure of the transition state.[9][10]
Q3: What analytical techniques are best suited for determining the diastereomeric ratio of my product?
A3: Several analytical techniques can be used to determine the diastereomeric ratio:
-
¹H NMR Spectroscopy: This is often the quickest and most straightforward method. The diastereomers should have distinct signals for at least some of their protons. Integration of these well-resolved, non-overlapping signals will give the ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase (though not always necessary for diastereomers), can provide excellent separation and accurate quantification of the diastereomeric ratio.[6][7]
-
Gas Chromatography (GC): If the diastereomers are volatile and thermally stable, GC can also be used for separation and quantification.
Visualizations
Caption: Factors governing the stereochemical outcome of spirocyclization reactions.
References
- BenchChem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
- Pearson, A. J., & Kim, E. H. (n.d.). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. The Journal of Organic Chemistry. ACS Publications.
- BenchChem. (n.d.). Technical Support Center: Stereoselective Reactions of 6-Oxaspiro[3.4]octan-2-one.
- Pearson, A. J., & Kim, E. H. (n.d.). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. ElectronicsAndBooks.
- G. Richard Stephenson, et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic Letters, 25(43), 7822-7826.
-
Various Authors. (n.d.). Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential‐[1][4]Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. ResearchGate. Retrieved from
- Various Authors. (n.d.). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science (RSC Publishing).
- Various Authors. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. PubMed.
- BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- Various Authors. (n.d.). Remote Control of Diastereoselectivity in Intramolecular Reactions of Chiral Allylsilanes. PMC - NIH.
- Various Authors. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. PMC - NIH.
- Various Authors. (n.d.). Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
- BenchChem. (n.d.). preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives.
- BenchChem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
-
Various Authors. (2024). Synthesis of Sulfonyl‐Containing spirot[4][4]rienones from Sodium Metabisulfite. Angewandte Chemie International Edition. Retrieved from
- Various Authors. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed.
- Various Authors. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PMC - NIH.
- Various Authors. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. PMC - NIH.
- Davis, F. A. (n.d.). Adventures in Sulfur−Nitrogen Chemistry. ACS Publications.
- US4874473A - Separation of diastereomers by extractive distillation. Google Patents.
- Fekete, J., & Milen, M. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153.
- Various Authors. (n.d.). Influence of the N-sulphonyl and N-alkyl groups on stereochemical features of the peroxy-acid–imine reaction. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
- Various Authors. (n.d.). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. RSC Publishing.
- Various Authors. (n.d.). Development and validation of a separation method for the diastereomers and enantiomers of aziridine-type protease inhibitors. PubMed.
- Various Authors. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central.
- Various Authors. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI.
- Howei Pharm. (n.d.). 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+%.
- Various Authors. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
- Various Authors. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.
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- 13. mdpi.com [mdpi.com]
handling and safety precautions for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Technical Support Center: 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide serves as a centralized technical resource for professionals working with 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (CAS No. 1207754-86-6).[1] As a novel heterocyclic compound, comprehensive, peer-reviewed safety and handling data are not yet widely established. Therefore, this document synthesizes information from structurally similar compounds and established laboratory safety principles to provide a robust framework for its safe handling and use. The primary analog referenced is the oxa-variant, 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, due to its close structural similarity.[2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Compound Identification and Properties
Q1: What is 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and what are its basic properties?
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a spirocyclic heterocyclic compound containing a sulfonamide and a thioether moiety. While specific physical and chemical data for this exact molecule are limited, we can infer properties from its close structural analog, 2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane.
| Property | Value (Based on Analog) | Source |
| CAS Number | 1207754-86-6 | [1] |
| Molecular Formula | C₁₃H₁₇NO₂S₂ | Inferred |
| Molecular Weight | 283.41 g/mol | Inferred |
| Analog Formula | C₁₃H₁₇NO₃S | [3] |
| Analog Weight | 267.35 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically >95% | [3] |
The presence of the tosyl group and the thioether suggests the compound is likely stable under standard laboratory conditions but may be incompatible with strong oxidizing and reducing agents.
Section 2: Hazard Identification and Personal Safety
Q2: What are the primary hazards associated with this compound?
No specific toxicology data is available for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. However, based on data for analogous azaspiro[2.5]octane derivatives, the following hazards should be assumed:
-
Skin Irritation: May cause skin irritation upon contact.[5][6]
-
Eye Damage: Poses a risk of serious eye irritation or damage.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosol may cause respiratory tract irritation.[5][6]
-
Harmful if Swallowed: Oral ingestion may be harmful.[7]
-
Thermal Decomposition: Under fire conditions, it may decompose to release toxic fumes, including oxides of carbon, nitrogen, and sulfur.[6][7] The presence of sulfur in the molecule makes the emission of sulfur oxides (SOx) a significant concern.
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A comprehensive PPE strategy is crucial to mitigate the risks identified above. The following workflow outlines the minimum required PPE.
Caption: Decision tree for emergency response procedures.
First Aid Details:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][7]* Skin Contact: Remove all contaminated clothing and shoes. Rinse skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [5][7]* Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [7][8]
References
-
Safety Data Sheet - ChemScene. (2025). Covers a structurally related azaspiro[2.5]octane derivative, providing foundational safety, handling, and first aid information.
-
SAFETY DATA SHEET. (Date not specified). Provides general first aid information for chemical ingestion and skin contact.
-
SAFETY DATA SHEET - Fisher Scientific. (2009). Outlines precautions for flammable materials, including grounding and avoiding ignition sources.
-
2-(Trifluoromethyl)-6-azaspiro[2.5]octane - AK Scientific, Inc. (Date not specified). Safety data for a related spirocyclic compound, detailing irritation hazards and spill cleanup procedures.
-
Aspen 2. (Date not specified). General safety data sheet outlining safe handling procedures for flammable chemicals in a well-ventilated area.
-
2-(p-tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane - Echemi. (Date not specified). Product information for the closest structural analog to the target compound.
-
CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+% - Howei Pharm. (Date not specified). Provides chemical properties for the oxa-analog.
-
6-oxa-2-azaspiro[2.5]octane - CAS:1207754-85-5 - Beijing Mairuida Technology Co., Ltd. (Date not specified). Confirms the recommended storage condition of 2-8°C for the oxa-analog.
-
6-Azaspiro[2.5]octane hydrochloride - Apollo Scientific. (2023). Provides toxicological information for the parent spirocycle scaffold.
-
6-Methyl-1-Oxa-6-azaspiro[2.5]octane - AK Scientific, Inc. (Date not specified). Details irritation hazards and decomposition products for a related compound.
-
Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing). (Date not specified). General information on chemical synthesis and reactivity.
-
N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid - zora.uzh.ch. (Date not specified). Information on the synthesis and reactions of related spirocyclic compounds.
-
6-Azaspiro[2.5]octane | C7H13N | CID 22417173 - PubChem. (Date not specified). Provides chemical and physical properties of the parent scaffold.
-
6-Azaspiro(2.5)octane hydrochloride | C7H14ClN | CID 54593187 - PubChem. (Date not specified). Provides identifiers for the hydrochloride salt of the parent scaffold.
-
CAS 1207754-86-6 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane - Alfa Chemistry. (Date not specified). Confirms the CAS number of the target compound.
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Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. The 2-azaspiro[2.5]octane scaffold has emerged as a valuable motif in pharmaceutical discovery, prized for its ability to impart favorable pharmacokinetic and physicochemical properties.[1] This guide provides an in-depth look at the characterization of a specific derivative, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the expected spectral data for this compound and compare it with a constitutional isomer, 2-(p-Tolylsulfonyl)-5-thia-2-azaspiro[3.4]octane, to highlight the power of these analytical techniques in distinguishing between closely related molecules.
The Importance of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, three-dimensional element into molecular structures. This can lead to enhanced binding potency and selectivity for biological targets by locking in specific conformations.[2] The synthesis and characterization of these complex structures, therefore, require robust and precise analytical methodologies.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement consistent with its molecular formula, C13H17NO2S2. The analogous oxygen-containing compound, 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane, has a molecular weight of 267.35 g/mol .[3] By substituting oxygen with sulfur, we can predict the molecular weight of our target compound.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z |
| [M+H]⁺ | 284.0779 |
| [M+Na]⁺ | 306.0598 |
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation. Sulfonamides are known to exhibit characteristic fragmentation pathways.[4][5] Common fragmentation patterns for protonated sulfonamides involve cleavage of the S-N bond and fragmentation of the tosyl group.[6]
Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
| Fragment m/z | Proposed Structure/Loss |
| 155.02 | [C7H7SO2]⁺ (Tosyl cation) |
| 91.05 | [C7H7]⁺ (Tropylium ion) |
| 129.06 | [M+H - C7H7SO2]⁺ (Spirocyclic amine fragment) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule. For spirocyclic systems, NMR is particularly powerful for elucidating stereochemistry and conformational preferences.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is expected to show distinct signals for the aromatic protons of the tosyl group and the aliphatic protons of the spirocyclic core. The protons on the three-membered aziridine ring and the six-membered thiane ring will exhibit characteristic chemical shifts and coupling patterns. The geminal protons on the carbons adjacent to the sulfur and nitrogen atoms are diastereotopic and are expected to show distinct signals with geminal coupling.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity |
| Ar-H (ortho to SO₂) | 7.75 | d |
| Ar-H (meta to SO₂) | 7.35 | d |
| Ar-CH₃ | 2.45 | s |
| CH₂ (aziridine) | 2.20 - 2.40 | m |
| CH₂ (thiane, adjacent to S) | 2.60 - 2.80 | m |
| CH₂ (thiane) | 1.80 - 2.00 | m |
¹³C NMR Spectroscopy
The carbon NMR spectrum will complement the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (S, N, O) and the strain of the ring systems.
Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
| Ar-C (ipso to SO₂) | 144.0 |
| Ar-C (ipso to CH₃) | 135.0 |
| Ar-CH | 129.8 |
| Ar-CH | 127.5 |
| Spiro-C | 40.0 |
| C (aziridine) | 35.0 |
| C (thiane, adjacent to S) | 30.0 |
| C (thiane) | 25.0 |
| Ar-CH₃ | 21.5 |
Comparative Analysis: Distinguishing Isomers
To illustrate the diagnostic power of NMR and MS, let's compare the expected data for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane with its hypothetical constitutional isomer, 2-(p-Tolylsulfonyl)-5-thia-2-azaspiro[3.4]octane.
Molecular Structure Comparison
Caption: Molecular structures of the target compound and its isomer.
While both isomers have the same molecular formula and thus the same exact mass, their NMR spectra and MS fragmentation patterns would differ significantly due to the different ring sizes and atom arrangements.
-
¹H NMR: The chemical shifts and coupling constants of the aliphatic protons would be markedly different. The azetidine (four-membered) ring protons in the isomer would appear in a different region compared to the aziridine (three-membered) ring protons of the target compound. The strain in the three-membered ring typically shifts the proton signals to a higher field (lower ppm).
-
¹³C NMR: The chemical shift of the spiro carbon and the carbons within the heterocyclic rings would be diagnostic. Ring strain and the local electronic environment would create a unique fingerprint for each isomer.
-
MS/MS: The fragmentation of the spirocyclic portion of the molecules would be different. The cleavage of the four-membered ring in the isomer would lead to different fragment masses compared to the cleavage of the three- and six-membered rings in the target compound.
Experimental Protocols
Achieving high-quality data requires meticulous experimental execution.
Mass Spectrometry Protocol (ESI-HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-1000. For MS/MS, select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
2D NMR: Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs for unambiguous assignment.[9]
Workflow for Spectroscopic Characterization
Caption: A typical workflow for the complete spectroscopic characterization of a novel compound.
Conclusion
The comprehensive characterization of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane relies on the synergistic use of mass spectrometry and NMR spectroscopy. While HRMS confirms the elemental composition and molecular weight, detailed 1D and 2D NMR experiments are essential for elucidating the intricate connectivity and stereochemistry of the spirocyclic system. By comparing the expected spectral data with that of a constitutional isomer, we underscore the indispensable role of these techniques in modern chemical research and drug development, ensuring the unequivocal identification of newly synthesized molecules.
References
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Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39. [Link]
- Genentech, Inc. (2014). Oxaspiro [2.5] octane derivatives and analogs.
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Howei Pharm. (n.d.). 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+%. Covalent. [Link]
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Link]
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The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
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ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]
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MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]
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Varela, M. T., Dias, G., de Oliveira, L. F. N., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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ChemRxiv. (2022). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
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Preite, M. D. C., & Veleiro, A. S. (2002). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic resonance in chemistry: MRC, 40(8), 526-532. [Link]
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An, Y., Cha, S., & Kim, H. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 77(17), 7539-7546. [Link]
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National Institutes of Health. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. [Link]
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A Comparative Guide to the Synthetic Routes of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane: A Review of Plausible Strategies
For Immediate Release
A comprehensive review of potential synthetic strategies for the preparation of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane reveals a notable absence of detailed, published experimental procedures. While the compound is commercially available, indicating its successful synthesis, the specific routes employed remain largely proprietary or undocumented in accessible scientific literature. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative analysis of plausible synthetic pathways, drawing upon established methodologies for the synthesis of analogous molecular scaffolds.
The target molecule, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, is a unique heterocyclic compound featuring a spirocyclic junction between an N-tosyl aziridine and a tetrahydrothiopyran ring. This structural motif is of interest in medicinal chemistry due to the prevalence of both aziridines and sulfur-containing heterocycles in bioactive molecules. The N-tosyl group serves as a common activating group for the aziridine ring, rendering it susceptible to nucleophilic attack, a key feature in many synthetic applications.
Despite its potential utility, a thorough search of the scientific literature and patent databases did not yield specific, reproducible synthetic protocols for 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. The existence of the compound is confirmed by its Chemical Abstracts Service (CAS) number, 1207754-86-6.[1] This suggests that while synthetic routes have been developed, they have not been publicly disclosed.
In the absence of direct synthetic procedures, this guide will propose and compare two logical and plausible synthetic strategies based on well-established chemical transformations for the construction of similar azaspirocyclic and thiaspirocyclic systems. These hypothetical routes are intended to serve as a starting point for researchers aiming to develop a viable synthesis for the title compound.
Proposed Synthetic Strategies
Two primary retrosynthetic disconnections are considered for the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane:
Route 1: Intramolecular Cyclization of a Functionalized N-Tosyl Aziridine
This approach involves the initial construction of an N-tosyl aziridine bearing a pendant thiol or a precursor functional group that can be converted to a thiol. Subsequent intramolecular cyclization would then form the desired spirocyclic tetrahydrothiopyran ring.
Route 2: Intermolecular Spirocyclization via a Double Nucleophilic Addition
This strategy envisions the reaction of a dielectrophilic precursor with a binucleophilic reagent. A plausible approach would involve the reaction of a suitable 1,1-bis(electrophilic)cyclopropane derivative with a sulfur-containing amine.
Detailed Analysis of Plausible Synthetic Routes
Route 1: Intramolecular Cyclization Strategy
This strategy is arguably the more convergent and controllable of the two proposed routes. The key intermediate would be an N-tosyl-2-(halomethyl)aziridine or a related derivative.
Conceptual Workflow for Route 1:
Caption: Conceptual workflow for the intramolecular cyclization route.
Causality Behind Experimental Choices:
-
Starting Material: Epichlorohydrin is a readily available and inexpensive starting material that provides the three-carbon backbone and a reactive epoxide for the initial aziridination.
-
N-Tosylation and Aziridine Formation: The reaction of epichlorohydrin with p-toluenesulfonamide in the presence of a base is a standard method for the synthesis of N-tosyl-2-(chloromethyl)aziridine. The tosyl group activates the nitrogen, facilitating the subsequent ring-opening and closing steps.
-
Introduction of Thiol Precursor: The chloromethyl group of the aziridine intermediate is susceptible to nucleophilic substitution. A protected thiol, such as sodium thioacetate, could be used to introduce the sulfur atom. This would be followed by deprotection to reveal the free thiol.
-
Intramolecular Spirocyclization: The final and key step would be an intramolecular nucleophilic attack of the thiol onto the aziridine ring. This reaction would likely be promoted by a base to deprotonate the thiol, and would be expected to proceed via an S(_{N})2 mechanism, leading to the formation of the spirocyclic product. The regioselectivity of this ring-opening is a critical consideration.
Potential Challenges:
-
Regioselectivity: The intramolecular ring-opening of the aziridine must occur at the desired carbon to form the six-membered ring. Attack at the other aziridine carbon would lead to a different, undesired product.
-
Stability of Intermediates: The N-tosyl-2-(mercaptomethyl)aziridine intermediate may be prone to polymerization or other side reactions.
Route 2: Intermolecular Spirocyclization Strategy
This approach offers a more convergent synthesis but may present challenges in controlling the double nucleophilic addition.
Conceptual Workflow for Route 2:
Caption: Conceptual workflow for the intermolecular spirocyclization route.
Causality Behind Experimental Choices:
-
1,1-Bis(electrophilic)cyclopropane: A suitable starting material would be a cyclopropane derivative bearing two leaving groups, such as 1,1-bis(bromomethyl)cyclopropane. This highly reactive species would serve as the electrophilic partner.
-
Binucleophilic Reagent: A molecule containing both a primary amine and a thiol, such as a protected cysteamine derivative, would be required. The protecting groups would need to be carefully chosen to allow for sequential or controlled deprotection and reaction.
-
Spirocyclization: The reaction would proceed via a tandem nucleophilic substitution. The thiol would first displace one of the leaving groups on the cyclopropane, followed by an intramolecular cyclization of the amine onto the remaining electrophilic center to form the aziridine ring. This would be followed by tosylation of the aziridine nitrogen.
Potential Challenges:
-
Reactivity and Selectivity: 1,1-Bis(halomethyl)cyclopropanes are highly reactive and can undergo rearrangement or polymerization. Controlling the reaction to favor the desired double substitution over competing side reactions would be a significant challenge.
-
Availability of Starting Materials: While conceptually straightforward, the synthesis of appropriately substituted 1,1-bis(electrophilic)cyclopropanes may require multiple steps.
Comparative Summary of Plausible Routes
| Feature | Route 1: Intramolecular Cyclization | Route 2: Intermolecular Spirocyclization |
| Plausibility | High | Moderate |
| Convergence | Less convergent | More convergent |
| Control of Selectivity | Potentially higher | Lower |
| Key Challenges | Regioselectivity of aziridine opening | Reactivity of dielectrophile, control of double substitution |
| Starting Material Availability | Generally good | May require synthesis of specialized reagents |
Conclusion
While a definitive, experimentally validated synthetic route for 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not publicly available, this guide has outlined two plausible and logical strategies for its preparation. The intramolecular cyclization approach (Route 1) appears to be the more promising strategy, offering potentially better control over the key ring-forming step. However, the intermolecular spirocyclization (Route 2) presents a more convergent, albeit likely more challenging, alternative.
It is our hope that this comparative analysis will serve as a valuable resource for researchers in the field, stimulating further investigation into the synthesis and potential applications of this intriguing heterocyclic scaffold. The development of a robust and scalable synthesis would undoubtedly facilitate a deeper exploration of its chemical and biological properties.
References
- Due to the lack of specific literature on the synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, this section cannot be populated with direct references to its synthesis.
- Researchers interested in pursuing these synthetic routes are encouraged to consult standard organic chemistry textbooks and databases for detailed procedures on aziridination, nucleophilic substitution, and spirocycliz
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
This guide provides an in-depth comparison of alternative reagents and synthetic strategies for the preparation of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a valuable scaffold in medicinal chemistry. By exploring alternatives to conventional methods, researchers can optimize syntheses for improved yields, milder reaction conditions, enhanced safety profiles, and greater functional group tolerance. This document is intended for researchers, chemists, and professionals in drug development who are engaged in the synthesis of complex nitrogen- and sulfur-containing heterocycles.
Introduction
The 2-azaspiro[2.5]octane framework, particularly when functionalized, represents a critical structural motif in modern drug discovery. The inclusion of a sulfur atom to form the 6-thia-2-azaspiro[2.5]octane core further expands its chemical space, offering unique properties for molecular design. The N-tosyl group serves as a common activating and protecting group for the aziridine nitrogen, facilitating nucleophilic ring-opening reactions. The established synthesis of this scaffold, while effective, often relies on classical reagents that may present challenges in scalability, safety, or substrate scope. This guide dissects the synthesis into key transformations and evaluates modern, alternative reagents for each step, supported by experimental data and mechanistic insights.
A plausible and efficient synthesis of the target compound begins with tetrahydro-4H-thiopyran-4-one. The key steps involve the formation of a spiro-epoxide, subsequent ring-opening to install the amino alcohol functionality, and a final intramolecular cyclization to form the activated aziridine ring. We will explore alternatives for the critical sulfonylation and aziridination steps.
Section 1: Comparative Analysis of Sulfonylating Agents for Amine Protection and Activation
The introduction of the p-toluenesulfonyl (tosyl) group is a pivotal step, serving both to protect the amine and to activate the aziridine ring for further transformations. The choice of sulfonylating agent can significantly impact reaction efficiency, yield, and the generation of byproducts.
The Standard Reagent: p-Toluenesulfonyl Chloride (TsCl)
p-Toluenesulfonyl chloride (TsCl) is the most widely used reagent for tosylation due to its high reactivity and low cost.[1] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]
Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine onto the electrophilic sulfur atom of TsCl, followed by elimination of chloride. The base is crucial for scavenging the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Advantages:
-
High reactivity and effectiveness for a wide range of amines.
-
Readily available and cost-effective.
Disadvantages:
-
Can generate chlorinated byproducts, especially when reacting with alcohols, where the intermediate tosylate can be displaced by chloride ions from the reaction medium.[2]
-
The use of pyridine as a solvent and base can complicate product purification.
-
Reaction conditions can be harsh for sensitive substrates.
Alternative Reagents: A Comparative Overview
To overcome the limitations of TsCl, several alternative sulfonylating agents have been developed.
Alternative 1: p-Toluenesulfonic Anhydride (Ts₂O)
Tosyl anhydride is a powerful acylating agent that offers a key advantage over TsCl: it does not produce corrosive HCl or a nucleophilic chloride counter-ion. This eliminates the risk of undesired chlorination side reactions.
Causality of Improved Performance: The leaving group in this reaction is the tosylate anion, which is significantly less nucleophilic than the chloride anion. This prevents the SN2 displacement of intermediately formed tosylates, leading to cleaner reactions and higher yields of the desired sulfonamide. The reaction can often be performed under milder conditions.
Alternative 2: 2-Naphthalenesulfonyl Chloride (NsCl) and other Arylsulfonyl Chlorides
While the tosyl group is standard, other sulfonyl groups can be strategically employed. The 2-naphthalenesulfonyl (nosyl or Ns) group is a notable alternative.
Strategic Advantage: The primary benefit of using alternative sulfonyl chlorides lies in the modified properties of the resulting sulfonamide. Nosylamides, for instance, can often be cleaved under different, and sometimes milder, conditions than tosylamides, providing orthogonal deprotection strategies in complex, multi-step syntheses.[3] For example, the nosyl group can be removed with a thiol and a base (e.g., thiophenol and Cs₂CO₃), conditions under which a tosyl group is stable.[3]
Data Summary: Comparison of Sulfonylating Agents
| Reagent | Typical Base | Key Advantage(s) | Key Disadvantage(s) | Relative Cost |
| TsCl | Pyridine, NEt₃ | Low cost, high reactivity | HCl byproduct, potential for chlorination side reactions[2] | Low |
| Ts₂O | NEt₃, DMAP | No chloride byproduct, cleaner reaction profile | Higher cost, moisture sensitive | High |
| NsCl | Pyridine, NEt₃ | Allows for alternative/milder deprotection strategies[3] | Higher cost than TsCl | Medium |
Experimental Protocol: One-Pot N-Tosylation and Aziridination from a β-Amino Alcohol
This protocol, adapted from established methods, demonstrates an efficient one-pot synthesis of N-tosyl aziridines from β-amino alcohols, a key step in the overall synthesis of the target spiro-compound.[4][5]
-
To a stirred solution of the β-amino alcohol (1.0 mmol) in acetonitrile (2.0 mL), add potassium carbonate (K₂CO₃, 4.0 mmol).
-
Add p-toluenesulfonyl chloride (TsCl, 2.2 mmol) portion-wise at room temperature. Rationale: Portion-wise addition controls the exotherm and prevents localized high concentrations of the reagent.
-
Stir the reaction mixture vigorously at room temperature for 6 hours, monitoring progress by TLC. Mechanism: The first equivalent of TsCl tosylates the amine. The second equivalent tosylates the hydroxyl group, forming a good leaving group (-OTs). The base (K₂CO₃) then promotes an intramolecular SN2 reaction by deprotonating the N-H of the sulfonamide, leading to ring closure and formation of the aziridine.
-
Upon completion, add toluene (5 mL) and filter the mixture to remove inorganic salts.
-
Evaporate the solvents under reduced pressure to yield the crude N-tosyl aziridine, which can be purified by column chromatography.
This one-pot procedure is highly efficient as it avoids the isolation of the intermediate bis-tosylated species.[4]
Section 2: Alternative Strategies for Aziridine Ring Formation
The formation of the three-membered aziridine ring is the cornerstone of the spirocyclic core. While the intramolecular cyclization of an N-tosyl amino alcohol is the classical approach, direct aziridination of an alkene precursor presents a compelling alternative.
Visualizing the Synthetic Pathways
Caption: Comparison of aziridination pathways.
The Standard Method: Intramolecular Cyclization
As detailed in the protocol above, this method relies on a β-amino alcohol precursor. The reaction proceeds via a tosylation of both the amine and alcohol functionalities, followed by a base-mediated intramolecular SN2 reaction. This is a robust and widely applicable method, especially when the amino alcohol is readily available from chiral sources.[4][5]
Trustworthiness: This protocol is self-validating. The formation of the aziridine requires the specific 1,2-relationship of the amine and alcohol, and the stereochemistry of the starting material directly translates to the product (with inversion at the carbon bearing the hydroxyl group), making it a stereospecific process.
Alternative Strategy: Direct Catalytic Aziridination of Alkenes
This approach offers increased atom economy by directly converting an alkene to an aziridine in a single step. It involves the reaction of an alkene with a nitrene source, often generated in situ from reagents like Chloramine-T, in the presence of a transition metal catalyst.
Causality of the Approach: The catalyst, for example, a zirconium complex, forms a metallooxaziridine intermediate which then acts as the active species for N-transfer to the alkene.[6] This avoids the multiple steps of forming and isolating a β-amino alcohol.
Advantages:
-
Potentially fewer synthetic steps, improving overall efficiency.
-
Can be highly diastereoselective and stereospecific depending on the catalyst and substrate.[6]
Disadvantages:
-
Requires a suitable alkene precursor.
-
Catalysts can be expensive and sensitive to air or moisture.
-
Substrate scope may be more limited compared to the classical route.
Section 3: Reagents for Epoxide Ring-Opening to Form Thiiranes
In a plausible synthesis of the 6-thia-azaspiro[2.5]octane core, a key step is the conversion of a spiro-epoxide (derived from the starting ketone) into a thiirane (episulfide). This transformation introduces the required sulfur atom into the six-membered ring.
The Standard Reagent: Thiourea
Thiourea is a classic and effective reagent for converting epoxides to thiiranes. The reaction is typically carried out in an aqueous or alcoholic solvent, sometimes under mild acidic catalysis.
Mechanism of Action: The sulfur atom of thiourea acts as a nucleophile, attacking one of the epoxide carbons in an SN2 fashion. This opens the ring and forms a hydroxy-isothiouronium salt intermediate. Subsequent intramolecular attack by the alkoxide on the carbon of the thiouronium group, followed by elimination of urea, yields the desired thiirane with inversion of stereochemistry.[7]
Caption: Mechanism of Epoxide to Thiirane Conversion using Thiourea.
Alternative Reagents for Thiirane Synthesis
While thiourea is common, other reagents can achieve the same transformation, sometimes with different efficiencies or under different conditions.
Alternative 1: Potassium Thiocyanate (KSCN)
Potassium thiocyanate can also be used to open epoxides, forming β-hydroxy thiocyanates. These intermediates can then be treated with a base to induce cyclization to the thiirane. This two-step approach allows for the isolation of the intermediate, which can be advantageous in some contexts.
Experimental Insight: The choice between thiourea and KSCN can depend on the substrate. For epoxides prone to polymerization under acidic conditions sometimes used with thiourea, the two-step KSCN method under basic conditions for the cyclization step may offer better control.
Alternative 2: Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent
These reagents are powerful thionating agents typically used for converting carbonyls to thiocarbonyls. While less common for direct epoxide-to-thiirane conversion, they can be used in specific cases, though often with lower stereospecificity and harsher conditions. They are generally considered less practical for this particular transformation compared to thiourea or KSCN.
Data Summary: Comparison of Thionating Agents
| Reagent | Typical Conditions | Mechanism | Key Advantage(s) | Key Disadvantage(s) |
| Thiourea | H₂O or ROH, mild acid | One-pot, SN2 with inversion | Readily available, generally good yields, stereospecific[7] | Can require acidic conditions, urea byproduct |
| KSCN | Solvent, then Base | Two-step: SN2 opening, then cyclization | Intermediate is isolable, avoids acidic conditions | Two distinct steps required, potential for side reactions |
| P₄S₁₀ | Anhydrous, high temp. | Complex, often radical | Powerful thionating agent | Harsh conditions, low stereocontrol, side products |
Conclusion and Recommendations
The synthesis of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane offers multiple opportunities for optimization through the strategic selection of reagents.
-
For Sulfonylation: While TsCl remains the workhorse due to cost, Ts₂O is highly recommended for sensitive substrates where the prevention of chloride-mediated side reactions is paramount to achieving high yields and purity.
-
For Aziridination: The classical intramolecular cyclization of a β-amino alcohol is a robust and reliable method. However, if an appropriate alkene precursor is readily available, direct catalytic aziridination should be considered as a more atom-economical and potentially shorter route.
-
For Thiirane Formation: Thiourea is the preferred reagent for the epoxide-to-thiirane conversion due to its operational simplicity and high stereospecificity. For substrates that are sensitive to the mildly acidic conditions sometimes employed, the two-step method using KSCN provides a valuable alternative.
By carefully considering the alternatives presented in this guide, researchers can develop more efficient, robust, and versatile synthetic routes to this important chemical scaffold, accelerating the pace of drug discovery and development.
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Bieber, L. W., & Rolim, L. A. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(5), 418-423. [Link]
- MDPI. (2002).
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Gomha, S. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769. [Link]
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Abdel-Wahab, B. F., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2829. [Link]
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ResearchGate. (2018). Removal of the tosyl and nosyl groups. [Link]
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Lewandowska, E., et al. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Nucleosides and Nucleotides, 15(4), 6295-6302. [Link]
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Lattanzi, A. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Symmetry, 14(4), 705. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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ACS Publications. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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FAQ. (n.d.). What are the diverse applications of Tosyl chloride (TsCl) in organic chemistry? [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Howei Pharm. (n.d.). CAS 1207754-85-5 C13H17NO3S 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane 95+%. [Link]
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A Comparative Guide to the Biological Activity of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and Its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can facilitate precise interactions with biological targets. This guide provides a comparative analysis of the biological activity of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and its structural analogs, synthesizing available data to inform future drug discovery and development efforts in this chemical space.
Introduction to Azaspiro[2.5]octane Scaffolds
The 2-azaspiro[2.5]octane framework, characterized by a cyclohexane ring fused to an aziridine ring at a single carbon atom, represents a unique structural motif. The incorporation of a sulfonyl group at the nitrogen atom, as seen in the p-tolylsulfonyl (tosyl) derivative, can significantly influence the compound's chemical properties and biological activity. Furthermore, the presence of a heteroatom, such as sulfur (thia) or oxygen (oxa) at the 6-position of the cyclohexane ring, introduces additional structural and electronic diversity, potentially modulating the molecule's interaction with biological targets.
While specific biological data for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not extensively available in the public domain, we can infer its potential activity by examining related structures and the general biological properties of its key functional components: the N-sulfonylated aziridine and the thia-spirocyclic system.
The Role of the N-Sulfonylated Aziridine Moiety in Cytotoxicity
The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a key pharmacophore in several anticancer agents.[1] Its inherent ring strain makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of covalent bonds with biological macromolecules, such as DNA.[1] This alkylating activity is a well-established mechanism for inducing cancer cell death.[1][2]
The presence of an electron-withdrawing sulfonyl group, such as the p-tolylsulfonyl group, on the aziridine nitrogen is known to enhance its electrophilicity, thereby increasing its reactivity towards nucleophiles.[3] This suggests that N-sulfonylated aziridine-containing compounds, including 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, could function as DNA alkylating agents, leading to cell cycle arrest and apoptosis.[2]
For instance, studies on aziridinyl galactopyranoside derivatives have shown that their cytotoxic effects are mediated through the induction of DNA damage.[3] Cells deficient in the nucleotide excision repair (NER) pathway, a key DNA repair mechanism, were found to be particularly sensitive to these compounds, indicating the formation of bulky DNA adducts.[3] This provides a strong rationale for investigating the DNA-damaging potential of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and its analogs.
Structure-Activity Relationships (SAR) of Related Spirocyclic Compounds
While direct SAR studies on 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane are limited, research on other spirocyclic compounds offers valuable insights into the structural features that govern anticancer activity.
Impact of the Spirocyclic System
The spirocyclic nature of the 2-azaspiro[2.5]octane core imparts a rigid, three-dimensional geometry. This defined spatial arrangement of substituents can lead to enhanced binding affinity and selectivity for specific biological targets.[4]
Influence of the Heteroatom in the Spiro-Ring
The substitution of a methylene group in the cyclohexane ring with a heteroatom like sulfur (thia) or oxygen (oxa) can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. These modifications can, in turn, affect the compound's pharmacokinetic and pharmacodynamic profile. While specific data on the 6-thia analog is scarce, the synthesis of related 6-oxa-2-azaspiro[2.5]octane derivatives has been reported, suggesting the feasibility of exploring such structural variations.
Comparative Biological Activity Data
To provide a tangible comparison, the following table summarizes the in vitro anticancer activity of representative spiro-oxindole derivatives, a class of compounds that share the spirocyclic feature and have demonstrated significant cytotoxic potential. It is important to note that these are not direct analogs of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, but the data serves to illustrate the range of potencies observed in spirocyclic systems.
| Compound | Cancer Cell Line | IC50 (µM)[5] |
| Compound 6b | HT-29 (Colon) | >50 |
| DU-145 (Prostate) | 4.8 | |
| Hela (Cervical) | 21.5 | |
| A-549 (Lung) | 15.2 | |
| MCF-7 (Breast) | 35.8 | |
| Compound 6u | HT-29 (Colon) | 12.5 |
| DU-145 (Prostate) | 3.1 | |
| Hela (Cervical) | 18.9 | |
| A-549 (Lung) | 10.7 | |
| MCF-7 (Breast) | 24.3 | |
| Doxorubicin (Reference) | DU-145 (Prostate) | 1.2 |
Note: The data presented is for spiro[cyclopropane-1,3'-indolin]-2'-one derivatives and is intended for illustrative purposes to highlight the potential anticancer activity within spirocyclic frameworks.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and its analogs, a series of in vitro assays are recommended.
In Vitro Cytotoxicity Assays
The initial assessment of anticancer activity is typically performed using cytotoxicity assays against a panel of human cancer cell lines.
1. Sulforhodamine B (SRB) Assay:
This colorimetric assay is widely used by the National Cancer Institute (NCI) for in vitro anticancer drug screening.[6] It relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
2. MTT Assay:
This assay measures the metabolic activity of cells, which is an indicator of cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Protocol:
-
Seed and treat cells as described for the SRB assay.
-
Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Mechanism of Action Studies
To elucidate the underlying mechanism of cytotoxicity, further assays are necessary.
1. DNA Damage Assays (e.g., Comet Assay):
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Protocol:
-
Embed treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the DNA.
-
Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Stain the DNA with a fluorescent dye and visualize under a microscope to quantify the extent of DNA damage.
-
2. Cell Cycle Analysis by Flow Cytometry:
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound for a defined period.
-
Harvest and fix the cells.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):
This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the test compound.
-
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Analyze the stained cells by flow cytometry.
-
Signaling Pathways and Experimental Workflows
The potential mechanism of action of N-sulfonylated azaspiro compounds suggests an interaction with DNA, leading to the activation of cell death pathways.
Caption: A streamlined workflow for the biological evaluation of novel azaspiro compounds.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is currently limited, the analysis of its structural components and related spirocyclic systems suggests a promising potential as an anticancer agent. The N-sulfonylated aziridine moiety is a strong indicator of potential DNA alkylating activity, a proven mechanism for cancer cell cytotoxicity.
Future research should focus on the synthesis of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and a library of its analogs with variations in the sulfonyl group, substituents on the cyclohexane ring, and the nature of the heteroatom at the 6-position. Systematic in vitro evaluation of these compounds against a diverse panel of cancer cell lines, followed by detailed mechanistic studies, will be crucial to elucidate their therapeutic potential and establish clear structure-activity relationships. This will pave the way for the rational design of novel and more effective spiro-based anticancer drugs.
References
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Bolognese, A., et al. (2008). Antitumor agents 6. Synthesis, structure-activity relationships, and biological evaluation of spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones and spiro[thieno[2,3-g]quinoline-3,5'-t[1][4][7]riazinane]-tetraones with potent antiproliferative activity. Journal of Medicinal Chemistry, 51(24), 8148-8157.
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Bolognese, A., et al. (2008). Antitumor agents 6. Synthesis, structure-activity relationships, and biological evaluation of spiro[imidazolidine-4,3'-thieno[2,3-g]quinoline]-tetraones and spiro[thieno[2,3-g]quinoline-3,5'-t[1][4][7]riazinane]-tetraones with potent antiproliferative activity. Journal of Medicinal Chemistry, 51(24), 8148-8157.
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A Comparative Guide to the Electrophilic Reactivity of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
For the modern researcher in drug development and synthetic chemistry, the selection of an appropriate electrophile is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. Among the diverse arsenal of electrophilic building blocks, activated aziridines, particularly N-sulfonylated derivatives, have garnered significant attention due to their unique reactivity profile. This guide provides an in-depth analysis of the electrophilic character of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a specialized spirocyclic aziridine. In the absence of direct kinetic data for this specific compound, we will build a framework for understanding its reactivity based on established principles of physical organic chemistry. This guide will compare its predicted reactivity to that of other common electrophile classes and provide detailed experimental protocols for researchers to quantify and compare electrophilicity in their own laboratories.
The Intrinsic Reactivity of N-Sulfonylated Aziridines: A Tale of Strain and Activation
Aziridines, as three-membered nitrogen-containing heterocycles, are inherently reactive due to significant ring strain, estimated to be around 27 kcal/mol.[1] However, the reactivity of the aziridine ring is profoundly influenced by the nature of the substituent on the nitrogen atom. Aziridines are broadly classified as "activated" or "nonactivated".[2] Nonactivated aziridines, bearing electron-donating groups, are relatively inert and require activation by an external electrophile to form a reactive aziridinium ion.[2][3]
In contrast, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane belongs to the class of "activated" aziridines. The powerful electron-withdrawing p-toluenesulfonyl (tosyl) group dramatically alters the electronic properties of the aziridine ring in two key ways:
-
Increased Electrophilicity of Ring Carbons: The tosyl group inductively withdraws electron density from the nitrogen atom, which in turn polarizes the carbon-nitrogen bonds. This renders the two carbon atoms of the aziridine ring significantly more electrophilic and susceptible to attack by nucleophiles.
-
Enhanced Leaving Group Ability: Upon nucleophilic attack and ring-opening, the resulting nitrogen anion is stabilized by the electron-withdrawing tosyl group, making the N-tosyl group a good leaving group.
The combination of high ring strain and N-activation makes N-sulfonylated aziridines potent electrophiles for the construction of complex nitrogen-containing molecules.[4][5] The primary reaction pathway for these compounds is nucleophilic ring-opening, which proceeds with high stereospecificity (typically SN2-like) and often excellent regioselectivity.[6][7]
Dissecting the Structure of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane: Predicting its Reactivity Profile
To understand the specific reactivity of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, we must consider its unique structural features: the spirocyclic system and the presence of a thioether in the six-membered ring.
-
Spirocyclic System: The fusion of the aziridine ring to a cyclohexane derivative via a spiro-junction can introduce additional strain compared to a simple alkyl-substituted aziridine. This increased strain would likely enhance its electrophilicity, making it more susceptible to ring-opening. The conformational rigidity imposed by the spirocyclic system could also influence the stereochemical outcome of reactions.
-
Thioether Moiety: The presence of the sulfur atom in the six-membered ring is unlikely to have a strong direct electronic effect on the distant aziridine ring. However, it could potentially participate in intramolecular reactions or act as a coordinating site for Lewis acids, which might modulate the reactivity of the aziridine.
Based on these features, we can hypothesize that 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a highly reactive electrophile , likely more reactive than simple N-tosylaziridines due to the added strain of the spirocycle.
A Comparative Framework for Electrophilicity
To contextualize the reactivity of our target molecule, we will compare it to three common classes of electrophiles: alkyl halides, epoxides, and Michael acceptors.
| Electrophile Class | Representative Example | General Reactivity Mechanism | Key Reactivity Factors | Predicted Reactivity vs. Target |
| Alkyl Halides | Iodoethane | SN2 Displacement | Leaving group ability (I > Br > Cl >> F), Steric hindrance at the electrophilic carbon.[2] | Less Reactive |
| Epoxides | Propylene Oxide | Ring-opening (acidic or basic conditions) | Ring strain, Substitution pattern, Lewis acid catalysis. | Comparable (N-tosylaziridines are often considered "aza-epoxides").[8] |
| Michael Acceptors | Methyl Acrylate | Conjugate Addition | Polarization of the double bond by the electron-withdrawing group. | Generally Less Reactive (depends on the nucleophile). |
Rationale for Reactivity Ranking:
-
vs. Alkyl Halides: While a primary alkyl iodide is a good electrophile, the ring strain of the aziridine provides a significant thermodynamic driving force for ring-opening that is absent in the SN2 reaction of an alkyl halide.[9] Thus, 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is expected to be substantially more reactive.
-
vs. Epoxides: N-tosylaziridines are often compared to epoxides.[8] Both are three-membered rings with significant strain. The reactivity can be comparable, though N-tosylaziridines are often more electrophilic due to the powerful electron-withdrawing nature of the tosyl group, making the ring carbons more electron-deficient than in a typical epoxide.
-
vs. Michael Acceptors: The reactivity of Michael acceptors is highly dependent on the nature of the nucleophile. "Soft" nucleophiles readily undergo conjugate addition.[10] However, the reaction is reversible and often requires specific conditions. The irreversible ring-opening of the highly strained aziridine is generally a more facile process for a wider range of nucleophiles.
Experimental Protocols for Determining Electrophile Reactivity
To move from prediction to quantification, experimental validation is essential. Here, we provide two robust protocols for comparing the reactivity of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane against other electrophiles.
Competition Experiments
This method provides a direct, head-to-head comparison of the relative reactivity of two electrophiles towards a single nucleophile.
Objective: To determine the relative rate of reaction of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and a reference electrophile (e.g., benzyl bromide) with a common nucleophile.
Materials:
-
2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Reference electrophile (e.g., benzyl bromide)
-
Nucleophile (e.g., sodium thiophenoxide)
-
Internal standard for analysis (e.g., dodecane)
-
Anhydrous solvent (e.g., acetonitrile)
-
Reaction vials, syringes, magnetic stirrer
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium thiophenoxide in acetonitrile).
-
In a reaction vial, dissolve 1.0 equivalent of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and 1.0 equivalent of the reference electrophile (benzyl bromide) in acetonitrile.
-
Add a known amount of the internal standard.
-
At time t=0, add 0.1 equivalents of the nucleophile stock solution to the reaction vial with vigorous stirring. The substoichiometric amount of the nucleophile is crucial to ensure it is the limiting reagent.
-
Quench the reaction at various time points (e.g., 1, 5, 15, 30 minutes) by adding a suitable quenching agent (e.g., aqueous ammonium chloride).
-
Analyze the reaction mixture by GC-MS or HPLC to determine the ratio of the two products formed.
-
The ratio of the products will reflect the relative rates of reaction of the two electrophiles. A higher proportion of the product from the aziridine indicates its higher reactivity.
Kinetic Studies using NMR Spectroscopy
For a more quantitative measure, pseudo-first-order kinetic studies can be performed using 1H NMR spectroscopy.
Objective: To determine the rate constant for the reaction of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane with a nucleophile.
Materials:
-
2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
-
Nucleophile (e.g., piperidine)
-
NMR solvent (e.g., CDCl3 or DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane of known concentration in the chosen NMR solvent.
-
Prepare a stock solution of the nucleophile (e.g., piperidine) at a much higher concentration (at least 10-fold excess) in the same solvent.
-
In an NMR tube, place a known volume of the aziridine stock solution.
-
Acquire an initial 1H NMR spectrum at t=0.
-
Rapidly add a known volume of the nucleophile stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring 1H NMR spectra at regular intervals.
-
Monitor the disappearance of a characteristic proton signal of the starting aziridine and the appearance of a characteristic proton signal of the ring-opened product over time.
-
Integrate the relevant signals at each time point.
-
Plot the natural logarithm of the concentration of the starting material (ln[Aziridine]) versus time. The slope of this line will be equal to -kobs (the observed rate constant).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile (which is assumed to be constant due to the large excess).
-
This experiment can be repeated for other electrophiles under identical conditions to compare their second-order rate constants.
Theoretical Insights: The Role of Computational Chemistry
Computational methods provide a powerful tool for predicting and rationalizing electrophilicity. One of the most common descriptors is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater willingness of the molecule to accept electrons, and thus, higher electrophilicity.
Quantum mechanical calculations (e.g., using Density Functional Theory, DFT) can be employed to calculate the LUMO energies of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane and other electrophiles. A comparison of these calculated values can provide a theoretical ranking of their reactivity, which can then be correlated with experimental data.[10]
Conclusion
While direct experimental data for the electrophilic reactivity of 2-(p-tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not yet available in the literature, a thorough understanding of the principles governing the reactivity of N-sulfonylated aziridines allows for a strong predictive framework. The combination of ring strain, potent N-activation by the tosyl group, and the additional strain from the spirocyclic system strongly suggests that this compound is a highly reactive electrophile, likely surpassing the reactivity of common alkyl halides and Michael acceptors, and being at least comparable to, if not exceeding, that of epoxides.
For researchers and drug development professionals, this guide not only provides a reasoned estimation of the reactivity of this specialized building block but also offers robust, practical experimental protocols to quantify its electrophilicity. By combining theoretical predictions with empirical measurements, chemists can make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new chemical entities.
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Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. [Link]
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Jackson, R. F. W., & Moody, C. J. (2006). Two-step synthesis of N-sulfonyl aziridines from epoxides. York Research Database. [Link]
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- Regalado, E. L., et al. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry.
- Kumar, V., & Singh, B. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(36), 7011-7014.
- Domingo, L. R., Aurell, M. J., Pérez, P., & Contreras, R. (2010). Quantitative characterization of group electrophilicity and nucleophilicity for intramolecular Diels-Alder reactions. Organic & Biomolecular Chemistry, 8(16), 3678-3683.
- Bolm, C., & Hildebrand, J. P. (2000). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 65(23), 7708-7711.
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Sweeney, J. B. (2002). Aziridines: epoxides' ugly cousins? Chemical Society Reviews, 31(5), 247-258. [Link]
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Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2011). An efficient route to regioselective opening of N-tosylaziridines with zinc(II) halides. Tetrahedron Letters, 52(40), 5164-5167. [Link]
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- Regalado, E. L., et al. (2019). Rapid, Direct, and Sensitive Determination of Aziridine and 2-Chloroethylamine by Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry.
- Hamersak, Z., et al. (2010). Sulfur Ylide Promoted Synthesis of N-Protected Aziridines: A Combined Experimental and Computational Approach. The Journal of Organic Chemistry, 75(19), 6245-6254.
- Domingo, L. R., Pérez, P., & Contreras, R. (2013). Intrinsic relative scales of electrophilicity and nucleophilicity. The Journal of Physical Chemistry A, 117(4), 828-838.
- Welsch, M. A., et al. (2022). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
- Singh, G. S., & D'hooghe, M. (2015). Epoxides and aziridines-A mini review. Journal of the Indian Chemical Society, 92(12), 1851-1864.
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- Ghorai, M. K., Sahoo, A. K., & Kumar, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(7), 2265-2273.
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Pharmaffiliates. 1-Oxa-2-azaspiro[2.5]octane. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane Impurities
Introduction: Beyond Purity – A Proactive Approach to Impurity Profiling
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist, but its purity profile tells the complete story of its safety, efficacy, and stability. Impurities, even at trace levels, can have significant pharmacological or toxicological effects, making their identification and control a non-negotiable aspect of regulatory compliance.[1][2] The International Council for Harmonisation (ICH) has established clear guidelines, such as Q3A and Q3B, that define thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][4][5][6]
This guide focuses on a molecule of growing interest, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, a compound featuring a unique confluence of chemical motifs: a sulfonamide, a thioether, and a strained spiro-aziridine ring system. This structural complexity presents distinct challenges and necessitates a multi-modal spectroscopic strategy for robust impurity profiling. Our objective is not merely to present analytical methods but to provide a logical framework for anticipating, separating, identifying, and quantifying potential impurities, grounded in a deep understanding of the molecule's chemistry and the strengths of each analytical technique.
Part 1: Anticipating the Unknown – Predicting Potential Impurities
A robust analytical strategy begins not in the lab, but with a scientific appraisal of the molecule's synthetic route and inherent stabilities.[6] By understanding how 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is made and how it might degrade, we can predict the likely structures of impurities, transforming a search for unknowns into a targeted investigation.
1.1. Synthesis-Related Impurities: These impurities arise from the manufacturing process and include starting materials, intermediates, by-products, and reagents.[3] While the specific synthesis route may be proprietary, a general understanding allows us to forecast potential culprits. For instance, a plausible synthesis could involve the reaction of a substituted aziridine with a sulfur-containing cyclohexane derivative.
-
Unreacted Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials or key intermediates in the final API.
-
By-products: Side reactions, such as dimerization or rearrangement of reactive intermediates, can generate structurally related impurities.
-
Reagents and Catalysts: Inorganic salts, residual catalysts, and other reagents used in the synthesis can also be present.[3]
1.2. Degradation-Related Impurities: These form during storage or manufacturing due to the API's interaction with its environment (e.g., air, light, water). The structure of our target molecule suggests several potential degradation pathways.
-
Oxidation: The thioether moiety is susceptible to oxidation, leading to the corresponding sulfoxide and, under more stringent conditions, the sulfone. These are often the most common degradation products for sulfur-containing compounds.
-
Hydrolysis: The sulfonamide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions, cleaving the p-toluenesulfonyl group.
-
Ring-Opening: The strained three-membered aziridine ring is susceptible to nucleophilic attack, which could lead to ring-opened impurities, particularly in the presence of acidic or nucleophilic species.
The following diagram illustrates these primary degradation pathways.
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comparative study of different sulfonyl protecting groups for 6-thia-2-azaspiro[2.5]octane
A Comparative Guide to Sulfonyl Protecting Groups for 6-Thia-2-azaspiro[2.5]octane
The 6-thia-2-azaspiro[2.5]octane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that can enhance pharmacokinetic and physicochemical properties of drug candidates. The synthesis and derivatization of this scaffold, however, necessitates a robust strategy for the protection of the secondary amine to prevent undesired side reactions. Sulfonyl groups are a prominent class of protecting groups for amines, offering a balance of stability and controlled cleavage.[1][2] This guide provides a comparative analysis of three commonly employed sulfonyl protecting groups—p-toluenesulfonyl (Tosyl, Ts), o- or p-nitrobenzenesulfonyl (Nosyl, Ns), and dansyl (5-(dimethylamino)naphthalene-1-sulfonyl)—for the protection of 6-thia-2-azaspiro[2.5]octane.
The choice of a protecting group is a critical decision in multi-step synthesis, directly impacting yield, purity, and the overall efficiency of the synthetic route.[3] Sulfonamides are formed by the reaction of an amine with a sulfonyl chloride, effectively reducing the nucleophilicity and basicity of the nitrogen atom.[4][5] The stability of the resulting sulfonamide and the conditions required for its removal are dictated by the nature of the substituent on the sulfonyl group.
Comparative Analysis of Sulfonyl Protecting Groups
The primary distinction between the Tosyl, Nosyl, and Dansyl groups lies in their electronic properties, which in turn governs their stability and the conditions required for their cleavage. The Tosyl group is relatively electron-neutral, the Nosyl group is strongly electron-withdrawing due to the nitro substituent, and the Dansyl group possesses an electron-donating dimethylamino group.[6]
| Feature | Tosyl (Ts) Group | Nosyl (Ns) Group | Dansyl (Dans) Group |
| Structure | p-Toluenesulfonyl | o- or p-Nitrobenzenesulfonyl | 5-(Dimethylamino)naphthalene-1-sulfonyl |
| Installation | High yield with TsCl and a base (e.g., pyridine, triethylamine). | High yield with NsCl and a base. | High yield with Dansyl chloride and a base. |
| Stability | Very stable to a wide range of conditions, including acidic and basic media.[4][7] | Less stable than Tosyl, particularly to nucleophiles.[7] | Generally stable, but can be sensitive to strong acids. |
| Cleavage Conditions | Harsh conditions required (e.g., dissolving metal reduction (Na/NH3), strong acid at high temperatures).[5] | Mild cleavage with thiolates (e.g., thiophenol and K2CO3).[4][8] | Reductive cleavage (e.g., Na/NH3) or strong acid. |
| Key Advantage | High stability for multi-step synthesis. | Mild and orthogonal cleavage conditions.[9] | Fluorescent properties can aid in detection and quantification. |
| Key Disadvantage | Difficult removal can limit its application.[7] | Lower stability towards some nucleophilic reagents.[7] | Higher cost and molecular weight. |
Expert Insights: The selection of the appropriate sulfonyl protecting group is contingent upon the planned synthetic route. For a linear synthesis where the protecting group must endure numerous transformations, the robust nature of the Tosyl group is advantageous. However, if orthogonality is required, or if the target molecule is sensitive to harsh deprotection conditions, the Nosyl group is a superior choice due to its mild cleavage protocol. The Dansyl group , while an effective protecting group, is more frequently employed when its fluorescent properties can be leveraged for analytical purposes.
Experimental Protocols
The following are generalized, step-by-step methodologies for the protection of 6-thia-2-azaspiro[2.5]octane with the selected sulfonyl groups and their subsequent cleavage.
Protection of 6-Thia-2-azaspiro[2.5]octane: General Procedure
Figure 1: General workflow for the N-sulfonylation of 6-thia-2-azaspiro[2.5]octane.
-
To a solution of 6-thia-2-azaspiro[2.5]octane (1.0 eq.) in an inert solvent such as dichloromethane (DCM) is added a suitable base (e.g., pyridine or triethylamine, 1.2 eq.).
-
The corresponding sulfonyl chloride (p-toluenesulfonyl chloride, 2-nitrobenzenesulfonyl chloride, or dansyl chloride, 1.1 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired N-sulfonyl-protected 6-thia-2-azaspiro[2.5]octane.
Deprotection Protocols
1. Cleavage of the Tosyl Group
Figure 2: Deprotection of the Tosyl group via dissolving metal reduction.
-
A solution of N-tosyl-6-thia-2-azaspiro[2.5]octane in a suitable solvent is treated with a reducing agent such as sodium in liquid ammonia.[5]
-
Alternatively, strong acidic hydrolysis using concentrated acid at elevated temperatures can be employed.[5]
2. Cleavage of the Nosyl Group
Figure 3: Mild deprotection of the Nosyl group using a thiolate.
-
To a solution of N-nosyl-6-thia-2-azaspiro[2.5]octane in a polar aprotic solvent like DMF, is added a thiol, such as thiophenol, and a mild base like potassium carbonate.[4][8]
-
The reaction is stirred at room temperature until completion.
3. Cleavage of the Dansyl Group
-
Similar to the Tosyl group, the Dansyl group can be removed under strong reducing conditions (e.g., sodium in liquid ammonia) or with strong acid.
Conclusion and Recommendations
The selection of a sulfonyl protecting group for 6-thia-2-azaspiro[2.5]octane should be a strategic decision based on the overall synthetic plan.
-
For robustness and stability through multiple synthetic steps, the Tosyl group is a reliable choice, provided the final product can withstand the harsh deprotection conditions.
-
For mild and orthogonal deprotection , the Nosyl group is highly recommended.[9] Its ease of removal under gentle conditions with common lab reagents makes it ideal for complex molecule synthesis where sensitive functional groups are present.
-
The Dansyl group is a competent protecting group but offers the unique advantage of a fluorescent tag, which may be beneficial in specific applications such as biochemical assays or imaging studies.
By carefully considering the stability and cleavage requirements of the desired synthetic pathway, researchers can effectively utilize sulfonyl protecting groups to achieve their synthetic goals with the 6-thia-2-azaspiro[2.5]octane scaffold.
References
-
Chem-Station International. (2014, May 6). Sulfonyl Protective Groups. Chem-Station. [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PubMed Central. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. [Link]
-
ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ResearchGate. (n.d.). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Assessment of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Introduction: The Criticality of Purity in Spirocyclic Sulfonamides
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a complex heterocyclic molecule featuring both a sulfonamide group and a unique spirocyclic system. Such compounds are of significant interest in medicinal chemistry and drug development, where molecular purity is not merely a quality metric but a fundamental prerequisite for safety and efficacy. Even minute impurities can lead to altered pharmacological profiles, unexpected toxicity, or irreproducible experimental results.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane samples. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the data generated is both accurate and defensible. The objective is to equip researchers with the expertise to select the most appropriate analytical strategy for their specific needs, from routine quality control to definitive structural confirmation.
Comparative Analysis of Core Purity Determination Techniques
The selection of an analytical method is a critical decision driven by the specific information required. Key considerations include the need for quantitative accuracy, the identification of unknown impurities, and throughput. We will compare four orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Elemental Analysis (EA), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Techniques
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[1] | Retention time (t₋), peak area for quantification, % purity (relative). | High (ng to µg/mL).[1] | Excellent (relative), high precision and accuracy.[1] | Robust, reproducible, widely available, ideal for routine QC.[1] | Requires chromophoric compounds; co-elution possible; requires reference standards for identity confirmation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing comparison against a certified internal standard.[2] | Absolute purity (mass fraction), structural confirmation of analyte and impurities. | Moderate (mg level). | Excellent (absolute), high accuracy and precision.[2][3] | Non-destructive, provides structural information, primary analytical method.[3][4] | Lower sensitivity than HPLC; requires careful parameter optimization; overlapping peaks can be an issue.[3] |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then quantified.[5][6] | Mass fractions of C, H, N, S; confirmation of empirical formula. | Low (mg level). | Good, confirms elemental composition. | Fast, simple, inexpensive for confirming bulk composition.[5] | Does not detect or quantify specific impurities; assumes a single, known compound. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection and identification. | Retention time, mass spectrum for structural elucidation of volatile impurities. | Very High (pg to ng). | Good, with appropriate standards. | Excellent for identifying volatile/semi-volatile impurities; high specificity.[7] | Requires analyte to be volatile and thermally stable, or require derivatization.[7][8] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity
HPLC is the cornerstone of purity analysis in pharmaceutical development due to its robustness and precision.[9] For a molecule like 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, which possesses a strong UV chromophore (the tolylsulfonyl group), UV detection is highly effective. The method separates the main compound from its impurities based on their differential affinity for the stationary and mobile phases.
Causality of Method Design: A reversed-phase method is chosen as the primary approach. The C18 stationary phase provides a non-polar environment, which effectively retains the moderately non-polar spirocyclic sulfonamide. An acidic mobile phase (using formic acid) is employed to suppress the ionization of any potential amine or other basic impurities, ensuring sharp, symmetrical peak shapes. Acetonitrile is selected as the organic modifier for its strong elution strength and low UV cutoff.
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of ~1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the main compound and all impurity peaks in the chromatogram.
-
Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow Visualization
Caption: HPLC workflow for relative purity assessment.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
While HPLC provides excellent relative purity, qNMR stands out as a primary ratio method capable of determining the absolute purity (or mass fraction) of a sample without needing a reference standard of the analyte itself.[3][4] The principle relies on comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration.[10]
Causality of Method Design: The key to accurate qNMR is selecting an appropriate internal standard and optimizing acquisition parameters. Maleic acid is a suitable standard as its olefinic protons resonate in a clear region of the spectrum, distinct from the aromatic and aliphatic signals of the target molecule. A long relaxation delay (D1) is crucial to ensure complete T1 relaxation for all protons being integrated, which is a prerequisite for accurate quantification.[2]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Using a calibrated analytical balance, accurately weigh ~15 mg of the 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane sample into a clean vial. Record the weight precisely.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%) into the same vial. Record the weight precisely.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Flip Angle: 30 degrees (to reduce T1 dependency).
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply an exponential multiplication factor (line broadening) of 0.3 Hz.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte (e.g., the three protons of the tolyl methyl group) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula[10]: Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd Where: I = Integral, N = Number of protons, M = Molecular weight, m = mass, P = Purity. The subscript 'x' denotes the analyte and 'std' denotes the standard.
-
Workflow Visualization
Caption: qNMR workflow for absolute purity determination.
Elemental Analysis (EA): Confirming Fundamental Composition
Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound.[5][11] While it does not identify individual impurities, it serves as an essential check for the overall purity and correctness of the empirical formula. For a new batch of a synthesized compound, a successful EA result provides a high degree of confidence in its bulk composition. Journals and regulatory bodies often require EA data, with an accepted deviation of ±0.4% from the theoretical values.[11][12]
Causality of Method Design: The process relies on the complete and controlled combustion of the sample. This converts the constituent elements into simple, detectable gases. The choice of detectors (e.g., thermal conductivity for N₂ and infrared for CO₂, H₂O, and SO₂) is based on their reliable and linear response to these specific gases.
Experimental Protocol: CHNS Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove residual solvents, which can significantly alter C and H percentages.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule.
-
-
Instrumental Analysis (Combustion Analyzer):
-
Place the capsule in the instrument's autosampler.
-
The sample is dropped into a high-temperature (≥900 °C) furnace with a pure oxygen stream.
-
Combustion gases (CO₂, H₂O, N₂, SO₂, etc.) are passed through a reduction furnace to remove excess oxygen and convert nitrogen oxides to N₂.
-
The gases are separated, typically by chromatography or selective absorption traps.
-
The amount of each gas is quantified by a thermal conductivity or infrared detector.[6]
-
-
Data Analysis:
-
The instrument software calculates the mass percentages of C, H, N, and S.
-
Compare the experimental results to the theoretical values calculated from the molecular formula of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane (C₁₃H₁₇NO₂S₂).
-
Theoretical Values: C: 52.15%, H: 5.72%, N: 4.68%, S: 21.42%.
-
-
The results must be within ±0.4% of the theoretical values to confirm acceptable purity.[12]
-
Workflow Visualization
Caption: Elemental Analysis workflow for empirical formula validation.
Conclusion and Recommendations
No single technique can provide a complete picture of a sample's purity. A multi-faceted, orthogonal approach is essential for the comprehensive characterization of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
-
For routine batch release and quality control: HPLC-UV is the method of choice due to its high throughput, precision, and robustness. It is ideal for establishing a purity profile and monitoring for known impurities.
-
For definitive purity assignment and reference standard characterization: Quantitative NMR (qNMR) is indispensable. Its ability to provide an absolute purity value without a specific analyte standard makes it a primary and authoritative method.[3]
-
For initial confirmation of a newly synthesized compound: Elemental Analysis is a mandatory and cost-effective first step to verify the correct elemental composition, ensuring the material is indeed the target molecule.[13]
-
For impurity identification and investigation of volatile contaminants: GC-MS should be employed if volatile starting materials (e.g., solvents) or thermally stable by-products are suspected.
By integrating these techniques, researchers and drug developers can build a self-validating system for purity assessment, ensuring the quality and integrity of their scientific work.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]
-
Powers, T. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(5), 4066–4072. [Link]
-
van der Kuy, A., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9295–9296. [Link]
-
Wunderlich, P., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(1), 269–279. [Link]
-
Neuba, A., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Dalton Transactions, 51(1), 22–28. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. [Link]
-
Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 62(5), 1045–1061. [Link]
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Li, C., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 427–438. [Link]
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Tarbin, J. A., et al. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 127–138. [Link]
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Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
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Bruker. (2017). Quantitative NMR Spectroscopy. [Link]
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Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 9-13. [Link]
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A Comparative Guide to the X-ray Crystallography of N-Sulfonylated Azaspirocycles
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates molecular interactions, biological activity, and physicochemical properties. Single-crystal X-ray diffraction is the gold standard for unambiguously determining this structure.[1][2] This guide provides an in-depth analysis of the crystallographic data for N-sulfonylated azaspirocycles, with a focus on 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane as a primary example, due to the current lack of publicly available crystallographic data for its thia-analog, 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
The guide will delve into the experimental intricacies of obtaining and interpreting crystallographic data, followed by a comparative analysis with other structurally relevant sulfonyl-containing spirocyclic systems. This comparative approach is crucial for understanding how subtle changes in the molecular framework influence the crystal packing and overall molecular conformation.
The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[1][3][4] The fundamental principle lies in the interaction of a monochromatic X-ray beam with the electrons of the atoms in a crystal. The crystal lattice acts as a three-dimensional diffraction grating, scattering the X-rays in a specific pattern of spots called reflections. By measuring the angles and intensities of these reflections, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions, bond lengths, bond angles, and other crucial structural parameters can be determined.[2]
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process, each with its own set of critical considerations. The quality of the final structure is intrinsically linked to the quality of the crystal and the data collected.
In Focus: The Crystallography of 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane
While the specific crystallographic data for 2-(p-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not currently available in open-access databases, we will examine its close structural analog, 2-(p-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane. The replacement of the sulfur atom with an oxygen atom is expected to have a minor impact on the overall conformation of the spirocyclic system, making this a relevant case study.
Molecular Structure Visualization
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is not publicly available. The following guidance is meticulously compiled based on the hazard profiles of structurally analogous compounds, including various sulfonyl-containing molecules and spirocyclic structures.[1][2][3] It is imperative that all researchers conduct a thorough, site-specific risk assessment before handling this compound. This document is intended to serve as a foundational guide to promote a culture of safety and should be supplemented by your institution's specific safety protocols.
Hazard Analysis: Understanding the Risks
2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane is a complex organic molecule featuring a sulfonyl group and a spirocyclic system. While specific toxicological data is unavailable, the chemical class suggests potential hazards that necessitate rigorous safety precautions.[4][5]
Anticipated Hazards:
-
Skin and Eye Irritation: Many sulfonyl-containing and spirocyclic compounds are known to cause skin and eye irritation upon contact.[2][3][6][7]
-
Respiratory Tract Irritation: If handled as a powder or aerosolized, this compound may cause respiratory irritation.[1][2][3][6]
-
Harmful if Swallowed: Ingestion of similar chemical compounds can be harmful.[2][6][8]
Due to the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it to be a hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensuring your safety when handling 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane. The following table outlines the recommended PPE, with the rationale for each selection.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[1] Ensure gloves are rated for the solvents being used. | To prevent skin contact, which can lead to irritation or absorption of the chemical.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][9] A face shield may be necessary when there is a risk of splashes.[10] | To protect the eyes from dust particles or accidental splashes of solutions containing the compound, which could cause serious irritation.[1][9][10] |
| Skin and Body Protection | A laboratory coat is mandatory.[1] Consider a chemically resistant apron for larger quantities or when splashing is likely. | To protect personal clothing from contamination and prevent skin exposure.[1][10] |
| Respiratory Protection | Work in a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[1] | To minimize the inhalation of airborne particles or vapors, which could cause respiratory tract irritation.[1][3] |
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Don appropriate PPE, including gloves and eye protection, before opening the shipping package.
-
If there is any concern about the integrity of the packaging, unpack the material within a chemical fume hood.[11]
Handling and Use
Step-by-Step Protocol for Handling Solid Compound:
-
Preparation: Before handling the compound, ensure your work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment.
-
Donning PPE: Put on your laboratory coat, followed by safety goggles, and finally, your gloves.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use a spatula for transfers to minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely seal the container. Decontaminate the spatula and any other equipment used.
-
Doffing PPE: Remove your gloves first, followed by your lab coat and safety goggles. Wash your hands thoroughly with soap and water.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand.[12]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[12]
-
Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[12]
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.[12]
-
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste contaminated with 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), must be collected in a clearly labeled hazardous waste container.[13][14]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[13]
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous liquid waste.[12][13]
-
Disposal Arrangements: Follow your institution's procedures for arranging a pickup of the hazardous waste by the EHS department.[12][13]
Visualizing the Safety Workflow
To aid in the decision-making process for handling this compound, the following workflow diagram is provided.
Caption: Workflow for the safe handling of 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
By adhering to these guidelines and fostering a proactive safety mindset, researchers can confidently and safely work with novel compounds like 2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





